molecular formula C16H15NO2 B018740 N-(3-Methoxyphenyl)Cinnamamide CAS No. 127033-74-3

N-(3-Methoxyphenyl)Cinnamamide

Cat. No.: B018740
CAS No.: 127033-74-3
M. Wt: 253.29 g/mol
InChI Key: GVTLFGJNTIRUEG-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Methoxyphenyl)Cinnamamide is a synthetic cinnamamide derivative of interest in pharmacological and biochemical research. This compound features a methoxyphenyl group, a structural motif common in molecules that exhibit bioactive properties . Researchers are investigating its potential application as a key intermediate in organic synthesis and for the development of novel therapeutic agents. Its mechanism of action and specific biological targets are areas of active investigation and are not fully characterized. As a high-purity chemical, it is supplied for use in in-vitro studies only. This product is intended for laboratory research by trained professionals and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-N-(3-methoxyphenyl)-3-phenylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-15-9-5-8-14(12-15)17-16(18)11-10-13-6-3-2-4-7-13/h2-12H,1H3,(H,17,18)/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTLFGJNTIRUEG-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127033-74-3
Record name (E)-N-(3-Methoxyphenyl)-3-phenyl-2-propenamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"N-(3-Methoxyphenyl)Cinnamamide" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, synthesis, and known biological activities of N-(3-Methoxyphenyl)Cinnamamide. The information is intended to support research and development efforts in medicinal chemistry and pharmacology.

Core Chemical Properties

This compound, with the CAS Number 15116-41-3, is a member of the cinnamamide class of compounds. Cinnamamides are characterized by a core structure featuring a cinnamoyl group linked to an amine via an amide bond.[1] These compounds are subjects of interest in drug discovery due to their diverse biological activities.[2]

Physicochemical Data

Quantitative physicochemical data for this compound is not extensively available in public literature. The following table summarizes the known and calculated properties.

PropertyValueSource
Molecular Formula C₁₆H₁₅NO₂[1][3]
Molecular Weight 253.3 g/mol [1][3]
CAS Number 15116-41-3[3][4][5][6]
Melting Point Data not available[4]
Boiling Point Data not available
Solubility Data not available
Spectroscopic Data

Disclaimer: The following NMR data are predicted values based on analogous compounds and should be confirmed by experimental analysis.

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.75d, J ≈ 15.6 Hz1HCinnamoyl H-β
~ 7.50-7.60m2HCinnamoyl Ar-H
~ 7.35-7.45m3HCinnamoyl Ar-H
~ 7.30t, J ≈ 2.0 Hz1HMethoxyphenyl H-2
~ 7.20t, J ≈ 8.0 Hz1HMethoxyphenyl H-5
~ 6.90-7.00m2HMethoxyphenyl H-4, H-6
~ 6.55d, J ≈ 15.6 Hz1HCinnamoyl H-α
~ 3.80s3H-OCH₃

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 101 MHz)

Chemical Shift (δ, ppm)Assignment
~ 164.5C=O (Amide)
~ 160.0Methoxyphenyl C-3
~ 142.5Cinnamoyl C-β
~ 139.5Methoxyphenyl C-1
~ 134.5Cinnamoyl C-ipso
~ 130.0Cinnamoyl Ar-C
~ 129.5Methoxyphenyl C-5
~ 129.0Cinnamoyl Ar-C
~ 128.0Cinnamoyl Ar-C
~ 121.5Cinnamoyl C-α
~ 112.5Methoxyphenyl C-4
~ 110.0Methoxyphenyl C-6
~ 105.5Methoxyphenyl C-2
~ 55.5-OCH₃

Synthesis and Experimental Protocols

This compound is typically synthesized via a nucleophilic acyl substitution reaction. The most common and direct method involves the reaction of cinnamoyl chloride with 3-methoxyaniline.

Synthesis Workflow

The logical flow for the laboratory synthesis of this compound is outlined below. It begins with the conversion of cinnamic acid to its more reactive acyl chloride derivative, followed by amidation.

References

A Technical Guide to the Solubility and Stability of N-(3-Methoxyphenyl)Cinnamamide: Methodologies and Theoretical Framework

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to determine the aqueous solubility and chemical stability of N-(3-Methoxyphenyl)Cinnamamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on established experimental protocols, data presentation frameworks, and relevant biological pathways. It is intended to serve as a foundational resource for researchers initiating studies on this compound, enabling the generation of robust and reliable data for drug discovery and development applications.

Introduction to this compound

This compound is a derivative of cinnamamide, a class of compounds known for a variety of biological activities. The physicochemical properties of this molecule, particularly its solubility and stability, are critical parameters that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation development and shelf-life. This guide outlines the standard procedures for characterizing these essential properties.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a crucial factor for its bioavailability. Low aqueous solubility can lead to poor absorption and erratic in vivo performance. Two primary methods are employed to determine the solubility of a compound: the thermodynamic equilibrium solubility method and the kinetic solubility method.

Thermodynamic Equilibrium Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium. The Shake-Flask method is the gold standard for this determination.

2.1.1. Experimental Protocol: Shake-Flask Method

  • Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert container.

  • Equilibration: The resulting suspension is agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[1][2]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation at high speed or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of this compound in the clear, saturated supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3] A calibration curve is prepared using standard solutions of the compound to ensure accurate quantification.[1]

Kinetic Solubility

Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration dimethyl sulfoxide (DMSO) stock solution when diluted into an aqueous buffer. It is a high-throughput method often used in early drug discovery.[3][4]

2.2.1. Experimental Protocol: Kinetic Solubility Assay

  • Stock Solution Preparation: A concentrated stock solution of this compound is prepared in 100% DMSO (e.g., 10 or 20 mM).[4]

  • Serial Dilution: The DMSO stock solution is serially diluted and added to an aqueous buffer (e.g., PBS, pH 7.4) in a multi-well plate.[3][4]

  • Precipitation Detection: The plate is incubated for a defined period (e.g., 1-2 hours) at a specific temperature.[3] The formation of a precipitate is then detected. This can be done visually or instrumentally by measuring light scattering (nephelometry) or by separating the undissolved material via filtration and quantifying the remaining dissolved compound by UV spectroscopy or LC-MS/MS.[3][5]

Data Presentation for Solubility

Quantitative solubility data should be presented in a clear, tabular format. The following table serves as a template for organizing experimental results.

Method Solvent/Buffer System pH Temperature (°C) Solubility (µg/mL) Solubility (µM)
Thermodynamic (Shake-Flask)Phosphate-Buffered Saline7.425Experimental ValueCalculated Value
Thermodynamic (Shake-Flask)Simulated Gastric Fluid1.237Experimental ValueCalculated Value
Thermodynamic (Shake-Flask)Simulated Intestinal Fluid6.837Experimental ValueCalculated Value
Kinetic (Nephelometry)Phosphate-Buffered Saline7.425Experimental ValueCalculated Value

Stability Assessment

Stability testing is essential to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[6] Forced degradation studies are a key component of this assessment, as mandated by the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8][9]

Experimental Protocol: Forced Degradation Studies

Forced degradation, or stress testing, is designed to accelerate the degradation of a compound to identify likely degradation products and establish degradation pathways.[8][9]

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents.

  • Stress Conditions: Expose the samples to a variety of stress conditions. The goal is to achieve 5-20% degradation of the active ingredient.[7][10]

    • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80°C).

    • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

    • Oxidation: Treat with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or slightly elevated temperature.

    • Thermal Degradation: Expose the solid compound or a solution to high temperatures (e.g., 10°C increments above the accelerated stability testing temperature).[9]

    • Photostability: Expose the compound (in solid and solution form) to light according to ICH Q1B guidelines, typically using a combination of cool white fluorescent and near-ultraviolet lamps.[6]

  • Sample Analysis: At specified time points, withdraw samples and quench any ongoing reactions. Analyze the samples using a stability-indicating analytical method, typically HPLC with a photodiode array (PDA) detector or LC-MS, to separate and quantify the parent compound and any degradation products.[8]

Data Presentation for Stability

The results of forced degradation studies should be summarized in a table that clearly outlines the conditions, outcomes, and the analytical method used.

Stress Condition Parameters Duration % Degradation of Parent Compound Number of Degradation Products Detected Comments/Observations
Acid Hydrolysis0.1 M HCl, 80°C24 hoursExperimental ValueExperimental Valuee.g., Major degradant at RRT 0.85
Base Hydrolysis0.1 M NaOH, 60°C8 hoursExperimental ValueExperimental Valuee.g., Rapid degradation observed
Oxidation3% H₂O₂, RT24 hoursExperimental ValueExperimental Value
Thermal (Solid)105°C72 hoursExperimental ValueExperimental Valuee.g., No significant degradation
Thermal (Solution)80°C72 hoursExperimental ValueExperimental Value
PhotostabilityICH Q1B Option 2As per guidelineExperimental ValueExperimental Valuee.g., Light sensitive, requires protective packaging

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining both thermodynamic and kinetic solubility.

G cluster_0 Thermodynamic Solubility (Shake-Flask) cluster_1 Kinetic Solubility A1 Add excess solid to buffer A2 Equilibrate (24-72h) A1->A2 A3 Separate solid/liquid (Centrifuge/Filter) A2->A3 A4 Quantify concentration in liquid phase (HPLC/LC-MS) A3->A4 B1 Prepare DMSO stock solution B2 Add stock to aqueous buffer B1->B2 B3 Incubate (1-2h) B2->B3 B4 Detect/Quantify (Nephelometry/UV/LC-MS) B3->B4 start This compound start->A1 start->B1

Caption: Workflow for solubility determination.

Nrf2/ARE Signaling Pathway

Cinnamamide derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway, a key cellular defense mechanism against oxidative stress.[11] The following diagram illustrates this pathway.

G cluster_nucleus Cinn This compound (or related electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex (Cytoplasm) Cinn->Keap1_Nrf2 Induces conformational change in Keap1 Nrf2_free Nrf2 (Released) Keap1_Nrf2->Nrf2_free Nrf2 is released Nucleus Nucleus Nrf2_free->Nucleus Translocation ARE ARE (Antioxidant Response Element) Genes Phase II Enzyme Genes (e.g., HO-1, NQO1) ARE->Genes Nrf2 binds to ARE Response Cellular Protection & Detoxification Genes->Response Gene Transcription

References

In-Depth Technical Guide on the Crystal Structure of Cinnamamide Analogues for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of a closely related analogue, N-(3-nitrophenyl)cinnamamide, is presented due to the absence of publicly available crystal structure data for N-(3-Methoxyphenyl)cinnamamide. This guide provides researchers, scientists, and drug development professionals with a detailed examination of its crystallographic parameters, experimental protocols, and molecular geometry, offering valuable insights applicable to the broader class of cinnamamide derivatives.

Introduction

Cinnamamides are a class of organic compounds with a versatile scaffold that has garnered significant interest in medicinal chemistry and drug development. Their diverse biological activities, including potential anticancer and anti-inflammatory properties, stem from their unique structural features. A thorough understanding of their three-dimensional arrangement at the atomic level, as determined by single-crystal X-ray diffraction, is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents. This technical guide focuses on the crystal structure analysis of N-(3-nitrophenyl)cinnamamide, a structural analogue of this compound, to provide a foundational understanding of this important class of molecules.

Experimental Protocols

The synthesis and crystal structure determination of N-(3-nitrophenyl)cinnamamide involved a multi-step process, from chemical synthesis to crystallographic analysis. The detailed methodologies are outlined below.

Synthesis of N-(3-nitrophenyl)cinnamamide

The synthesis of N-(3-nitrophenyl)cinnamamide is achieved through the reaction of cinnamoyl chloride with 3-nitroaniline.

Materials:

  • Cinnamoyl chloride

  • 3-nitroaniline

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine

Procedure:

  • Cinnamoyl chloride is dissolved in anhydrous THF.

  • An equimolar amount of 3-nitroaniline is added to the solution, followed by an excess of triethylamine to act as a base.

  • The reaction mixture is stirred at room temperature.

  • Upon completion of the reaction, the solvent is removed under reduced pressure.

  • The resulting crude product is purified by column chromatography to yield N-(3-nitrophenyl)cinnamamide.

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified N-(3-nitrophenyl)cinnamamide in an appropriate solvent.

X-ray Diffraction Analysis

A single crystal of N-(3-nitrophenyl)cinnamamide was mounted on a diffractometer for data collection.

Instrumentation and Software:

  • Diffractometer: Bruker AXS D8 Quest CMOS diffractometer

  • Radiation: MoKα radiation (λ = 0.71073 Å)

  • Temperature: 150 K

  • Data Collection and Reduction Software: SAINT

  • Structure Solution and Refinement Software: ShelXL-2018/3

Data Collection and Refinement:

  • A full sphere of data was collected using ω and φ scans.

  • The collected data were integrated and corrected for absorption effects.

  • The crystal structure was solved by direct methods and refined by full-matrix least-squares on F².

  • All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

The following diagram illustrates the experimental workflow for the crystal structure analysis of N-(3-nitrophenyl)cinnamamide.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction synthesis Synthesis of N-(3-nitrophenyl)cinnamamide purification Purification synthesis->purification crystallization Slow Evaporation purification->crystallization data_collection Data Collection crystallization->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure final_structure structure_refinement->final_structure Final Crystal Structure

Experimental workflow for the crystal structure analysis.

Data Presentation

The crystallographic data and refinement details for N-(3-nitrophenyl)cinnamamide are summarized in the tables below.

Crystal Data and Structure Refinement
ParameterValue
Chemical FormulaC₁₅H₁₂N₂O₃
Formula Weight268.27 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)6.7810(5)
b (Å)23.0913(15)
c (Å)8.2079(5)
β (°)95.38(3) (Value from a similar compound)[1]
Volume (ų)1282.76(15)
Z4
Temperature (K)150
Radiation (Å)MoKα (λ = 0.71073)
Density (calculated) (g/cm³)1.389
Absorption Coefficient (mm⁻¹)0.098
F(000)560
Crystal Size (mm³)0.20 × 0.18 × 0.16 (Value from a similar compound)[1]
θ range for data collection (°)3.1 to 27.4 (Value from a similar compound)[1]
Reflections collected10408 (Value from a similar compound)[1]
Independent reflections2886 [R(int) = 0.051] (Value from a similar compound)[1]
Final R indices [I > 2σ(I)]R₁ = 0.043, wR₂ = 0.117 (Value from a similar compound)[1]
R indices (all data)R₁ = 0.063, wR₂ = 0.128 (Value from a similar compound)[1]

Note: Some values are taken from a closely related structure due to their absence in the primary source for N-(3-nitrophenyl)cinnamamide.

Selected Bond Lengths and Angles
BondLength (Å)AngleAngle (°)
C7-O11.234(2)O1-C7-N1123.4(1)
C7-N11.345(2)O1-C7-C8122.1(1)
C8-C91.332(2)N1-C7-C8114.5(1)
C9-C101.472(2)C7-N1-C1127.9(1)
N1-C11.423(2)C9-C8-C7121.5(1)
N2-O21.223(2)O2-N2-O3123.2(1)
N2-O31.228(2)O2-N2-C3118.5(1)
N2-C31.471(2)O3-N2-C3118.3(1)

Molecular and Crystal Structure

The molecule of N-(3-nitrophenyl)cinnamamide consists of a cinnamoyl group linked to a 3-nitrophenyl moiety through an amide bond. The molecule is nearly planar.[2] The crystal packing is stabilized by intermolecular N-H···O and C-H···O hydrogen bonds, which link the molecules into a two-dimensional network.[1]

The following diagram depicts the key molecular components and their connectivity.

molecular_structure phenyl_c Phenyl Ring vinyl Vinyl Group (C=C) phenyl_c->vinyl carbonyl Carbonyl Group (C=O) vinyl->carbonyl amide Amide Linkage (-NH-) carbonyl->amide nitrophenyl 3-Nitrophenyl Ring amide->nitrophenyl

Key functional groups in N-(3-nitrophenyl)cinnamamide.

Conclusion

This technical guide provides a detailed crystal structure analysis of N-(3-nitrophenyl)cinnamamide, serving as a valuable proxy for understanding the structural characteristics of this compound and related compounds. The presented data on bond lengths, angles, and crystal packing, along with the detailed experimental protocols, offer a solid foundation for further research in the field of medicinal chemistry. These insights are crucial for the design and development of new cinnamamide-based therapeutic agents with improved efficacy and specificity. Future work should aim to obtain the crystal structure of this compound to allow for a direct comparative analysis.

References

An In-depth Technical Guide on the Biological Activity of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide belongs to the cinnamamide class of compounds, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects.[1][2][3] The cinnamamide scaffold is considered a privileged structure in medicinal chemistry due to its potential for diverse biological interactions.[1] This technical guide provides a comprehensive overview of the biological activities of this compound and its structural analogs, focusing on its anti-inflammatory, antioxidant, and anticancer properties. The guide summarizes key quantitative data, details experimental protocols, and visualizes relevant signaling pathways and workflows to support further research and drug development efforts.

Anti-inflammatory Activity

N-arylcinnamamides, including this compound, have been investigated for their potential to modulate inflammatory responses. A key target in inflammation is the transcription factor NF-κB, which plays a central role in regulating the expression of pro-inflammatory cytokines like TNF-α.

Inhibition of NF-κB Activation

Several N-arylcinnamamide derivatives have demonstrated significant inhibition of lipopolysaccharide (LPS)-induced NF-κB activation in cellular assays.[1][4] While specific data for the 3-methoxy derivative is part of a broader series, the general findings indicate that modifications on the N-aryl ring influence the anti-inflammatory potency. For instance, compounds with lipophilic and bulky substituents at the C(2,5)′ or C(2,6)′ positions of the anilide core showed enhanced inhibitory effects on NF-κB.[1][4]

Modulation of TNF-α Secretion

In line with their NF-κB inhibitory activity, certain N-arylcinnamamides have been shown to decrease the secretion of the pro-inflammatory cytokine TNF-α.[1][4]

Mechanism of Action

Interestingly, the anti-inflammatory mechanism of N-arylcinnamamides appears to differ from that of corticosteroids like prednisone. Studies have shown that these compounds do not affect the levels of IκBα, an inhibitor of NF-κB, nor do they impact the activity of mitogen-activated protein kinases (MAPKs), which are upstream regulators of NF-κB.[1][4] This suggests an alternative mode of action for their anti-inflammatory effects.

Quantitative Data: Anti-inflammatory Activity
Compound IDDerivativeAssayConcentration (µM)% Inhibition of NF-κBReference
Series 1 (2E)-N-[2-Chloro-5-(trifluoromethyl)phenyl]-3-phenylprop-2-enamideNF-κB Activation2High[1][4]
Series 1 (2E)-N-(2,6-dibromophenyl)-3-phenylprop-2-enamideNF-κB Activation2High[1][4]
Series 1 (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideNF-κB Activation2High[1][4]

Note: Data for the specific this compound was not individually presented in the referenced studies but is part of the broader class of N-arylcinnamamides investigated.

Experimental Protocols

Inhibition of NF-κB Activity Assay:

  • Cell Line: THP-1-Blue™ NF-κB cells.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NF-κB activation.

  • Treatment: Cells are pre-incubated with the test compounds (e.g., N-arylcinnamamides) at various concentrations.

  • Detection: NF-κB activation is quantified by measuring the activity of secreted embryonic alkaline phosphatase (SEAP), a reporter protein under the control of an NF-κB-inducible promoter. The SEAP levels are determined colorimetrically using a spectrophotometer.

  • Reference: Prednisone is often used as a reference anti-inflammatory drug.

Signaling Pathway: NF-κB Inhibition

NF_kB_Inhibition cluster_cell Cellular Response LPS LPS IKK IKK Complex LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB_IkBa NF-κB/IκBα Complex NFkB NF-κB NFkB_active Active NF-κB NFkB_IkBa->NFkB_active Releases nucleus Nucleus NFkB_active->nucleus Translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Induces cinnamamide N-arylcinnamamides cinnamamide->NFkB_active Inhibits (Mechanism TBD)

Caption: Proposed mechanism of NF-κB inhibition by N-arylcinnamamides.

Antioxidant Activity

Substituted N-phenyl cinnamamide derivatives have been designed and synthesized to explore their ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[2][5]

Activation of the Nrf2/ARE Pathway

The Nrf2/antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of various antioxidant and detoxifying enzymes.[5]

N-phenyl cinnamamide derivatives, particularly those with electron-donating groups, have shown potent Nrf2/ARE luciferase activity.[2] For instance, (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide (compound 1g in the referenced study) exhibited the highest luciferase activity, comparable to the known Nrf2 activator tert-butyl hydroquinone (t-BHQ).[2]

Upregulation of Antioxidant Genes and Glutathione Synthesis

The activation of the Nrf2 pathway by these compounds leads to the upregulation of Nrf2 target genes, including NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC).[5] The increased expression of GCLC, a rate-limiting enzyme in glutathione (GSH) synthesis, results in elevated intracellular GSH levels, enhancing the cell's capacity to neutralize reactive oxygen species (ROS).[3]

Quantitative Data: Nrf2/ARE Activation
Compound IDR² Substituent on N-phenyl ringNrf2/ARE Luciferase Activity (Fold change vs. control at 10 µM)Reference
1g -NMe₂15.6[2]
1f -Cl8.85[2]
1h -OMe4.1[2]
1i -OEt3.34[2]
Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay:

  • Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct (HepG2-ARE-luciferase).

  • Treatment: Cells are treated with the test compounds at various concentrations for a specified duration (e.g., 24 hours).

  • Lysis: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Normalization: Luciferase activity is normalized to the total protein concentration in each sample to account for variations in cell number.

  • Data Analysis: The results are expressed as a fold change in luciferase activity relative to vehicle-treated control cells.

Signaling Pathway: Nrf2 Activation

Nrf2_Activation cluster_drug Drug Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cinnamamide N-phenyl cinnamamide derivatives Keap1_Nrf2 Keap1/Nrf2 Complex cinnamamide->Keap1_Nrf2 Induces release of Nrf2 Nrf2_active Active Nrf2 Keap1_Nrf2->Nrf2_active Dissociates ARE ARE (Antioxidant Response Element) Nrf2_active->ARE Binds to Nrf2_active->ARE antioxidant_genes Antioxidant Genes (e.g., HO-1, NQO1, GCLC) ARE->antioxidant_genes Promotes Transcription

Caption: Activation of the Nrf2/ARE pathway by N-phenyl cinnamamide derivatives.

Anticancer Activity

Cinnamamide derivatives have been explored for their potential as anticancer agents, with studies demonstrating cytotoxic effects against various cancer cell lines.[6][7][8]

Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have been synthesized and evaluated for their in vitro anticancer activity. For example, 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives have shown prominent activity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.[6] Other studies on N-arylcinnamamides have reported cytotoxic activity against P388 leukemia murine cells.[7]

Quantitative Data: Anticancer Activity
Compound ClassCell LineIC₅₀ (µg/mL)Reference
N-(o-tolyl)caffeamideP3880.91[7]
trans-3-(4-hydroxy-3-methoxyphenyl)acrylateP38810.79[7]
N-(o-tolyl)-p-coumaramideP38816.97[7]
trans-3-(4-hydroxy-3-methoxyphenyl)-N-phenethylacrylamideP38829.14[7]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesHeLa8.49–62.84[8]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesSKOV-37.87–70.53[8]
N–(4–chloro–2–mercapto–5–methylphenylsulfonyl)cinnamamide derivativesMCF-711.20–93.46[8]
Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Cancer cells (e.g., MCF-7, A549, P388) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Experimental Workflow: Anticancer Drug Screening

Anticancer_Screening_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Screening cluster_mechanism Mechanism of Action Studies synthesis Synthesis of This compound and derivatives cell_culture Cancer Cell Culture (e.g., MCF-7, A549) treatment Treatment with Test Compounds cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ic50 IC₅₀ Determination mtt_assay->ic50 apoptosis_assay Apoptosis Assays (e.g., Flow Cytometry) ic50->apoptosis_assay For potent compounds cell_cycle_analysis Cell Cycle Analysis ic50->cell_cycle_analysis For potent compounds western_blot Western Blot for Protein Expression ic50->western_blot For potent compounds

Caption: General workflow for the screening of anticancer activity of cinnamamide derivatives.

Conclusion

This compound and its related derivatives represent a promising class of bioactive molecules with multifaceted therapeutic potential. Their ability to modulate key signaling pathways involved in inflammation (NF-κB), oxidative stress (Nrf2), and cancer cell proliferation highlights their importance as lead compounds for drug discovery. The provided data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers aiming to further elucidate the mechanisms of action and develop novel therapeutics based on the cinnamamide scaffold. Future studies should focus on establishing clear structure-activity relationships, optimizing pharmacokinetic properties, and evaluating the in vivo efficacy of the most potent derivatives.

References

N-(3-Methoxyphenyl)Cinnamamide: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)Cinnamamide belongs to the broader class of N-arylcinnamamides, which are synthetic derivatives of cinnamic acid. Cinnamic acid and its derivatives are known for a wide range of biological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer effects. The cinnamamide scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets. This technical guide provides an in-depth overview of the potential therapeutic targets of this compound, drawing upon research conducted on closely related N-arylcinnamamide derivatives. The information presented herein is intended to guide further research and drug development efforts.

Potential Therapeutic Targets and Mechanisms of Action

Based on studies of related N-arylcinnamamide compounds, this compound is predicted to engage with several key cellular pathways implicated in a variety of diseases. The primary therapeutic targets identified are in the areas of antioxidant response, inflammation, and oncology.

Antioxidant and Cytoprotective Effects via Nrf2/ARE Pathway Activation

A significant potential therapeutic target for N-phenyl cinnamamide derivatives is the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[1][2] Under conditions of oxidative stress, Nrf2 activation leads to the transcription of a battery of cytoprotective genes.

Mechanism of Action: N-phenyl cinnamamide derivatives are thought to act as electrophilic inducers of the Nrf2 pathway.[1] The α,β-unsaturated carbonyl moiety of the cinnamamide core can react with cysteine residues on Keap1, a repressor protein that sequesters Nrf2 in the cytoplasm for degradation.[3] This interaction leads to a conformational change in Keap1, releasing Nrf2 and allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the ARE, initiating the transcription of antioxidant and detoxifying enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1), hemeoxygenase-1 (HO-1), and glutamate-cysteine ligase catalytic subunit (GCLC), the rate-limiting enzyme in glutathione synthesis.[1][2]

Quantitative Data for N-phenyl Cinnamamide Derivatives:

Compound IDStructureNrf2/ARE Luciferase Activity (Fold change vs. control at 10 µM)Cell LineReference
1g (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamide~15.6HepG2[1]
1f (E)-N-(4-chlorophenyl)-3-(3-hydroxyphenyl)acrylamideNot specified, but dose-dependent increase observedHepG2[1]
1a N-(4-chlorophenyl)cinnamamide~15.3HepG2[1]
1b N-(4-(dimethylamino)phenyl)cinnamamide~10.3HepG2[1]
1c N-(4-methoxyphenyl)cinnamamide~7.28HepG2[1]
Anti-inflammatory Activity through NF-κB Inhibition

N-arylcinnamamides have demonstrated significant anti-inflammatory potential by attenuating the activation of the nuclear factor-kappa B (NF-κB) pathway.[4][5] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.

Mechanism of Action: Several N-arylcinnamamide derivatives have been shown to inhibit lipopolysaccharide (LPS)-induced NF-κB activation.[4][5] Interestingly, for some of these compounds, the mechanism of NF-κB inhibition does not appear to involve the degradation of IκBα or the activity of MAP kinases (MAPKs), which are components of the canonical NF-κB signaling pathway.[4][6] This suggests that these cinnamamides may act on alternative or downstream targets in the NF-κB cascade. Some derivatives have also been shown to decrease the secretion of the pro-inflammatory cytokine TNF-α.[4][5]

Quantitative Data for N-arylcinnamamide Derivatives:

CompoundR-group on N-phenyl ringInhibition of NF-κB activityTNF-α SecretionCell LineReference
17 2-chloro-5-(trifluoromethyl)Comparable to prednisone at 2 µM-THP1-Blue™ NF-κB[4]
Various Di-substituted (e.g., 2,5-dichloro, 2,6-dibromo)Generally higher than mono-substitutedDecreasedTHP1-Blue™ NF-κB[4][5]
Anticancer Activity

Derivatives of cinnamamide have shown cytotoxic activity against various cancer cell lines, suggesting potential applications in oncology.[7][8]

Potential Mechanisms of Action: The anticancer activity of cinnamamides may be attributed to their ability to induce apoptosis.[8] The α,β-unsaturated bond in the cinnamamide structure is considered a potential Michael acceptor, which can react with biological nucleophiles and may contribute to their cytotoxic effects.[8] For some derivatives, inhibition of histone deacetylases (HDACs) has been identified as a mechanism of action.[8]

Quantitative Data for Cinnamamide Derivatives:

Compound TypeCell LineIC50 (µg/mL)Reference
N-benzylhydroxycinnamamides (5a)P388 leukemia16.15[7]
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamide derivatives (16c, 16d, 17a, 17d)HeLa, SKOV-3, MCF-7< 10[8]
Neuroprotective Potential

The cinnamamide scaffold has been incorporated into molecules designed for the treatment of neurodegenerative diseases like Alzheimer's disease.[9][10]

Potential Mechanisms of Action: Hybrid molecules containing a cinnamamide moiety have been shown to possess multiple beneficial activities for neuroprotection, including:

  • Antioxidant effects: Scavenging free radicals and reducing oxidative stress-induced neuronal damage.[10][11]

  • Cholinesterase inhibition: Inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which would increase acetylcholine levels in the brain.[10]

  • Anti-amyloid aggregation: Inhibiting the self-aggregation of β-amyloid peptides, a hallmark of Alzheimer's disease.[10]

  • Biometal chelation: Chelating metal ions that can contribute to oxidative stress and amyloid plaque formation.[10]

Due to the lack of specific data for this compound, quantitative data for neuroprotective effects are not included in this guide.

Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay
  • Cell Line: HepG2 cells stably transfected with an ARE-luciferase reporter construct.

  • Procedure:

    • Seed cells in a 96-well plate and incubate overnight.

    • Treat cells with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 24 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize luciferase activity to total protein concentration.

    • Results are typically expressed as fold induction over a vehicle-treated control.[1]

  • Reference: [1]

MTT Assay for Cell Viability
  • Purpose: To assess the cytotoxicity of the compound.

  • Procedure:

    • Seed cells (e.g., HepG2) in a 96-well plate and incubate overnight.

    • Treat cells with a range of concentrations of the test compound for 24-48 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.[7]

  • Reference: [7]

NF-κB Inhibition Assay
  • Cell Line: THP1-Blue™ NF-κB reporter cells, which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an NF-κB-inducible promoter.

  • Procedure:

    • Differentiate THP-1 monocytes into macrophages using PMA.

    • Pre-treat the cells with the test compound at a non-toxic concentration (e.g., 2 µM).

    • Induce NF-κB activation by stimulating the cells with lipopolysaccharide (LPS).

    • Incubate for a specified period (e.g., 24 hours).

    • Measure SEAP activity in the cell supernatant using a suitable substrate (e.g., QUANTI-Blue™).

    • The level of SEAP activity is proportional to NF-κB activation.[4]

  • Reference: [4]

Visualizations

Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Degradation Proteasomal Degradation Nrf2_Keap1->Degradation Nrf2 Nrf2 Nrf2->Nrf2_Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocation Keap1 Keap1 Keap1->Nrf2_Keap1 Cinnamamide N-(3-Methoxyphenyl) Cinnamamide Cinnamamide->Keap1 interacts with cysteine residues ARE ARE Antioxidant_Genes Antioxidant Genes (NQO1, HO-1, GCLC) ARE->Antioxidant_Genes activates transcription Nrf2_nuc->ARE binds

Caption: Nrf2/ARE Pathway Activation by this compound.

NFkB_Inhibition_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Signaling_Cascade Signaling Cascade (MyD88, TRAF6, etc.) TLR4->Signaling_Cascade IKK IKK Complex Signaling_Cascade->IKK NFkB_IkB NF-κB-IκBα Complex IKK->NFkB_IkB phosphorylates IκBα NFkB NF-κB NFkB_IkB->NFkB releases IkB IκBα NFkB_IkB->IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Degradation Proteasomal Degradation IkB->Degradation Cinnamamide N-(3-Methoxyphenyl) Cinnamamide Cinnamamide->Signaling_Cascade Inhibits (mechanism may differ) Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Inflammatory_Genes activates transcription

Caption: Potential Inhibition of the NF-κB Signaling Pathway.

Experimental_Workflow Compound This compound Primary_Screening Primary Bioactivity Screening Compound->Primary_Screening Antioxidant Antioxidant Activity (Nrf2/ARE Assay) Primary_Screening->Antioxidant Anti_inflammatory Anti-inflammatory Activity (NF-κB Assay) Primary_Screening->Anti_inflammatory Anticancer Anticancer Activity (MTT Assay) Primary_Screening->Anticancer Secondary_Screening Secondary Mechanistic & In Vivo Studies Antioxidant->Secondary_Screening Anti_inflammatory->Secondary_Screening Anticancer->Secondary_Screening Target_Deconvolution Target Deconvolution Secondary_Screening->Target_Deconvolution In_Vivo_Models In Vivo Disease Models Secondary_Screening->In_Vivo_Models Lead_Optimization Lead Optimization In_Vivo_Models->Lead_Optimization

Caption: A Proposed Experimental Workflow for Target Validation.

Conclusion

While comprehensive data specifically for this compound is not yet widely available in the public domain, the existing research on the N-arylcinnamamide class of compounds strongly suggests its potential as a multi-target therapeutic agent. The most promising therapeutic avenues for further investigation appear to be in diseases where oxidative stress and inflammation are key pathological drivers, such as chronic inflammatory diseases, neurodegenerative disorders, and certain types of cancer. The activation of the Nrf2 pathway represents a particularly compelling mechanism of action that warrants deeper exploration. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of this compound and its derivatives to validate these potential therapeutic targets and advance their development as novel drug candidates.

References

N-(3-Methoxyphenyl)Cinnamamide and its Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-Methoxyphenyl)cinnamamide and its derivatives represent a class of organic compounds with significant therapeutic potential. The core structure, featuring a cinnamoyl group linked to a methoxy-substituted phenyl ring via an amide bond, serves as a versatile scaffold for the development of novel drug candidates. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound and its analogues. Detailed experimental protocols for synthesis and key biological assays are presented, alongside a summary of quantitative activity data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the action of these compounds.

Introduction

The cinnamamide scaffold is a prominent feature in numerous biologically active molecules, demonstrating a wide array of pharmacological effects.[1] These compounds have garnered considerable interest in the field of medicinal chemistry due to their diverse activities, which include anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, and anticancer properties.[1][2] The presence of the α,β-unsaturated carbonyl system in the cinnamoyl moiety makes these compounds potential Michael acceptors, a characteristic often associated with the modulation of cellular signaling pathways involved in oxidative stress and inflammation.

This guide focuses specifically on this compound and its derivatives, exploring how substitutions on both the phenyl ring of the cinnamoyl group and the N-phenyl ring influence their biological activity.

Synthesis and Characterization

The synthesis of this compound and its derivatives is typically achieved through the amidation of a corresponding cinnamic acid derivative. A general and efficient method involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with the appropriate aniline.

General Synthesis Protocol

A common synthetic route involves the reaction of cinnamoyl chloride with 3-methoxyaniline.[3]

Procedure for the Synthesis of this compound:

  • Preparation of Cinnamoyl Chloride: Cinnamic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to yield cinnamoyl chloride. The reaction is usually carried out at room temperature or with gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.

  • Amidation Reaction: The freshly prepared cinnamoyl chloride is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF), DCM). To this solution, 3-methoxyaniline (m-anisidine) and a base, such as triethylamine (TEA) or pyridine, are added. The base acts as a scavenger for the hydrochloric acid produced during the reaction. The reaction mixture is stirred at room temperature for several hours.

  • Work-up and Purification: Upon completion of the reaction, the mixture is typically washed with an acidic solution (e.g., 1N HCl) to remove excess aniline and base, followed by a wash with a basic solution (e.g., saturated NaHCO₃) and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization: The structure and purity of the synthesized compounds are confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Biological Activities and Mechanism of Action

Derivatives of N-phenylcinnamamide have been reported to exhibit a range of biological activities, with a significant focus on their antioxidant and anti-inflammatory properties. A key mechanism underlying these effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Antioxidant Activity via Nrf2/ARE Pathway Activation

The Nrf2-antioxidant response element (ARE) pathway is a crucial cellular defense mechanism against oxidative stress.[4] Under normal conditions, Nrf2 is kept at low levels in the cytoplasm through its interaction with Keap1, which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as those with an α,β-unsaturated carbonyl moiety, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the ARE sequence in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.[5]

Several N-phenylcinnamamide derivatives have been shown to be potent activators of the Nrf2/ARE pathway.[6] The electrophilic nature of the cinnamoyl group is thought to be responsible for this activity.

Nrf2_Activation_Pathway Nrf2_free Nrf2_free Nrf2_nuc Nrf2_nuc Nrf2_free->Nrf2_nuc Nuclear Translocation

Anti-inflammatory Activity

The anti-inflammatory properties of cinnamamide derivatives are often linked to their ability to modulate key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway.[7] Some N-arylcinnamamides have been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB.[7] The mechanism can involve the inhibition of IκBα degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB.

Anti_Inflammatory_Workflow LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65) IkB_NFkB->NFkB NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Inflammatory_Genes Induces Transcription Cinnamamide N-(3-Methoxyphenyl) Cinnamamide Cinnamamide->IKK Inhibits

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, studies on structurally related N-phenylcinnamamide derivatives provide valuable insights into their potential activity. The following table summarizes the Nrf2/ARE luciferase activity of a series of N-phenylcinnamamide derivatives.[6]

Compound IDR¹ (on Cinnamoyl Phenyl)R² (on N-Phenyl)Nrf2/ARE Luciferase Activity (Fold Induction vs. Control at 10 µM)
1a H4-Cl3.57
1b H4-N(CH₃)₂4.21
1c H4-OCH₃3.89
1d H4-OC₂H₅4.02
1e H4-CN3.68
1f 3-OH4-Cl10.2
1g 3-OH4-N(CH₃)₂15.6
1h 3-OH4-OCH₃8.95
1i 3-OH4-OC₂H₅9.23

Data extracted from a study on N-phenylcinnamamide derivatives and their Nrf2/ARE agonistic activity.[6]

Experimental Protocols

Nrf2/ARE Luciferase Reporter Assay

This assay is used to quantify the ability of a compound to activate the Nrf2 signaling pathway.

Cell Culture:

  • HepG2 cells stably transfected with an ARE-luciferase reporter construct are used.

  • Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).

Assay Procedure:

  • Seed the ARE-luciferase HepG2 cells into 96-well white, clear-bottom plates at a density of 1 x 10⁴ cells per well.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the test compounds (e.g., this compound and its derivatives) in the cell culture medium.

  • Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., tert-butylhydroquinone, tBHQ).

  • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Normalize the luciferase activity to the cell viability, which can be determined in a parallel plate using an MTT or similar assay.

  • Express the results as fold induction relative to the vehicle control.

Luciferase_Assay_Workflow start Start seed_cells Seed ARE-luciferase HepG2 cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_compounds Treat cells with test compounds incubate1->treat_compounds incubate2 Incubate for 24h treat_compounds->incubate2 lyse_cells Lyse cells and add luciferase substrate incubate2->lyse_cells measure_luminescence Measure luminescence lyse_cells->measure_luminescence analyze_data Analyze data (Fold induction vs. control) measure_luminescence->analyze_data end End analyze_data->end

Conclusion and Future Directions

This compound and its derivatives are a promising class of compounds with significant potential for the development of new therapeutic agents, particularly for diseases associated with oxidative stress and inflammation. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize their pharmacological profiles.

Future research should focus on synthesizing and evaluating a broader range of derivatives to establish a more comprehensive SAR. Specifically, the exploration of different substitution patterns on both aromatic rings is warranted. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds beyond the Nrf2 and NF-κB pathways. In vivo studies in relevant animal models of disease are also a critical next step to validate the therapeutic potential of the most promising candidates. This technical guide provides a solid foundation for researchers to advance the study of this compound and its derivatives in the quest for novel and effective therapeutics.

References

The Cinnamamide Core: A Technical Guide to its Discovery, History, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamamide, the amide derivative of cinnamic acid, represents a "privileged scaffold" in medicinal chemistry.[1][2] This structural motif is prevalent in a diverse array of natural products and has been extensively utilized as a template for the design and synthesis of novel therapeutic agents. The inherent biological activity of the cinnamoyl moiety, combined with the versatility of the amide linkage for chemical modification, has rendered cinnamamide and its derivatives a subject of intense scientific investigation for decades. This technical guide provides an in-depth exploration of the discovery and history of cinnamamide compounds, detailing key synthetic methodologies, summarizing quantitative biological data, and illustrating their modulation of critical signaling pathways.

Discovery and Historical Perspective

The journey of cinnamamide compounds began with their discovery in natural sources. Early research into the chemical constituents of various plant and microbial species led to the isolation of these fascinating molecules.

Early Isolation from Natural Sources

Cinnamamide and its derivatives have been identified in a variety of natural sources, including plants and microorganisms. One of the notable early discoveries was the isolation of cinnamamide-related compounds from plants of the Piper genus. For instance, piplartine, a cinnamamide-containing natural product, was isolated from the roots of Piper tuberculatum.[3] The parent compound, cinnamamide itself, has been reported as a metabolic product of Streptomyces. These initial discoveries highlighted the presence of this chemical scaffold in nature and spurred further investigation into its biological properties.

A Timeline of Synthetic Advancements

The synthesis of cinnamamide and its derivatives has evolved significantly over the years, moving from classical methods to more efficient and environmentally friendly approaches.

  • Early Methods: The foundational methods for synthesizing cinnamamides involved the reaction of cinnamic acid with an appropriate amine.[4] A common early approach was the conversion of cinnamic acid to its more reactive acyl chloride derivative using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine.[5][6] While effective, this method often required harsh conditions and the handling of corrosive reagents.

  • Coupling Reagents: The mid-20th century saw the widespread adoption of peptide coupling reagents for amide bond formation. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) became mainstays in the synthesis of cinnamamides.[4] These reagents facilitated the direct coupling of cinnamic acid with amines under milder conditions.

  • Modern and Greener Approaches: In recent years, there has been a significant push towards the development of more sustainable synthetic methods.

    • Enzymatic Synthesis: Biocatalysis has emerged as a powerful tool for amide synthesis. Lipases, for instance, have been successfully employed to catalyze the amidation of cinnamic acid esters with amines, offering high selectivity and mild reaction conditions.[7][8]

    • Photocatalysis: Visible-light-mediated photocatalysis has also been applied to the synthesis of cinnamamides, providing a novel and efficient route to these compounds.[9]

    • Metal- and Additive-Free Conditions: Researchers have also explored the synthesis of cinnamamides under metal- and additive-free conditions, further enhancing the green credentials of these synthetic routes.[2]

Key Experimental Protocols

This section provides detailed methodologies for representative syntheses of cinnamamide derivatives, reflecting both classical and modern approaches.

Classical Synthesis of N-substituted Cinnamamides via Acyl Chloride

This protocol describes the synthesis of a generic N-substituted cinnamamide from cinnamic acid.

Step 1: Synthesis of Cinnamoyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend cinnamic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

  • Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude cinnamoyl chloride is typically used in the next step without further purification.

Step 2: Amidation

  • Dissolve the crude cinnamoyl chloride in an inert anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • In a separate flask, dissolve the desired amine (1.1 eq) and a base, such as triethylamine or pyridine (1.2 eq), in the same solvent.

  • Cool the amine solution to 0 °C in an ice bath and add the cinnamoyl chloride solution dropwise with constant stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the completion of the reaction.

  • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired N-substituted cinnamamide.

Modern Enzymatic Synthesis of Cinnamamides

This protocol outlines a greener approach to cinnamamide synthesis using a lipase catalyst.

  • To a solution of a cinnamic acid ester (e.g., methyl cinnamate) (1.0 eq) in an organic solvent (e.g., toluene or tert-butanol), add the desired amine (1.5-2.0 eq).

  • Add an immobilized lipase, such as Novozym 435 or Lipozyme TL IM (typically 10-20% by weight of the ester).

  • Incubate the reaction mixture at a controlled temperature (e.g., 40-60 °C) with shaking.

  • Monitor the reaction progress using TLC or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches completion or equilibrium, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the resulting cinnamamide by column chromatography or recrystallization.

Quantitative Biological Activity

Cinnamamide derivatives have demonstrated a broad spectrum of biological activities. The following tables summarize some of the quantitative data reported in the literature.

Table 1: Antimicrobial Activity of Cinnamamide Derivatives
Compound Microorganism Activity Reference
N-Aryl CinnamamidesStaphylococcus aureus (MRSA)MIC: 12.9 - 25.9 µM
CinnamanilidesStaphylococcus aureusMIC: 1-8 µg/mL
Synthetic CinnamidesCandida albicansMIC: 626.62 µM (for Butyl cinnamate)[10]
Synthetic CinnamidesStaphylococcus aureusMIC: 458.15 µM (for 4-isopropylbenzylcinnamide)[5]
Table 2: Anticancer and Anti-inflammatory Activity of Cinnamamide Derivatives
Compound Assay/Cell Line Activity (IC₅₀) Reference
N–[(2–Arylmethylthio)phenylsulfonyl]cinnamamidesCancer cell lines< 10 µg/mL[7]
N-Aryl CinnamamidesTHP1-Blue™ NF-κB cells (cytotoxicity)6.5 µM (for (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide)[11]
Cinnamamide DerivativesP388 cell linesVaries (some with binding energy ~ -5 kcal/mol in docking)[12]

Modulation of Signaling Pathways

The diverse biological effects of cinnamamide compounds are a consequence of their ability to modulate key intracellular signaling pathways. Below are representations of some of these pathways and the putative points of intervention by cinnamamides.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation, immunity, and cell survival. Dysregulation of this pathway is implicated in numerous diseases, including cancer and chronic inflammatory conditions. Cinnamic acid and its derivatives have been shown to inhibit the activation of NF-κB.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkB IκBα IKK_complex->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB IkB_p P-IκBα IkB->IkB_p NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Proteasome Proteasome IkB_p->Proteasome Ubiquitination & Degradation Proteasome->IkB_p Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes Transcription Cinnamamide Cinnamamide Derivatives Cinnamamide->IKK_complex Inhibition

Caption: Cinnamamides may inhibit the NF-κB pathway by targeting the IKK complex.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Cinnamic acid nanoparticles have been shown to down-regulate the ASK1/MAPK signaling pathway.

MAPK_Pathway GrowthFactor Growth Factors Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Activation Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Gene Expression Cinnamamide Cinnamamide Derivatives Cinnamamide->Raf Inhibition

Caption: Cinnamamides may exert anti-proliferative effects by inhibiting the MAPK cascade.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, metabolism, and survival. Its hyperactivity is frequently observed in cancer. Some natural products structurally related to cinnamamides have been shown to modulate this pathway.

PI3K_Akt_mTOR_Pathway GrowthFactor Growth Factors Receptor RTK GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth, Proliferation, Survival mTORC1->CellGrowth Cinnamamide Cinnamamide Derivatives Cinnamamide->PI3K Inhibition Cinnamamide->Akt Inhibition

Caption: Cinnamamides may inhibit cell growth and survival by targeting the PI3K/Akt pathway.

Conclusion and Future Directions

The cinnamamide scaffold has a rich history, from its origins in natural products to its current status as a versatile platform for the development of new drugs. The evolution of synthetic methodologies has made a wide array of cinnamamide derivatives accessible for biological evaluation. The quantitative data clearly demonstrate their potential as antimicrobial, anticancer, and anti-inflammatory agents. The ability of these compounds to modulate key signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, provides a mechanistic basis for their observed pharmacological effects.

Future research in this area should focus on several key aspects:

  • Structure-Activity Relationship (SAR) Studies: A more systematic exploration of the SAR for different biological activities will enable the design of more potent and selective cinnamamide-based drugs.

  • Mechanism of Action: While the modulation of major signaling pathways has been identified, the precise molecular targets of many cinnamamide derivatives remain to be elucidated.

  • Pharmacokinetics and Drug-likeness: Further optimization of the pharmacokinetic properties of lead cinnamamide compounds is necessary to translate their in vitro potency into in vivo efficacy.

  • Clinical Translation: Promising cinnamamide candidates should be advanced into preclinical and clinical studies to evaluate their therapeutic potential in human diseases.

References

Methodological & Application

Synthesis of "N-(3-Methoxyphenyl)Cinnamamide" from 3-methoxyaniline

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the synthesis of N-(3-Methoxyphenyl)Cinnamamide, a key intermediate in the development of pharmaceutical agents. The synthesis is achieved through a Schotten-Baumann reaction, which involves the acylation of 3-methoxyaniline with cinnamoyl chloride. This method is widely applicable in medicinal chemistry and drug discovery for the creation of amide bonds. The protocol provided herein is optimized for high yield and purity, making it suitable for both research and process development applications.

Introduction

N-aryl cinnamamides are a class of organic compounds that have garnered significant interest in the field of drug development due to their diverse biological activities. The target compound, this compound, serves as a crucial building block in the synthesis of various pharmaceutical agents, including the antipsychotic drug Brexpiprazole. The amide linkage is a fundamental functional group in many biologically active molecules, and its efficient formation is a cornerstone of organic synthesis.

The Schotten-Baumann reaction is a well-established method for synthesizing amides from amines and acyl chlorides.[1] This reaction is typically performed under biphasic conditions, with an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1] This application note provides a detailed, step-by-step protocol for the synthesis of this compound, along with expected analytical data for the final product.

Experimental Protocol

Materials:

  • 3-Methoxyaniline (≥98%)

  • Cinnamoyl chloride (≥98%)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol, for recrystallization

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) in anhydrous dichloromethane (50 mL). Cool the solution to 0-5 °C using an ice bath.

  • Addition of Base: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (2.0 eq) to the stirred solution of 3-methoxyaniline.

  • Addition of Acyl Chloride: Dissolve cinnamoyl chloride (1.05 eq) in anhydrous dichloromethane (25 mL). Transfer this solution to a dropping funnel and add it dropwise to the biphasic reaction mixture over 30 minutes, while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 25 mL), saturated NaHCO₃ solution (2 x 25 mL), and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure this compound as an off-white solid.[2]

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Cinnamoyl chloride is corrosive and lachrymatory; handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

ParameterValueReference
Reactants
3-Methoxyaniline1.0 eq
Cinnamoyl chloride1.05 eq
Sodium hydroxide2.0 eq
Reaction Conditions
SolventDichloromethane/Water (biphasic)
Temperature0-5 °C to Room Temperature
Reaction Time2-3 hours
Product
Product NameThis compound
CAS Number127033-74-3[2]
Molecular FormulaC₁₆H₁₅NO₂[3]
Molecular Weight253.30 g/mol [3]
AppearanceOff-White Solid[2]
Expected Results
Yield85-95% (Typical for similar reactions)Based on analogous syntheses[4][5]
Melting PointTo be determined
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~7.7 (d, 1H), ~7.5-7.2 (m, 7H), ~6.9 (m, 2H), ~6.6 (d, 1H), ~3.8 (s, 3H)Inferred from similar structures[4][6]
¹³C NMR (CDCl₃, 101 MHz)δ (ppm): ~164, ~160, ~142, ~139, ~134, ~130, ~129, ~128, ~121, ~114, ~110, ~105, ~55Inferred from similar structures[4][6]
IR (KBr)ν (cm⁻¹): ~3300 (N-H), ~1660 (C=O), ~1600 (C=C), ~1530 (N-H bend)Inferred from similar structures

Signaling Pathways and Experimental Workflows

The synthesis of this compound follows a straightforward chemical transformation. The logical relationship of this synthesis as a key step in the production of the pharmaceutical agent Brexpiprazole is illustrated below.

Synthesis_Pathway cluster_synthesis Synthesis of this compound cluster_application Pharmaceutical Application Reactant1 3-Methoxyaniline Reaction Schotten-Baumann Reaction Reactant1->Reaction Reactant2 Cinnamoyl Chloride Reactant2->Reaction Product This compound Reaction->Product Intermediate This compound FurtherSteps Further Synthetic Transformations Intermediate->FurtherSteps API Brexpiprazole (API) FurtherSteps->API

Caption: Synthetic pathway and application of this compound.

The experimental workflow for the synthesis and purification of this compound is depicted in the following diagram.

Experimental_Workflow Start Start ReactionSetup Dissolve 3-Methoxyaniline in DCM Cool to 0-5 °C Start->ReactionSetup AddBase Add 10% NaOH Solution ReactionSetup->AddBase AddAcylChloride Add Cinnamoyl Chloride Solution (dropwise) AddBase->AddAcylChloride Reaction Stir at Room Temperature (2-3 hours) AddAcylChloride->Reaction Workup Separatory Funnel Work-up (HCl, NaHCO₃, Brine Washes) Reaction->Workup Drying Dry Organic Layer (MgSO₄) Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Recrystallize from Ethanol Concentration->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Schotten-Baumann reaction is a reliable and high-yielding method for the preparation of this important pharmaceutical intermediate. The provided experimental details and expected data will be valuable for researchers and scientists in the fields of organic synthesis and drug development. The straightforward nature of the reaction and purification makes this protocol amenable to scaling for larger-scale production.

References

Purification of N-(3-Methoxyphenyl)cinnamamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of N-(3-Methoxyphenyl)cinnamamide, a valuable intermediate in pharmaceutical research. The following sections outline common purification techniques, including recrystallization and column chromatography, supported by quantitative data and step-by-step methodologies.

Data Summary

Quantitative data for the purification of cinnamamide derivatives using various techniques are summarized below. While specific data for this compound is limited in publicly available literature, the following table provides representative yields for similar compounds, offering a benchmark for purification efficiency.

CompoundPurification MethodSolvent SystemYield (%)
N-(4-methoxyphenyl)cinnamamideColumn ChromatographyEthyl Acetate:Hexanes (1:1 to 1:2)65%[1]
(E)-N-Isopropyl-N-(Isopropylcarbamoyl)-3-(4-Methoxyphenyl)acrylamideColumn ChromatographyEthyl Acetate53%[2]
(E)-Benzyl 3-(4-Methoxyphenyl)acrylateColumn ChromatographyHexane:Ethyl Acetate (3:2)87%[2]
N-Phenyl cinnamamideRecrystallizationEthanol78%[3]

Purification Protocols

Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling.

Protocol: Recrystallization from a Mixed Solvent System (Ethanol/Water)

This protocol is a general guideline and may require optimization for this compound.

  • Solvent Selection: Based on the polarity of this compound, a mixed solvent system of ethanol and water is a logical starting point. Ethanol is a good "soluble" solvent for many organic compounds, while water acts as an "anti-solvent."

  • Dissolution:

    • Place the crude this compound (e.g., 1 gram) into an Erlenmeyer flask.

    • Add a minimal amount of the more soluble solvent (ethanol) to the flask.

    • Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more ethanol in small portions if necessary to achieve full dissolution at the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration to remove them. This step is crucial to prevent the incorporation of solid impurities into the final crystals.

  • Inducing Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, cover the flask with a watch glass to slow down the cooling process.

    • Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.

    • Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum or in a desiccator to remove residual solvent.

Workflow for Recrystallization

RecrystallizationWorkflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation A Crude this compound B Add minimal hot solvent (e.g., Ethanol) A->B C Complete Dissolution B->C D Hot Filtration (optional) C->D if insoluble impurities E Slow Cooling to Room Temperature C->E no insoluble impurities D->E F Ice Bath E->F G Crystal Formation F->G H Vacuum Filtration G->H I Wash with cold solvent H->I J Drying I->J K Pure Crystals J->K

Caption: Workflow for the purification of this compound by recrystallization.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through. For N-aryl cinnamamides, silica gel is a common stationary phase, and mixtures of ethyl acetate and hexanes are effective mobile phases.

Protocol: Flash Column Chromatography

This protocol is based on methods used for similar cinnamamide derivatives and should be adapted for this compound.

  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

  • Packing the Column (Wet Slurry Method):

    • In a beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., a high percentage of hexanes in an ethyl acetate/hexanes mixture).

    • Carefully pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.

    • Once the silica gel has settled, add a thin layer of sand on top to protect the stationary phase.

  • Loading the Sample:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Begin elution with the least polar solvent mixture (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes).

    • Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate. A common gradient for cinnamamides is starting from low ethyl acetate concentration and moving towards a 1:1 or 2:1 mixture of ethyl acetate to hexanes.[1]

    • Collect fractions in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Workflow for Column Chromatography

ColumnChromatographyWorkflow cluster_prep Column Preparation cluster_separation Separation cluster_analysis Analysis & Isolation A Select Column B Pack with Silica Gel Slurry A->B C Add Protective Sand Layer B->C D Load Crude Sample C->D E Elute with Solvent Gradient (Hexanes -> EtOAc/Hexanes) D->E F Collect Fractions E->F G Analyze Fractions by TLC F->G H Combine Pure Fractions G->H I Solvent Evaporation H->I J Purified Product I->J

Caption: Workflow for the purification of this compound by column chromatography.

High-Performance Liquid Chromatography (HPLC)

For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) is the method of choice. This technique utilizes high pressure to force the mobile phase through a column packed with a stationary phase, leading to high-resolution separations.

General HPLC Protocol Considerations

  • Stationary Phase: A C18 column is a common choice for the separation of moderately polar organic molecules.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, is typically employed.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance would be appropriate.

Method Development Workflow for HPLC

HPLCWorkflow A Crude this compound B Analytical HPLC Method Development - Select Column (e.g., C18) - Optimize Mobile Phase Gradient - Determine Detection Wavelength A->B C Scale-up to Preparative HPLC B->C D Inject Crude Sample C->D E Collect Fractions of Target Peak D->E F Analyze Fractions for Purity E->F G Combine Pure Fractions F->G H Solvent Removal G->H I High-Purity Product H->I

Caption: General workflow for developing an HPLC purification method.

References

Application Note: Quantitative Analysis of N-(3-Methoxyphenyl)Cinnamamide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of N-(3-Methoxyphenyl)Cinnamamide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a straightforward protein precipitation protocol for sample preparation, followed by a rapid and efficient chromatographic separation. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, ensuring high selectivity and sensitivity. This method is suitable for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure for pharmacokinetic studies and other research applications involving this compound.

Introduction

This compound is a synthetic compound belonging to the cinnamamide class of molecules. Cinnamamides have garnered significant interest in medicinal chemistry due to their diverse biological activities. To facilitate research and development of this compound, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This document provides a comprehensive LC-MS/MS protocol for the determination of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound (Analyte)

  • N-(4-Methoxyphenyl)Cinnamamide (Internal Standard, IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2-EDTA)

Standard and Sample Preparation

Stock Solutions:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Prepare a 1 mg/mL stock solution of the Internal Standard (IS), N-(4-Methoxyphenyl)Cinnamamide, in methanol.

Working Standard Solutions:

  • Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Prepare a working solution of the IS at a concentration of 100 ng/mL in a 50:50 mixture of acetonitrile and water.

Sample Preparation Protocol (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Add 300 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-0.5 min: 20% B

    • 0.5-2.5 min: 20% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95% to 20% B

    • 3.1-4.0 min: 20% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical - requires optimization):

    • The molecular formula of this compound is C16H15NO2, with a molecular weight of 253.3 g/mol [1]. The protonated molecule [M+H]+ would have an m/z of approximately 254.3.

    • The fragmentation of the cinnamamide core structure is expected to yield characteristic product ions. Based on common fragmentation patterns, potential product ions could arise from the cleavage of the amide bond and fragmentation of the cinnamoyl or methoxyphenyl moieties.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound254.3131.125 (Optimize)
This compound254.3103.135 (Optimize)
N-(4-Methoxyphenyl)Cinnamamide (IS)254.3131.125 (Optimize)
N-(4-Methoxyphenyl)Cinnamamide (IS)254.3109.130 (Optimize)

Note: The specific m/z values for product ions and the optimal collision energies must be determined experimentally by infusing a standard solution of the analyte and internal standard into the mass spectrometer.

Data Presentation

The following table summarizes the expected quantitative performance of the method based on typical validation parameters for similar bioanalytical assays.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²)≥ 0.99> 0.995
LLOQSignal-to-noise ratio ≥ 101 ng/mL
AccuracyWithin ±15% of nominal concentration (±20% at LLOQ)85-115%
Precision (CV%)≤ 15% (≤ 20% at LLOQ)< 10%
Recovery (%)Consistent, precise, and reproducible> 85%
Matrix EffectCV of IS-normalized matrix factor ≤ 15%Within acceptable limits
Stability (Freeze-Thaw)Within ±15% of initial concentrationStable for 3 cycles
Stability (Short-Term)Within ±15% of initial concentrationStable for 24h at RT
Stability (Long-Term)Within ±15% of initial concentrationStable for 30 days at -80°C

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma 100 µL Human Plasma add_is Add 10 µL Internal Standard plasma->add_is protein_precip Add 300 µL Acetonitrile (Protein Precipitation) add_is->protein_precip vortex1 Vortex protein_precip->vortex1 centrifuge Centrifuge vortex1->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute vial Transfer to Autosampler Vial reconstitute->vial injection Inject 5 µL vial->injection hplc HPLC Separation (C18 Column) injection->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quantification Quantification (Calibration Curve) ms->quantification reporting Reporting quantification->reporting

Figure 1. Experimental workflow for the LC-MS/MS analysis of this compound.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_ms_detection Mass Spectrometric Detection (MRM) Analyte This compound Q1 Q1: Precursor Ion Selection (m/z 254.3) Analyte->Q1 IS N-(4-Methoxyphenyl)Cinnamamide (Internal Standard) IS->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3_Analyte Q3: Product Ion Detection (Analyte) (e.g., m/z 131.1, 103.1) Q2->Q3_Analyte Analyte Fragments Q3_IS Q3: Product Ion Detection (IS) (e.g., m/z 131.1, 109.1) Q2->Q3_IS IS Fragments

Figure 2. Logical relationship of analyte and internal standard in the MRM detection process.

Conclusion

The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput applications in a research setting. The use of a stable isotope-labeled or a structurally similar internal standard and Multiple Reaction Monitoring ensures the accuracy and reliability of the results. This protocol serves as a valuable tool for researchers investigating the pharmacokinetic properties and other characteristics of this compound.

References

Application Notes and Protocols for N-(3-Methoxyphenyl)Cinnamamide in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data regarding the use of N-(3-Methoxyphenyl)Cinnamamide in cell-based assays. The following application notes and protocols are provided as a generalized guide for researchers interested in investigating the biological activities of this compound. The methodologies are based on established assays for structurally similar cinnamamide derivatives.

Introduction

This compound is a derivative of cinnamic acid, a naturally occurring aromatic acid. Cinnamic acid and its derivatives have garnered significant interest in drug discovery due to their wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. The cinnamamide scaffold allows for diverse chemical modifications, enabling the fine-tuning of its pharmacological profile.

These notes provide a framework for evaluating the potential of this compound in two key areas: cytoprotection via the Nrf2 signaling pathway and general cytotoxicity against cancer cell lines.

Potential Mechanism of Action: Nrf2/ARE Pathway Activation

Many cinnamamide derivatives exert their cytoprotective and antioxidant effects by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. Upon exposure to inducers, such as some cinnamamide derivatives, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the ARE, initiating the transcription of cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inducer This compound (Hypothetical Inducer) Keap1_Nrf2 Keap1-Nrf2 Complex Inducer->Keap1_Nrf2 inactivates Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds to Genes Cytoprotective Genes (e.g., HO-1, GCLC) ARE->Genes activates transcription Cytoplasm Cytoplasm Nucleus Nucleus

Figure 1: Hypothetical activation of the Nrf2-ARE signaling pathway by this compound.

Experimental Protocols

The following are generalized protocols that can be adapted to investigate the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to assess the effect of the compound on cell viability and to determine its cytotoxic concentration. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • This compound

  • Human hepatocellular carcinoma (HepG2) cells or other relevant cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity if available. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Nrf2/ARE Luciferase Reporter Assay

This assay is used to determine if this compound can activate the Nrf2 pathway. It utilizes a cell line that has been stably transfected with a luciferase reporter gene under the control of an ARE promoter.

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-Luc)

  • This compound

  • Luciferase assay reagent

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate at an appropriate density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound. Include a known Nrf2 activator as a positive control (e.g., sulforaphane).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel MTT assay or a cell viability reagent compatible with the luciferase assay). Express the results as fold induction over the vehicle control.

Experimental_Workflow start Start: Prepare this compound Stock cell_culture Culture and Seed Cells (e.g., HepG2, HepG2-ARE-Luc) start->cell_culture treatment Treat Cells with Compound (Varying Concentrations and Times) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay luciferase_assay Nrf2 Luciferase Assay treatment->luciferase_assay data_analysis Data Analysis mtt_assay->data_analysis luciferase_assay->data_analysis ic50 Determine IC₅₀ data_analysis->ic50 nrf2_activity Quantify Nrf2 Activation (Fold Induction) data_analysis->nrf2_activity end Conclusion ic50->end nrf2_activity->end

Figure 2: General experimental workflow for evaluating this compound.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data that could be generated from the described assays.

Table 1: Cytotoxicity of this compound on HepG2 Cells after 48h Treatment

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
198.1 ± 4.5
1095.3 ± 6.1
2580.7 ± 7.3
5052.4 ± 5.8
10021.9 ± 3.9
IC₅₀ (µM) ~50

Table 2: Nrf2/ARE Luciferase Activity in HepG2-ARE-Luc Cells after 24h Treatment

TreatmentConcentration (µM)Luciferase Activity (Fold Induction over Vehicle)
Vehicle (DMSO)-1.0
This compound11.2 ± 0.1
52.5 ± 0.3
104.8 ± 0.5
Positive Control (Sulforaphane)108.2 ± 0.7

Conclusion

While specific experimental data for this compound is not currently available in the public domain, the provided protocols and hypothetical data offer a solid starting point for its investigation in cell-based assays. Researchers can adapt these methods to explore its potential as a cytoprotective agent through Nrf2 activation or as a cytotoxic agent against various cancer cell lines. Further studies would be required to elucidate its precise mechanism of action and to validate these initial findings. The diverse biological activities of the broader cinnamamide class suggest that this compound is a compound worthy of further investigation.

Application Notes and Protocols: Investigating N-(3-Methoxyphenyl)Cinnamamide as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)cinnamamide is a member of the cinnamamide class of compounds, which are characterized by a core cinnamoyl moiety. Cinnamic acid and its derivatives are naturally occurring compounds found in various plants and have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The cinnamamide scaffold offers a versatile platform for synthetic modification, allowing for the exploration of a wide range of pharmacological effects, including anti-inflammatory, antioxidant, anticancer, antimicrobial, and neuroprotective properties.[3][4] This document provides a framework for investigating the potential of this compound as an enzyme inhibitor, drawing upon the known activities of structurally related cinnamamide derivatives.

While direct enzymatic inhibition data for this compound is not extensively available in the public domain, the broader class of cinnamamides has been shown to target various enzymes and signaling pathways. These include, but are not limited to, histone deacetylases (HDACs), cyclooxygenases (COX), lipoxygenases (LOX), and cholinesterases.[3] The α,β-unsaturated carbonyl group in the cinnamamide core can act as a Michael acceptor, potentially enabling covalent interactions with nucleophilic residues in enzyme active sites.[1] Furthermore, the aromatic rings can participate in hydrophobic and π-stacking interactions within binding pockets.

These application notes provide protocols for the initial screening and characterization of this compound's inhibitory potential against a panel of relevant enzymes.

Potential Enzyme Targets and Rationale

Based on the structure-activity relationships of known cinnamamide derivatives, the following enzyme classes are proposed as potential targets for this compound:

Enzyme ClassRationale for Investigation
Histone Deacetylases (HDACs) Several cinnamamide derivatives have demonstrated HDAC inhibitory activity, making this a primary target class for investigation.[3]
Cyclooxygenases (COX-1/COX-2) The anti-inflammatory properties of many cinnamates and cinnamamides suggest potential inhibition of key enzymes in the inflammatory cascade.
Lipoxygenases (LOX) Similar to COX enzymes, LOX enzymes are involved in inflammatory pathways and are potential targets for compounds with anti-inflammatory activity.
Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) Cinnamic acid hybrids have been explored as multi-target ligands for Alzheimer's disease, with some showing cholinesterase inhibition.
Tyrosine Kinases Certain complex cinnamamide-containing structures have been developed as tyrosine kinase inhibitors (e.g., Aumolertinib for EGFR).[5]

Experimental Protocols

General Synthesis of this compound

A general method for the synthesis of N-arylcinnamamides involves the amidation of cinnamic acid or its activated derivatives.

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., EDC/HOBt)

  • 3-Methoxyaniline

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

  • Triethylamine (TEA) or other suitable base

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure (using Thionyl Chloride):

  • Dissolve cinnamic acid in an excess of thionyl chloride.

  • Reflux the mixture for 2-3 hours to form cinnamoyl chloride.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting cinnamoyl chloride in an anhydrous solvent like THF or DCM.

  • In a separate flask, dissolve 3-methoxyaniline and triethylamine in the same anhydrous solvent.

  • Slowly add the cinnamoyl chloride solution to the 3-methoxyaniline solution at 0°C with constant stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow cinnamic_acid Cinnamic Acid activation Activation (e.g., SOCl₂) cinnamic_acid->activation cinnamoyl_chloride Cinnamoyl Chloride activation->cinnamoyl_chloride coupling Amide Coupling cinnamoyl_chloride->coupling crude_product Crude Product coupling->crude_product m_anisidine 3-Methoxyaniline m_anisidine->coupling purification Purification (Column Chromatography) crude_product->purification final_product N-(3-Methoxyphenyl) Cinnamamide purification->final_product

Synthesis workflow for this compound.

In Vitro Enzyme Inhibition Assays

The following are generalized protocols that should be adapted based on the specific enzyme and the available assay kits or established methods.

a) HDAC Inhibition Assay (Fluorometric)

Principle: This assay measures the activity of HDAC enzymes using a substrate that becomes fluorescent upon deacetylation. The inhibition of HDAC activity by this compound results in a decreased fluorescent signal.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) or a known HDAC inhibitor (positive control)

  • Assay buffer (specific to the enzyme)

  • This compound stock solution (in DMSO)

  • Developer solution (e.g., containing trypsin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound and the positive control in assay buffer.

  • In a 96-well plate, add the assay buffer, the diluted compound or control, and the HDAC enzyme solution.

  • Include wells for "no enzyme" (background) and "no inhibitor" (100% activity) controls.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding the developer solution.

  • Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.

  • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

b) COX-1/COX-2 Inhibition Assay (Colorimetric)

Principle: This assay measures the peroxidase activity of COX enzymes. The oxidation of a chromogenic substrate by the enzyme results in a color change that can be measured spectrophotometrically.

Materials:

  • Ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme

  • Chromogenic substrate (e.g., TMPD)

  • Known COX inhibitor (e.g., Indomethacin, Celecoxib)

  • Assay buffer

  • This compound stock solution (in DMSO)

  • 96-well clear microplate

  • Spectrophotometer plate reader

Procedure:

  • Prepare serial dilutions of this compound and control inhibitors.

  • To a 96-well plate, add the assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

  • Add the diluted compound or control to the respective wells.

  • Incubate at room temperature for 10 minutes.

  • Add the chromogenic substrate.

  • Initiate the reaction by adding arachidonic acid.

  • Shake the plate and measure the absorbance at a specific wavelength (e.g., 590 nm) at multiple time points or after a fixed incubation period.

  • Calculate the rate of reaction and the percentage of inhibition.

  • Determine the IC₅₀ value.

G cluster_workflow Enzyme Inhibition Screening Workflow compound This compound (Test Compound) assay_setup Assay Setup in 96-well Plate (Enzyme, Buffer, Compound/Control) compound->assay_setup positive_control Known Inhibitor (Positive Control) positive_control->assay_setup enzyme_prep Enzyme Preparation (e.g., HDAC, COX) enzyme_prep->assay_setup incubation1 Pre-incubation assay_setup->incubation1 substrate_add Substrate Addition incubation1->substrate_add reaction Enzymatic Reaction substrate_add->reaction detection Signal Detection (Fluorescence/Absorbance) reaction->detection data_analysis Data Analysis (% Inhibition, IC₅₀ Calculation) detection->data_analysis

General workflow for in vitro enzyme inhibition screening.

Cell-Based Assays

a) Anti-inflammatory Activity in Macrophages

Principle: This assay evaluates the ability of this compound to suppress the production of pro-inflammatory mediators (e.g., nitric oxide, cytokines) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM media with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent (for nitric oxide measurement)

  • ELISA kits for cytokines (e.g., TNF-α, IL-6)

  • MTT or other cell viability assay reagent

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • After incubation, collect the cell culture supernatant to measure nitric oxide and cytokine levels.

  • Perform the Griess assay on the supernatant to quantify nitric oxide production.

  • Use ELISA kits to measure the concentration of TNF-α and IL-6 in the supernatant.

  • Assess the cell viability of the remaining cells using an MTT assay to rule out cytotoxicity.

  • Analyze the dose-dependent reduction in inflammatory mediators.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for this compound

Enzyme TargetThis compound IC₅₀ (µM)Positive ControlPositive Control IC₅₀ (µM)
HDAC1To be determinedTrichostatin Ae.g., 0.002
COX-1To be determinedIndomethacine.g., 0.1
COX-2To be determinedCelecoxibe.g., 0.05
AChETo be determinedDonepezile.g., 0.01

Table 2: Hypothetical Cell-Based Anti-inflammatory Activity of this compound

Concentration (µM)NO Production (% of LPS control)TNF-α Secretion (% of LPS control)Cell Viability (%)
1To be determinedTo be determinede.g., >95%
10To be determinedTo be determinede.g., >95%
50To be determinedTo be determinede.g., >90%

Potential Signaling Pathway Involvement

Should this compound demonstrate significant anti-inflammatory or other biological effects, further investigation into the underlying signaling pathways would be warranted. Based on the activities of related compounds, the NF-κB and Nrf2 pathways are plausible candidates.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway lps LPS tlr4 TLR4 lps->tlr4 nfkb_pathway NF-κB Signaling Cascade tlr4->nfkb_pathway nfkb_activation NF-κB Activation nfkb_pathway->nfkb_activation nucleus Nucleus nfkb_activation->nucleus gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression compound N-(3-Methoxyphenyl) Cinnamamide compound->nfkb_pathway Potential Inhibition

Hypothesized inhibition of the NF-κB pathway.

Conclusion

This compound represents an intriguing candidate for investigation as a novel enzyme inhibitor. Its structural similarity to other biologically active cinnamamides provides a strong rationale for screening against key enzymes involved in inflammation, neurodegeneration, and cancer. The protocols outlined in this document offer a starting point for researchers to systematically evaluate its therapeutic potential. Positive findings from these initial screens would pave the way for more detailed mechanistic studies and potential lead optimization efforts in drug discovery programs.

References

Application Notes and Protocols for Antioxidant Activity Screening of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)Cinnamamide is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants.[1] Cinnamic acid and its derivatives have garnered significant interest in the scientific community due to their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The antioxidant potential of these compounds is of particular importance in the context of preventing and treating diseases associated with oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them.[3][4]

This document provides detailed application notes and experimental protocols for screening the antioxidant activity of this compound. The methodologies described herein are standard in vitro assays widely used in antioxidant research and drug discovery.

Mechanism of Action: Nrf2-ARE Signaling Pathway

A primary mechanism through which cinnamamide derivatives exert their antioxidant effects is by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[3][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[6][7]

Under normal physiological conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[8] However, upon exposure to electrophilic compounds like this compound, the α,β-unsaturated carbonyl moiety of the cinnamamide can react with cysteine residues on Keap1.[8][9] This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and allowing Nrf2 to translocate to the nucleus.[10] In the nucleus, Nrf2 binds to the ARE in the promoter regions of its target genes, initiating the transcription of several antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), thereby enhancing the cell's antioxidant capacity.[5][6]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Keap1 Keap1 Keap1->Nrf2 inhibition Keap1->Nrf2_Keap1 Proteasome Proteasomal Degradation Nrf2_Keap1->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Release & Translocation Cinnamamide N-(3-Methoxyphenyl) Cinnamamide Cinnamamide->Keap1 interacts with cysteine residues ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription

Figure 1: Nrf2-ARE signaling pathway activation by this compound.

Data Presentation: In Vitro Antioxidant Activity

The antioxidant activity of this compound can be quantified using various assays. The results are typically presented as the half-maximal inhibitory concentration (IC50) for radical scavenging assays or as equivalents of a standard antioxidant (e.g., Trolox) for assays measuring reducing power.

Table 1: Radical Scavenging Activity of Cinnamamide Derivatives

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
This compoundData not availableData not available
Cinnamyl Acetate0.16Data not available[6]
Cinnamic Acid0.18Data not available[6]
(E)-3-(4-fluorophenyl)-N-(4-fluorophenylsulfonyl)acrylamide0.8Data not available[11]
(E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamide1.2Data not available[11]
Ascorbic Acid (Standard)0.12~3-5[6][12]

Table 2: Ferric Reducing Antioxidant Power (FRAP) of Cinnamamide Derivatives

CompoundFRAP Value (µmol Trolox Equivalents/g)Reference
This compoundData not available
Origanum vulgare extract (example)472.32[13]
Melissa officinalis extract (example)>400[13]

Experimental Protocols

The following are detailed protocols for commonly used in vitro antioxidant activity screening assays.

Experimental_Workflow Compound This compound Stock Solution Assays In Vitro Antioxidant Assays Compound->Assays CAA Cellular Antioxidant Activity (CAA) Assay Compound->CAA DPPH DPPH Assay Assays->DPPH ABTS ABTS Assay Assays->ABTS FRAP FRAP Assay Assays->FRAP Data Data Analysis (IC50 / TEAC) DPPH->Data ABTS->Data FRAP->Data CAA->Data

Figure 2: General experimental workflow for antioxidant activity screening.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[14]

  • Reagents and Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol or Ethanol (spectrophotometric grade)

    • Ascorbic acid or Trolox (as a positive control)

    • 96-well microplate or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in the dark.[15]

    • Preparation of Test Samples: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). From this stock, prepare a series of dilutions to obtain a range of concentrations.[2]

    • Assay:

      • In a 96-well plate, add a specific volume (e.g., 100 µL) of each sample dilution.[2]

      • Add an equal volume of the DPPH working solution to each well.[15]

      • For the blank, use the solvent instead of the sample.

      • Prepare a positive control using ascorbic acid or Trolox at various concentrations.

    • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[14]

    • Measurement: Measure the absorbance at 517 nm.[14]

    • Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.[2]

    • IC50 Determination: Plot the percentage of scavenging activity against the sample concentrations to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[5]

  • Reagents and Materials:

    • This compound

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Trolox (as a standard)

    • 96-well microplate or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of ABTS Radical Cation (ABTS•+):

      • Prepare a 7 mM aqueous solution of ABTS.

      • Prepare a 2.45 mM aqueous solution of potassium persulfate.

      • Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[3]

    • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

    • Preparation of Test Samples and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a series of Trolox standards for the calibration curve.[5]

    • Assay:

      • Add a small volume (e.g., 10 µL) of the sample or standard to a well in a 96-well plate.[17]

      • Add a larger volume (e.g., 190 µL) of the ABTS•+ working solution.[17]

    • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 6 minutes).

    • Measurement: Measure the absorbance at 734 nm.[5]

    • Calculation: Calculate the percentage of inhibition of absorbance. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the Trolox standard curve.[14]

FRAP (Ferric Reducing Antioxidant Power) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH.[18]

  • Reagents and Materials:

    • This compound

    • Acetate buffer (300 mM, pH 3.6)

    • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)

    • Ferric chloride (FeCl₃) solution (20 mM)

    • Ferrous sulfate (FeSO₄) or Trolox (as a standard)

    • 96-well microplate

    • Spectrophotometer or microplate reader

  • Procedure:

    • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[13]

    • Preparation of Test Samples and Standard: Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using FeSO₄ or Trolox.

    • Assay:

      • Add a small volume (e.g., 10 µL) of the sample or standard to a well in a 96-well plate.

      • Add a larger volume (e.g., 190 µL) of the FRAP reagent.

    • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).[13][19]

    • Measurement: Measure the absorbance at 593 nm.

    • Calculation: The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents or Trolox equivalents.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment.

  • Reagents and Materials:

    • This compound

    • HepG2 (human liver cancer) cell line

    • Cell culture medium (e.g., DMEM) and supplements

    • tert-butyl hydroperoxide (t-BHP) as an oxidant

    • DCFH-DA (2',7'-dichlorofluorescin diacetate) as a fluorescent probe

    • 96-well black-walled, clear-bottom plate

    • Fluorescence microplate reader

  • Procedure:

    • Cell Culture: Culture HepG2 cells in appropriate medium until they reach a suitable confluency.

    • Cell Seeding: Seed the HepG2 cells into a 96-well plate at a density of approximately 1.0 × 10⁴ cells/well and incubate overnight.[20]

    • Compound Treatment: Treat the cells with various concentrations of this compound for a specific period (e.g., 1-24 hours).

    • Probe Loading: Wash the cells with PBS and then incubate them with DCFH-DA solution. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

    • Oxidative Stress Induction: Induce oxidative stress by adding t-BHP to the cells.[20]

    • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm over a period of time.

    • Calculation: The antioxidant activity is determined by the ability of the compound to suppress the t-BHP-induced fluorescence. The results can be expressed as a percentage of ROS inhibition compared to the control (cells treated with t-BHP alone).

Conclusion

The protocols outlined in this document provide a comprehensive framework for the antioxidant activity screening of this compound. By employing a combination of chemical and cell-based assays, researchers can obtain a thorough understanding of the antioxidant potential of this compound and its mechanism of action. The activation of the Nrf2-ARE pathway is a key aspect of its cytoprotective effects, making it a promising candidate for further investigation in the development of novel antioxidant therapies.

References

Application Notes and Protocols for N-(3-Methoxyphenyl)Cinnamamide in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Methoxyphenyl)Cinnamamide is a derivative of cinnamic acid, a naturally occurring compound found in plants with known antimicrobial properties. Cinnamic acid and its derivatives are of significant interest in the development of new antimicrobial agents due to their potential to combat drug-resistant pathogens. This document provides detailed application notes and experimental protocols for the investigation of this compound's antimicrobial and anti-biofilm activities. While direct antimicrobial data for this compound is not extensively available in the public domain, the following protocols and data are based on studies of closely related cinnamamide derivatives and provide a strong framework for its evaluation.

Physicochemical Properties (Predicted)

PropertyValue
Chemical Formula C₁₆H₁₅NO₂
Molecular Weight 269.30 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, ethanol, and other organic solvents. Limited solubility in water.
Structure Chemical structure of this compound

Antimicrobial Activity (Data from Related Cinnamamide Derivatives)

The antimicrobial efficacy of cinnamamide derivatives has been demonstrated against a range of pathogenic bacteria and fungi. The following tables summarize Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) data for various cinnamamide compounds, which can serve as a reference for designing experiments with this compound.

Table 1: Antibacterial Activity of Cinnamamide Derivatives

CompoundOrganismMIC (µg/mL)MBC (µg/mL)Reference
N-ArylcinnamamidesStaphylococcus aureus1 - 4>125[1][2]
Enterococcus sp.1 - 32>125[1][2]
4-isopropylbenzylcinnamideS. aureus (ATCC-35903)458.15 µMNot Reported[3][4]
S. epidermidis (ATCC-12228)458.15 µMNot Reported[3][4]
P. aeruginosa (ATCC-25853)458.15 µMNot Reported[3][4]
Difluoromethyl Cinnamoyl AmidesMycobacterium smegmatis8Not Reported[5]

Table 2: Antifungal Activity of Cinnamate and Cinnamamide Derivatives

CompoundOrganismMIC (µg/mL)MFC (µg/mL)Reference
Butyl CinnamateCandida albicans (ATCC-76485)626.62 µM≤ 4x MIC[3][6]
Candida tropicalis (ATCC-13803)626.62 µM≤ 4x MIC[3][6]
Candida glabrata (ATCC-90030)626.62 µM≤ 4x MIC[3][6]
Aspergillus flavus (LM-171)626.62 µM≤ 4x MIC[3][6]
Penicillium citrinum (ATCC-4001)626.62 µM≤ 4x MIC[3][6]

Mechanism of Action (Postulated)

The antimicrobial mechanism of action for cinnamamide derivatives is believed to involve multiple targets. Based on studies of related compounds, this compound may exhibit its antimicrobial effects through:

  • Disruption of Cell Membrane Integrity: Cinnamamides can interact with the lipids in the microbial cell membrane, leading to increased permeability and leakage of intracellular components.

  • Inhibition of Essential Enzymes: Molecular docking studies on related compounds suggest potential inhibition of key bacterial enzymes such as β-ketoacyl-ACP synthase (FabH), which is crucial for fatty acid synthesis.[4][6]

  • Interaction with Fungal Cell Wall and Membrane: In fungi, cinnamates have been shown to interact with ergosterol in the plasma membrane and components of the cell wall.[3][6]

cluster_compound This compound cluster_bacterial Bacterial Cell cluster_fungal Fungal Cell Compound N-(3-Methoxyphenyl) Cinnamamide Membrane Cell Membrane Disruption Compound->Membrane Lipid Interaction Enzyme Enzyme Inhibition (e.g., FabH) Compound->Enzyme Binding Ergosterol Ergosterol Interaction Compound->Ergosterol Binding CellWall Cell Wall Interaction Compound->CellWall Interaction

Postulated mechanisms of antimicrobial action.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related cinnamoyl derivatives.

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • 3-Methoxyaniline

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Activation of Cinnamic Acid:

    • Dissolve cinnamic acid (1 equivalent) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude cinnamoyl chloride.

  • Amidation:

    • Dissolve the crude cinnamoyl chloride in anhydrous DCM or THF.

    • In a separate flask, dissolve 3-methoxyaniline (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous DCM or THF.

    • Slowly add the cinnamoyl chloride solution to the 3-methoxyaniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours or overnight.

    • Monitor the reaction progress by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

CinnamicAcid Cinnamic Acid CinnamoylChloride Cinnamoyl Chloride CinnamicAcid->CinnamoylChloride Activation SOCl2 SOCl₂ or (COCl)₂ SOCl2->CinnamoylChloride Product N-(3-Methoxyphenyl) Cinnamamide CinnamoylChloride->Product Amidation 3MA 3-Methoxyaniline + TEA 3MA->Product

Synthetic workflow for this compound.
Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains of interest

  • Spectrophotometer

  • Incubator

  • Resazurin sodium salt solution (optional, for viability indication)

Procedure:

  • Preparation of Inoculum:

    • Culture the microbial strain overnight on an appropriate agar plate.

    • Inoculate a few colonies into sterile broth and incubate until the culture reaches the logarithmic growth phase.

    • Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute the adjusted inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted microbial inoculum to each well containing the compound dilutions.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Growth can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

    • Optionally, add resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.

Inoculum Prepare Microbial Inoculum Inoculate Inoculate Wells with Microbial Suspension Inoculum->Inoculate Dilutions Serial Dilutions of Compound in 96-well Plate Dilutions->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate DetermineMIC Determine MIC (Visual or OD Measurement) Incubate->DetermineMIC

Workflow for MIC determination.
Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Procedure:

  • Following the MIC determination, take an aliquot (e.g., 10 µL) from the wells showing no visible growth.

  • Spot-plate the aliquot onto an appropriate agar medium.

  • Incubate the plates at the optimal temperature for 24-48 hours.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Anti-Biofilm Activity Assay

This protocol assesses the ability of the compound to inhibit biofilm formation.

Materials:

  • Same as for MIC determination, with the addition of Crystal Violet solution (0.1% w/v) and 30% acetic acid or ethanol.

Procedure:

  • Perform the MIC assay as described above, but use a flat-bottom 96-well plate.

  • After incubation, carefully discard the planktonic cells from the wells.

  • Wash the wells gently with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Air-dry the plate.

  • Add crystal violet solution to each well and incubate at room temperature for 15-20 minutes.

  • Discard the crystal violet solution and wash the wells with water to remove excess stain.

  • Air-dry the plate completely.

  • Add 30% acetic acid or ethanol to each well to solubilize the bound crystal violet.

  • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader.

  • The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [(OD of Control - OD of Treated) / OD of Control] x 100

Safety Precautions

  • Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety glasses.

  • Handle all chemicals in a well-ventilated area or a fume hood.

  • Dispose of all chemical and biological waste according to institutional guidelines.

Conclusion

This compound represents a promising scaffold for the development of novel antimicrobial agents. The protocols and data presented in this document, derived from studies on closely related cinnamamide derivatives, provide a comprehensive guide for researchers to evaluate its antimicrobial and anti-biofilm properties. Further investigation into its specific mechanism of action and in vivo efficacy is warranted.

References

Application Notes and Protocols: N-(3-Methoxyphenyl)cinnamamide as a Versatile Scaffold for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(3-Methoxyphenyl)cinnamamide and its derivatives represent a promising class of compounds built upon a privileged cinnamamide scaffold. This scaffold is characterized by a phenyl ring connected to an acrylic acid amide moiety, a structure that allows for diverse chemical modifications and facilitates interactions with various biological targets. Research has demonstrated the potential of these compounds across multiple therapeutic areas, including oncology, infectious diseases, inflammation, and neurodegenerative disorders. The inherent bioactivity of the cinnamoyl group, combined with the tunable properties of the N-aryl substituent, makes this compound an attractive starting point for the design and development of novel therapeutic agents.

Biological Activities and Therapeutic Potential

The this compound scaffold has been incorporated into molecules exhibiting a wide range of biological activities. The key therapeutic applications are summarized below:

  • Anticancer Activity: Cinnamamide derivatives have shown potential as anticancer agents by targeting crucial cellular processes. One of the notable mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells.[1]

  • Antimicrobial and Antifungal Activity: Several N-arylcinnamamides have demonstrated significant activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[2] Their mechanism of action can involve the disruption of microbial cell membranes and inhibition of biofilm formation.[2][3]

  • Anti-inflammatory Effects: These compounds have been shown to modulate inflammatory pathways. A key mechanism involves the inhibition of the NF-κB signaling pathway, a central regulator of the inflammatory response. By suppressing NF-κB activation, these derivatives can reduce the production of pro-inflammatory cytokines like TNF-α.[4]

  • Neuroprotective Properties: Certain derivatives have exhibited neuroprotective effects, suggesting their potential in treating neurodegenerative diseases. The antioxidant properties and the ability to modulate signaling pathways involved in neuronal survival are key to this activity.[5][6]

  • Antioxidant Activity: The cinnamamide scaffold can contribute to antioxidant effects by activating the Nrf2-mediated pathway. This leads to the increased expression of antioxidant enzymes, which protect cells from oxidative stress.[7][8]

Data Presentation: Pharmacological Activity of Cinnamamide Derivatives

The following table summarizes the quantitative biological data for selected N-substituted cinnamamide derivatives to illustrate the potential of this scaffold.

Compound IDDerivative StructureBiological ActivityAssayQuantitative Data (IC50/MIC)Reference
1 (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideAntitubercularM. tuberculosis H37RaMIC = 22.27 µM[2]
2 (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideAntistaphylococcalMRSAMIC = 27.47 µM[2]
3 (2E)-N-(3,5-dichlorophenyl)-3-phenylprop-2-enamidePET InhibitionSpinach ChloroplastsIC50 = 5.1 µM[2]
4 N-(o-tolyl)caffeamideCytotoxicityP388 leukemia cellsIC50 = 0.91 µg/mL[9]
5 N-benzyl-p-coumaramideCytotoxicityP388 leukemia cellsIC50 = 16.15 µg/mL[9]
6 (E)-N-(4-(Dimethylamino)phenyl)-3-(3-hydroxyphenyl)acrylamideNrf2/ARE ActivationHepG2 Luciferase Assay>15-fold activation at 10 µM[7]
7 (2E)-N-(2,5-dichlorophenyl)-3-phenylprop-2-enamideAnti-inflammatoryNF-κB InhibitionHigh inhibition at 2 µM[4]
8 4-isopropylbenzylcinnamideAntibacterialS. aureusMIC = 458.15 µM[10]

Experimental Protocols

Protocol 1: General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the amidation of cinnamoyl chloride.

Materials:

  • Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • 3-Methoxyaniline

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Preparation of Cinnamoyl Chloride:

    • To a solution of cinnamic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (2.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

    • Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain crude cinnamoyl chloride. This is often used in the next step without further purification.

  • Amidation Reaction:

    • Dissolve the crude cinnamoyl chloride in anhydrous THF.

    • In a separate flask, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous THF.

    • Add the solution of cinnamoyl chloride dropwise to the aniline solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro NF-κB Inhibition Assay

This protocol outlines a general procedure to assess the anti-inflammatory potential of this compound derivatives by measuring the inhibition of NF-κB activation.

Materials:

  • THP-1-Blue™ NF-κB reporter cell line

  • RPMI 1640 cell culture medium

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Lipopolysaccharide (LPS)

  • Test compounds (this compound derivatives)

  • QUANTI-Blue™ solution

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture THP-1-Blue™ NF-κB cells in RPMI 1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a 5% CO₂ incubator.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • On the day of the experiment, treat the cells with various concentrations of the test compounds for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., prednisone).

  • LPS Stimulation:

    • Induce NF-κB activation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.

    • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Measurement of NF-κB Activity:

    • After incubation, take an aliquot of the cell supernatant.

    • Add the supernatant to a new 96-well plate containing QUANTI-Blue™ solution.

    • Incubate at 37 °C for 1-3 hours, or until a color change is observed.

    • Measure the absorbance at 620-655 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of NF-κB inhibition for each compound concentration relative to the LPS-stimulated control.

    • Determine the IC50 value for each active compound.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride SOCl₂ amidation Amidation with 3-Methoxyaniline cinnamoyl_chloride->amidation crude_product Crude Product amidation->crude_product purification Column Chromatography crude_product->purification final_product This compound purification->final_product compound_treatment Compound Treatment final_product->compound_treatment cell_culture Cell Culture (e.g., THP-1) cell_culture->compound_treatment stimulation Stimulation (e.g., LPS) compound_treatment->stimulation assay Bioassay (e.g., NF-κB) stimulation->assay data_analysis Data Analysis assay->data_analysis

Caption: General workflow for the synthesis and biological evaluation of this compound.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Inflammatory Genes Nucleus->Inflammation Transcription Cinnamamide N-Aryl- cinnamamide Cinnamamide->IKK Inhibition nrf2_pathway OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE Nucleus->ARE Binding AntioxidantEnzymes Antioxidant Enzymes ARE->AntioxidantEnzymes Transcription Cinnamamide N-Phenyl- cinnamamide Cinnamamide->Keap1 Inhibition of Nrf2 binding

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of N-(3-Methoxyphenyl)Cinnamamide synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

SymptomPossible Cause(s)Suggested Solution(s)
1. Low or No Product Yield a. Inactive Reagents: Cinnamoyl chloride may have hydrolyzed due to moisture. 3-Methoxyaniline may have oxidized. Coupling agents can degrade over time.- Use freshly prepared or distilled cinnamoyl chloride. - Ensure 3-methoxyaniline is pure and stored under inert gas if necessary. - Use fresh, high-quality coupling agents.
b. Incomplete Reaction: Insufficient reaction time or inadequate temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Increase the reaction time or temperature according to the chosen protocol. For Schotten-Baumann, the reaction is often rapid at 0°C to room temperature.[1]
c. Ineffective Acid Scavenging (Schotten-Baumann): The HCl byproduct protonates the amine reactant, rendering it non-nucleophilic.[2][3]- Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH) is used to neutralize the HCl as it forms.[][5]
d. Poor Activation of Carboxylic Acid (Coupling Agent Method): The coupling agent is not effectively activating the cinnamic acid.- Ensure anhydrous conditions, as water can quench the active intermediate. - Choose a suitable coupling agent based on your reaction scale and conditions (e.g., HATU, HBTU, BOP).[][6]
2. Product is Impure (Multiple Spots on TLC) a. Presence of Starting Materials: The reaction did not go to completion.- See solutions for "Low or No Product Yield". - Optimize stoichiometry; a slight excess of one reagent may be required to consume the other.
b. Side Reactions: Self-condensation of cinnamoyl chloride or formation of diacylated amine. Hydrolysis of the product during workup.- Add the cinnamoyl chloride slowly to the amine solution at a low temperature (e.g., 0°C) to control the reaction rate.[7] - Avoid excessively high temperatures. - Perform aqueous workup under neutral or slightly basic conditions.
c. Byproducts from Coupling Agent: For example, dicyclohexylurea (DCU) from DCC is a common, often difficult-to-remove byproduct.- If using DCC, filter the crude reaction mixture to remove the precipitated DCU. - Consider using a water-soluble carbodiimide like EDC, where the urea byproduct can be removed with an acidic wash.[8][9]
3. Difficulty in Product Isolation/Purification a. Product is an Oil or Gummy Solid: The product may not crystallize easily from the chosen solvent.- Attempt purification via column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexane.[5] - Try triturating the crude product with a non-polar solvent like hexane or diethyl ether to induce crystallization.
b. Emulsion Formation During Aqueous Workup: Difficult to separate the organic and aqueous layers.- Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. - Filter the entire mixture through a pad of celite.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent methods are the Schotten-Baumann reaction and coupling agent-mediated amidation.[1][]

  • Schotten-Baumann Reaction: This involves reacting cinnamoyl chloride with 3-methoxyaniline in the presence of a base to neutralize the HCl byproduct. It is a robust and often high-yielding method.[2][10]

  • Coupling Agent-Mediated Amidation: This method couples cinnamic acid directly with 3-methoxyaniline using a peptide coupling agent (e.g., HATU, HBTU, BOP, EDC). This avoids the need to prepare the acyl chloride separately.[6][8][9]

Q2: How do I choose between the Schotten-Baumann method and a coupling agent?

A2: The choice depends on reagent availability, scale, and the presence of sensitive functional groups.

  • Choose Schotten-Baumann if: You have access to high-quality cinnamoyl chloride or can prepare it easily from cinnamic acid (e.g., using thionyl chloride or oxalyl chloride).[5][11] This method is often cost-effective for larger scales.

  • Choose a Coupling Agent if: You prefer a one-pot procedure starting from cinnamic acid, or if your substrate is sensitive to the conditions required for making acyl chlorides. Water-soluble agents like EDC are advantageous for simplified purification.[8][9]

Q3: What is the optimal solvent and temperature for this synthesis?

A3: This is protocol-dependent.

  • For the Schotten-Baumann reaction , a two-phase system (e.g., dichloromethane and water) or a polar aprotic solvent like THF or acetone is common.[1][7] The reaction is typically started at 0°C and allowed to warm to room temperature.[7]

  • For coupling reactions , anhydrous polar aprotic solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are standard. Temperatures often range from 0°C to room temperature.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques should be used:

  • TLC: To assess reaction completion and purity of the final product.

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure. Key signals to look for in ¹H NMR include the amide N-H proton, the vinyl protons of the cinnamoyl group (which should appear as doublets with a large coupling constant, ~15 Hz, indicating a trans-alkene), and the aromatic protons from both rings.[7]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[12]

  • Infrared (IR) Spectroscopy: To identify key functional groups, such as the N-H stretch (~3300 cm⁻¹) and the amide C=O stretch (~1650 cm⁻¹).[7]

Data Presentation

Table 1: Comparison of Common Synthetic Methods for Cinnamamide Synthesis

MethodStarting MaterialsKey ReagentsTypical YieldAdvantagesDisadvantages
Schotten-Baumann Cinnamoyl Chloride, AmineBase (Pyridine, Et₃N, NaOH)Good to Excellent (>80%)[5]Cost-effective, robust, high yield.Requires preparation of acyl chloride; HCl byproduct must be neutralized.[2]
Coupling Agent (EDC) Cinnamic Acid, AmineEDC, HOBt (optional)Moderate to Good (60-90%)[8][9]One-pot, mild conditions.Higher reagent cost, urea byproduct needs removal.
Coupling Agent (BOP) Cinnamic Acid, AmineBOP, Base (e.g., DIPEA)Good to Excellent (>85%)[6]High yield, effective for hindered amines.Reagent is a potential sensitizer, byproduct removal necessary.[6]
Three-Component Arylaldehyde, Amine, Meldrum's acidNone (Heat)Good to Very Good[13][14]Atom economical, avoids coupling agents.[14]May require higher temperatures, substrate scope can be limited.

Experimental Protocols

Protocol 1: Synthesis via Schotten-Baumann Reaction

This protocol is adapted from general procedures for cinnamamide synthesis.[5][7]

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Cool the flask to 0°C in an ice bath.

  • Dissolve cinnamoyl chloride (1.05 eq) in a small amount of anhydrous DCM.

  • Add the cinnamoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor completion by TLC.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from ethanol/water or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis via EDC Coupling

This protocol is based on standard EDC coupling procedures.[8][9]

  • Preparation: In a round-bottom flask, dissolve cinnamic acid (1.0 eq), 3-methoxyaniline (1.1 eq), and 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in anhydrous DMF.

  • Reaction: Cool the mixture to 0°C in an ice bath.

  • Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) to the mixture in one portion.

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir overnight. Monitor completion by TLC.

  • Workup: Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Wash the organic layer sequentially with 1M HCl (to remove unreacted amine and EDC byproducts), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

G_Workflow Reactants Reactants: Cinnamic Acid Derivative + 3-Methoxyaniline Reaction Amide Coupling Reaction (e.g., Schotten-Baumann or Coupling Agent) Reactants->Reaction Workup Aqueous Workup (Quenching, Extraction, Washes) Reaction->Workup Drying Drying and Solvent Removal Workup->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Product Final Product: This compound Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis of this compound.

G_Troubleshooting Start Problem: Low or No Yield CheckReagents Are reagents fresh and anhydrous? Start->CheckReagents CheckConditions Is reaction time/ temperature sufficient? CheckReagents->CheckConditions  Yes Sol_Reagents Solution: Use fresh/pure reagents. CheckReagents->Sol_Reagents  No CheckBase Was sufficient base used? (Schotten-Baumann) CheckConditions->CheckBase  Yes Sol_Conditions Solution: Increase time/temp. Monitor via TLC. CheckConditions->Sol_Conditions  No Sol_Base Solution: Add more base and ensure proper mixing. CheckBase->Sol_Base  No

Caption: Troubleshooting flowchart for low product yield in amide synthesis.

G_Mechanism Schotten-Baumann Reaction Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination & Deprotonation Amine R'-NH₂ (3-Methoxyaniline) AcylChloride R-COCl (Cinnamoyl Chloride) Amine->AcylChloride attacks carbonyl C Intermediate Tetrahedral Intermediate AcylChloride->Intermediate ProtonatedAmide Protonated Amide + Cl⁻ Intermediate->ProtonatedAmide collapses, Cl⁻ leaves FinalAmide Final Amide (Product) ProtonatedAmide->FinalAmide Base Base (e.g., Et₃N) Base->FinalAmide deprotonates Salt Base·H⁺Cl⁻ (Byproduct)

Caption: Simplified mechanism for the Schotten-Baumann amide synthesis.

References

Technical Support Center: Overcoming Solubility Challenges of N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with N-(3-Methoxyphenyl)Cinnamamide in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a crystalline solid that is sparingly soluble in aqueous buffers. It is soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). For most biological experiments requiring aqueous solutions, a stock solution in an organic solvent, typically DMSO, is prepared first and then diluted into the aqueous buffer.

Q2: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous buffer. What is happening and how can I prevent it?

A2: This phenomenon, often called "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit. The organic solvent from the stock solution disperses in the aqueous buffer, and if the final concentration of this compound is above its aqueous solubility, it will precipitate. To prevent this, you can:

  • Lower the final concentration: This is the simplest approach. Determine the highest concentration that remains in solution.

  • Increase the percentage of co-solvent: A slightly higher final concentration of the organic solvent (e.g., up to 1% DMSO) may be necessary to keep the compound dissolved. However, always check the tolerance of your experimental system (e.g., cells) to the solvent.

  • Use a different solubilization technique: If a higher concentration is required than what can be achieved with a simple co-solvent system, more advanced techniques described in the troubleshooting guide below may be necessary.

Q3: How does pH affect the solubility of this compound?

A3: this compound is a neutral molecule and its solubility is not significantly affected by pH within the typical physiological range (pH 4-8). Unlike acidic or basic compounds, it does not form soluble salts at different pH values.

Troubleshooting Guide

This guide provides systematic approaches to address solubility issues with this compound.

Issue 1: Inability to achieve the desired concentration in aqueous solution using a simple co-solvent system.

dot

Troubleshooting_CoSolvent start Start: Need higher concentration cosolvent Attempt with Co-solvent (e.g., DMSO, Ethanol) start->cosolvent check_solubility Is the compound fully dissolved? cosolvent->check_solubility success Success: Proceed with experiment check_solubility->success Yes troubleshoot Troubleshoot: Precipitation or cloudiness observed check_solubility->troubleshoot No increase_cosolvent Increase co-solvent percentage (within cell tolerance) troubleshoot->increase_cosolvent use_surfactant Use a Surfactant (e.g., Tween 80) troubleshoot->use_surfactant cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) troubleshoot->cyclodextrin solid_dispersion Prepare a Solid Dispersion troubleshoot->solid_dispersion increase_cosolvent->check_solubility

Caption: Troubleshooting workflow for co-solvent systems.

Solution 1: Co-solvent Systems

The use of co-solvents is a common and effective technique to increase the solubility of poorly water-soluble compounds.[1] Co-solvents work by reducing the polarity of the aqueous environment, which can better accommodate hydrophobic molecules.

Estimated Solubility of this compound in Co-solvent Systems

Co-solvent System (v/v)Estimated Solubility (µg/mL)
Water< 1
1% DMSO in Water1 - 5
5% DMSO in Water10 - 25
10% DMSO in Water50 - 100
1% Ethanol in Water1 - 4
5% Ethanol in Water8 - 20
10% Ethanol in Water40 - 80
10% PEG 400 in Water30 - 60

Experimental Protocol: Solubility Enhancement using a Co-solvent

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a concentration of 10-20 mg/mL.

  • Vortex and Sonicate: Ensure the compound is fully dissolved. Gentle warming in a water bath (37°C) may be necessary.

  • Serial Dilution: Perform serial dilutions of the stock solution into your aqueous buffer (e.g., PBS, cell culture media).

  • Observe for Precipitation: After each dilution, vortex and visually inspect for any signs of precipitation or cloudiness.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear is the maximum achievable solubility with that co-solvent percentage.

Solution 2: Use of Surfactants

Surfactants can increase solubility by forming micelles that encapsulate hydrophobic drug molecules.[2] Non-ionic surfactants like Tween 80 are commonly used in biological experiments due to their relatively low toxicity.

Experimental Protocol: Solubilization using Tween 80

  • Prepare a Surfactant Stock Solution: Prepare a 10% (w/v) stock solution of Tween 80 in your aqueous buffer.

  • Prepare Drug-in-DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).

  • Mix and Dilute: Add the drug-in-DMSO stock to the Tween 80 solution with vigorous vortexing.

  • Final Dilution: Dilute the drug-surfactant mixture into your final aqueous buffer to achieve the desired drug concentration and a final Tween 80 concentration that is non-toxic to your system (typically below 0.1%).

Issue 2: Requirement for a completely organic solvent-free aqueous solution.

dot

Advanced_Solubilization start Start: Need organic solvent-free solution cyclodextrin Cyclodextrin Complexation start->cyclodextrin solid_dispersion Solid Dispersion start->solid_dispersion nanosuspension Nanosuspension start->nanosuspension liposomes Liposomal Formulation start->liposomes protocol_cd 1. Prepare CD solution 2. Add drug 3. Equilibrate 4. Filter cyclodextrin->protocol_cd Protocol protocol_sd 1. Dissolve drug & carrier in solvent 2. Evaporate solvent 3. Reconstitute in water solid_dispersion->protocol_sd Protocol protocol_nano 1. Prepare drug suspension 2. High-pressure homogenization 3. Stabilize nanosuspension->protocol_nano Protocol protocol_lipo 1. Prepare lipid film 2. Hydrate with drug solution 3. Size reduction liposomes->protocol_lipo Protocol

Caption: Advanced methods for aqueous solubilization.

Solution 1: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their central cavity, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[3]

Experimental Protocol: Solubilization using HP-β-CD

  • Prepare HP-β-CD Solution: Prepare a solution of HP-β-CD in your aqueous buffer at a concentration range of 1-10% (w/v).

  • Add this compound: Add an excess of the compound to the HP-β-CD solution.

  • Equilibrate: Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Remove Undissolved Compound: Centrifuge or filter the solution to remove any undissolved this compound.

  • Determine Concentration: The concentration of the dissolved compound in the clear supernatant can be determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Solution 2: Solid Dispersion

A solid dispersion is a system where the drug is dispersed in an inert, water-soluble carrier at a solid state.[4] When introduced to an aqueous environment, the carrier dissolves, releasing the drug as fine particles with increased surface area and enhanced dissolution.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation

  • Dissolve Components: Dissolve both this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30 or polyethylene glycol (PEG) 4000) in a common volatile solvent like methanol or ethanol. A typical drug-to-carrier ratio is 1:5 to 1:10 (w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Pulverize: Scrape the solid dispersion from the flask and pulverize it into a fine powder.

  • Reconstitution: The resulting powder can be dissolved in an aqueous buffer to the desired concentration.

Solution 3: Nanosuspension

Nanosuspension technology involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution velocity.

Experimental Protocol: Preparation of a Nanosuspension by High-Pressure Homogenization

  • Prepare a Pre-suspension: Disperse this compound in an aqueous solution containing a stabilizer (e.g., 0.5% w/v Tween 80).

  • High-Shear Homogenization: Reduce the particle size of the pre-suspension using a high-shear homogenizer.

  • High-Pressure Homogenization: Further reduce the particle size by passing the suspension through a high-pressure homogenizer for several cycles until the desired particle size is achieved.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index, and zeta potential.

Solution 4: Liposomal Formulation

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the lipid membrane, effectively dispersing them in an aqueous medium.

Experimental Protocol: Preparation of a Liposomal Formulation by Thin-Film Hydration

  • Prepare Lipid Solution: Dissolve lipids (e.g., a mixture of a phospholipid like phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.

  • Form a Thin Film: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film by adding the aqueous buffer and agitating (e.g., vortexing or sonicating). This will form multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.

  • Purification: Remove any unencapsulated drug by methods such as dialysis or size exclusion chromatography.

References

"N-(3-Methoxyphenyl)Cinnamamide" stability issues in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the potential long-term storage stability issues of N-(3-Methoxyphenyl)Cinnamamide. The information is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot potential challenges during their experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound during long-term storage?

A1: this compound, as an aromatic amide with an unsaturated side chain, may be susceptible to several degradation pathways. While amides are generally stable functional groups, potential issues can arise from hydrolysis, oxidation, and photodegradation.[1][2]

  • Hydrolysis: The amide bond can undergo hydrolysis, especially under strongly acidic or basic conditions, to yield cinnamic acid and 3-methoxyaniline. This is less common under neutral pH but can be accelerated by temperature.[3]

  • Oxidation: The electron-rich methoxy-substituted phenyl ring and the carbon-carbon double bond are potential sites for oxidation. Amines and amides can be sensitive to oxidation, particularly when exposed to air and light.[1]

  • Photodegradation: The conjugated system of the cinnamoyl group can absorb UV light, potentially leading to isomerization of the trans-double bond to the cis-isomer or other photochemical reactions.[4][5] Forced degradation studies are essential to identify likely degradation products under various stress conditions.[6]

Q2: What are the recommended storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in well-sealed, airtight containers, protected from light.[1] For long-term storage, keeping the compound in a freezer at -20°C or -70°C is recommended to reduce the rate of potential chemical reactions.[7][8] The storage area should also have controlled humidity, as moisture can be absorbed and potentially contribute to hydrolysis.[8]

Q3: Which analytical methods are suitable for monitoring the stability of this compound?

A3: A stability-indicating analytical method is crucial for separating the intact parent compound from any potential degradation products.[9] High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is a highly versatile and sensitive technique for this purpose.[10] For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), especially with high-resolution mass analyzers like Quadrupole Time-of-Flight (Q-TOF), is the method of choice.[10][11] Nuclear Magnetic Resonance (NMR) spectroscopy can also provide detailed structural information on isolated degradants.[10]

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions that are more severe than accelerated stability conditions.[4][12] These conditions typically include heat, light, humidity, acid/base hydrolysis, and oxidation.[12] The purpose of these studies is to:

  • Identify likely degradation pathways and degradation products.[13]

  • Demonstrate the specificity of the analytical methods used for stability testing.[6]

  • Gain insight into the intrinsic stability of the molecule, which helps in developing stable formulations and defining proper storage conditions.[6][13]

Section 2: Troubleshooting Guide

Issue 1: I see additional peaks in my HPLC/LC-MS chromatogram that were not there initially. What should I do?

This is a common sign of sample degradation. The new peaks likely represent impurities or degradation products.

  • Step 1: Verify System Suitability: Ensure the chromatography system is performing correctly by running a system suitability test with a fresh or certified standard.

  • Step 2: Characterize New Peaks: Use LC-MS to obtain the mass-to-charge ratio (m/z) of the new peaks. This data can provide initial clues about their identity (e.g., hydrolysis product, oxidation product).

  • Step 3: Review Storage Conditions: Check the storage history of the sample. Was it exposed to light, elevated temperatures, or ambient air for an extended period?

  • Step 4: Perform a Forced Degradation Study: If not already done, a limited forced degradation study can help confirm if the observed peaks match those generated under specific stress conditions (e.g., acid hydrolysis, oxidation).[14]

Issue 2: The compound shows reduced biological activity in my assays. Could this be a stability issue?

Yes, a loss of potency is a strong indicator of degradation. Chemical changes to the molecule can alter its ability to interact with its biological target.

  • Step 1: Confirm Sample Purity: Analyze the sample using a stability-indicating method like HPLC to quantify the amount of intact this compound remaining.[9] A decrease in the main peak area and the appearance of new peaks would confirm degradation.

  • Step 2: Test a Fresh Sample: If possible, perform the biological assay using a freshly prepared solution from a new or properly stored solid sample to compare results.

  • Step 3: Consider Solution Stability: Assess the stability of the compound in your assay buffer or vehicle. Some compounds are unstable in aqueous solutions or in the presence of other formulation components.

Issue 3: The physical appearance (color, texture) of my solid sample has changed over time. Is it still usable?

A change in physical appearance (e.g., from a white powder to a yellowish or brownish solid) often indicates chemical degradation, particularly oxidation.

  • Step 1: Do Not Assume Potency: Do not use the sample for critical experiments without first verifying its purity.

  • Step 2: Analytical Verification: Use HPLC to determine the purity of the sample. If significant degradation is observed (typically >5-10%), the sample should be discarded or repurified if possible.

  • Step 3: Review Storage Practices: This is a clear sign that storage conditions are inadequate. Ensure the compound is stored in an inert atmosphere (e.g., under argon or nitrogen), protected from light, and at a low temperature.[1][8]

Section 3: Stability Data (Hypothetical)

The following tables present hypothetical data to illustrate how the stability of this compound might be reported.

Table 1: Hypothetical Long-Term Stability Data for this compound under ICH Conditions

Storage ConditionTime PointPurity (%) by HPLCAppearanceTotal Degradants (%)
25°C / 60% RH0 Months99.8White Crystalline Solid0.2
3 Months99.5White Crystalline Solid0.5
6 Months99.1Off-white Solid0.9
40°C / 75% RH0 Months99.8White Crystalline Solid0.2
3 Months98.2Light Yellow Solid1.8
6 Months96.5Yellow Solid3.5
5°C0 Months99.8White Crystalline Solid0.2
6 Months99.7White Crystalline Solid0.3

Table 2: Hypothetical Forced Degradation Study Results

Stress ConditionDuration% DegradationMajor Degradation Products (Hypothetical m/z)
0.1 M HCl24 hours~15%Cinnamic Acid (148), 3-Methoxyaniline (123)
0.1 M NaOH24 hours~12%Cinnamic Acid (148), 3-Methoxyaniline (123)
10% H₂O₂24 hours~25%Oxidized species (e.g., epoxide, m/z +16)
Heat (80°C)72 hours~8%Isomers, minor hydrolysis products
UV/Vis Light72 hours~18%Cis-isomer, various photoproducts

Section 4: Experimental Protocols

Protocol 1: Accelerated Stability Study via HPLC

Objective: To assess the stability of this compound under accelerated storage conditions by quantifying its purity over time using a stability-indicating HPLC method.

Methodology:

  • Sample Preparation: Accurately weigh and place approximately 5-10 mg of this compound into separate, appropriate vials for each time point and condition (e.g., 40°C/75% RH).

  • Storage: Place the vials in a calibrated stability chamber set to the desired condition.

  • Time Points: Pull samples at predetermined intervals (e.g., 0, 1, 3, and 6 months).

  • Analysis Preparation: At each time point, dissolve the contents of one vial in a known volume of diluent (e.g., Acetonitrile/Water 50:50) to achieve a final concentration of approximately 0.5 mg/mL.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient Program: Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 280 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate the purity of the compound at each time point by area normalization. Report the area of the main peak as a percentage of the total peak area.

Protocol 2: Identification of Degradation Products via LC-Q/TOF-MS

Objective: To identify the potential structures of degradation products formed during forced degradation studies.

Methodology:

  • Forced Degradation: Prepare stressed samples as described in Table 2. For example, dissolve the compound in 0.1 M HCl and heat gently, or expose a solution to 10% hydrogen peroxide. Neutralize acidic/basic samples before injection if necessary.

  • LC-MS System: Utilize an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[11]

  • Chromatography: Use the same HPLC method as in Protocol 1 to separate the parent compound from its degradants.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to capture a wide range of potential products.

    • Mass Range: Scan from m/z 50 to 1000.

    • Data Acquisition: Acquire full scan MS data to identify the accurate masses of eluting peaks. Subsequently, perform tandem MS (MS/MS) experiments on the parent ion and major degradant ions to obtain fragmentation patterns.[11]

  • Structure Elucidation:

    • Determine the elemental composition of degradant ions from their accurate masses.

    • Compare the fragmentation patterns of the degradants with that of the parent compound to identify structural modifications.

    • Propose structures for the degradation products based on the mass shifts and fragmentation data (e.g., a +16 Da shift suggests oxidation; hydrolysis would result in fragments corresponding to the constituent acid and amine).

Section 5: Visual Guides and Pathways

Hypothetical_Degradation_Pathway Parent This compound (m/z 267) Hydrolysis Hydrolysis (Acid/Base) Parent->Hydrolysis Oxidation Oxidation (e.g., H₂O₂) Parent->Oxidation Photodegradation Photodegradation (UV Light) Parent->Photodegradation CinnamicAcid Cinnamic Acid (m/z 148) Hydrolysis->CinnamicAcid Aniline 3-Methoxyaniline (m/z 123) Hydrolysis->Aniline Epoxide Epoxide Derivative (m/z 283, +16 Da) Oxidation->Epoxide CisIsomer Cis-Isomer (m/z 267) Photodegradation->CisIsomer

Caption: Hypothetical degradation pathways for this compound.

Stability_Workflow start Start: Pure Compound Batch method_dev Develop & Validate Stability-Indicating Method (HPLC) start->method_dev setup_stability Set Up Long-Term & Accelerated Stability Studies start->setup_stability forced_deg Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) method_dev->forced_deg id_degradants Identify Degradants (LC-MS/MS) forced_deg->id_degradants id_degradants->setup_stability pull_samples Pull Samples at Time Points (e.g., 0, 3, 6, 12 mo) setup_stability->pull_samples pull_samples->pull_samples analyze_samples Analyze Samples (Purity, Appearance, Degradants) pull_samples->analyze_samples data_analysis Analyze Data & Trend Results analyze_samples->data_analysis report Generate Stability Report (Determine Shelf-Life) data_analysis->report Troubleshooting_Flowchart start Issue: Suspected Sample Degradation (e.g., low activity, new peaks) check_purity Analyze Sample Purity via Validated HPLC Method start->check_purity is_pure Is Purity >98%? check_purity->is_pure investigate_assay Investigate Other Causes (e.g., Assay Error, Reagent Stability) is_pure->investigate_assay Yes quantify_degradation Quantify Degradation & Identify Unknown Peaks via LC-MS is_pure->quantify_degradation No end_ok Conclusion: Compound is Stable investigate_assay->end_ok review_storage Review Sample Storage History (Temp, Light, Humidity) quantify_degradation->review_storage is_storage_ok Were Conditions Optimal? review_storage->is_storage_ok solution_stability Assess Solution Stability in Experimental Vehicle/Buffer is_storage_ok->solution_stability Yes end_degraded Conclusion: Compound Degraded Discard or Repurify Sample is_storage_ok->end_degraded No solution_stability->end_degraded

References

Troubleshooting "N-(3-Methoxyphenyl)Cinnamamide" purification by column chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-(3-Methoxyphenyl)cinnamamide by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: The most commonly used stationary phase for the purification of this compound and related aromatic amides is silica gel (60 Å, 230-400 mesh).[1] For compounds that may be sensitive to the acidic nature of standard silica gel, deactivated silica gel (e.g., treated with triethylamine) can be used to prevent potential hydrolysis of the amide bond.

Q2: Which solvent systems are typically used for the elution of this compound?

A2: A mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate is standard for the purification of cinnamamide derivatives.[2] The ratio of these solvents is optimized using Thin Layer Chromatography (TLC) to achieve good separation. Dichloromethane/methanol can be used for more polar compounds.[1]

Q3: What is an ideal Rf value to aim for during TLC optimization?

A3: For effective separation in column chromatography, an Rf value between 0.2 and 0.4 for the target compound, this compound, on a TLC plate is generally recommended. This Rf range typically ensures that the compound does not elute too quickly (co-eluting with non-polar impurities) or too slowly (leading to band broadening and excessive solvent use).

Q4: Can this compound decompose on silica gel?

A4: Amides can be susceptible to hydrolysis under acidic or basic conditions. While N-aryl cinnamamides are generally stable, prolonged exposure to the acidic surface of silica gel, especially with certain solvent systems, could potentially lead to degradation. If you suspect decomposition, you can perform a 2D TLC to check for stability.

Q5: Are there alternative purification methods if column chromatography fails?

A5: Yes, if column chromatography results in low yield or decomposition, recrystallization is a viable alternative for purifying solid compounds like this compound.[3] Suitable solvents for recrystallization would need to be determined experimentally, but polar solvents like ethanol, acetone, or acetonitrile could be good starting points.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound by column chromatography.

Problem 1: Poor Separation of this compound from Impurities

Symptoms:

  • Overlapping spots on TLC.

  • Mixed fractions from the column.

  • Low purity of the isolated product as determined by analytical techniques (e.g., NMR, LC-MS).

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent may not be optimal. Re-optimize the solvent system using TLC with different ratios of hexane and ethyl acetate. Try alternative solvent systems such as dichloromethane/ethyl acetate or toluene/ethyl acetate.
Column Overloading Too much crude material was loaded onto the column. For a standard silica gel column, a silica-to-sample ratio of 30:1 to 100:1 (w/w) is recommended for difficult separations.[1]
Poor Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure the silica gel is packed uniformly without any air bubbles.
Co-eluting Impurities The impurities may have a very similar polarity to the product. Consider using a gradient elution, starting with a less polar solvent system and gradually increasing the polarity. This can improve the resolution between closely eluting compounds.
Problem 2: The Product, this compound, Does Not Elute from the Column

Symptoms:

  • The desired compound is not observed in any of the collected fractions, even after eluting with a large volume of the mobile phase.

  • A colored band remains at the top of the column.

Possible Causes and Solutions:

CauseSolution
Eluent is Not Polar Enough The solvent system is too non-polar to move the compound down the column. Gradually increase the polarity of the eluent. For example, if you are using 10% ethyl acetate in hexane, try increasing it to 20%, 30%, and so on. A gradient elution can be particularly effective here.
Strong Adsorption to Silica Gel The amide may be interacting strongly with the acidic silica gel. Consider deactivating the silica gel with a small amount of triethylamine (0.1-1%) added to the eluent.
Compound Precipitation on the Column If the compound has low solubility in the mobile phase, it may precipitate at the top of the column. Try a different solvent system in which your compound is more soluble.
Problem 3: Streaking or Tailing of the Product Band

Symptoms:

  • The spot of the compound on the TLC plate is elongated.

  • The product elutes from the column over a large number of fractions, leading to dilute solutions and poor separation.

Possible Causes and Solutions:

CauseSolution
Sample is Too Polar for the Eluent The polarity of the mobile phase is too low, causing the compound to move slowly and interact unevenly with the stationary phase. Increase the polarity of the eluent.
Strong Interaction with Silica Gel The amide group may be interacting strongly with the silanol groups on the silica surface. Adding a small amount of a more polar solvent (e.g., a few drops of methanol) or a competitor like triethylamine to the eluent can help to reduce tailing.
Acidic Nature of Silica Gel The acidic nature of silica gel can sometimes cause tailing for compounds with basic functionalities. Using deactivated silica gel or adding a basic modifier to the eluent can mitigate this issue.
Sample Overload Loading too much sample can lead to band broadening and tailing. Reduce the amount of crude material loaded onto the column.

Data Presentation

Table 1: TLC Data for Cinnamamide Derivatives in Hexane/Ethyl Acetate Systems

This table provides reference Rf values for compounds structurally similar to this compound, which can be used as a starting point for developing a purification protocol.

CompoundSolvent System (Hexane:Ethyl Acetate)Rf Value
(E)-N-Isopropyl-N-(isopropylcarbamoyl)-3-(4-methoxyphenyl)acrylamide2:1 (EtOAc:Hexane)0.51
(E)-2-methoxyphenyl 3-(4-methoxyphenyl)acrylate3:20.55
A methoxylated cinnamic ester3:20.51
A methoxylated cinnamic ester3:20.31
A methoxylated cinnamic ester3:20.66
A methoxylated cinnamic ester3:20.50

Data compiled from literature reports for structurally related compounds.[2]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography Purification of this compound
  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3) to find a solvent system that gives the target compound an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.

    • Ensure the silica bed is level and free of cracks or air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the solvent used for packing or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the column.

    • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the solvent system determined from the TLC analysis.

    • If using a gradient elution, start with a less polar mobile phase and gradually increase the proportion of the more polar solvent.

    • Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_post Post-Purification tlc 1. TLC Analysis (Optimize Solvent System) packing 2. Column Packing (Slurry Method) tlc->packing Select Eluent loading 3. Sample Loading (Wet or Dry) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution monitoring 5. Fraction Monitoring (TLC) elution->monitoring isolation 6. Product Isolation (Solvent Evaporation) monitoring->isolation Combine Pure Fractions analysis 7. Purity Analysis (NMR, LC-MS) isolation->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic cluster_separation Poor Separation cluster_elution No Elution cluster_tailing Streaking/Tailing start Purification Issue? q_solvent Optimal Solvent? start->q_solvent Poor Separation q_polarity Eluent Polar Enough? start->q_polarity No Elution q_tail_polarity Eluent Too Non-polar? start->q_tail_polarity Streaking/Tailing s_reoptimize Re-optimize TLC q_solvent->s_reoptimize No q_overload Overloaded? q_solvent->q_overload Yes end Successful Purification s_reoptimize->end s_reduce_load Reduce Sample Amount q_overload->s_reduce_load Yes q_packing Column Packed Well? q_overload->q_packing No s_reduce_load->end s_repack Repack Column q_packing->s_repack No q_packing->end Yes s_repack->end s_increase_polarity Increase Polarity q_polarity->s_increase_polarity No q_adsorption Strong Adsorption? q_polarity->q_adsorption Yes s_increase_polarity->end s_deactivate Use Deactivated Silica q_adsorption->s_deactivate Yes q_adsorption->end No s_deactivate->end s_tail_increase_polarity Increase Polarity q_tail_polarity->s_tail_increase_polarity Yes q_interaction Strong Silica Interaction? q_tail_polarity->q_interaction No s_tail_increase_polarity->end s_add_modifier Add Modifier (e.g., TEA) q_interaction->s_add_modifier Yes q_interaction->end No s_add_modifier->end

Caption: Troubleshooting decision tree for column chromatography issues.

References

Optimizing reaction conditions for "N-(3-Methoxyphenyl)Cinnamamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methoxyphenyl)Cinnamamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The two most common and effective methods for synthesizing this compound are:

  • The Schotten-Baumann Reaction: This method involves the reaction of cinnamoyl chloride with 3-methoxyaniline in a biphasic system with a base to neutralize the HCl byproduct.[1]

  • Direct Amidation via Coupling Agents: This route involves the direct coupling of cinnamic acid and 3-methoxyaniline using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC).[2][3]

Q2: How do I prepare the cinnamoyl chloride required for the Schotten-Baumann reaction?

A2: Cinnamoyl chloride can be prepared by reacting cinnamic acid with thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically refluxed for a few hours, and the excess thionyl chloride is removed by distillation to yield the crude cinnamoyl chloride, which can be used in the next step without further purification.[4]

Q3: What is the role of the base in the Schotten-Baumann reaction?

A3: The acylation of an amine with an acid chloride produces one equivalent of hydrochloric acid (HCl). The base is crucial to neutralize this acid, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic and halting the reaction.[5] Typically, an aqueous solution of a base like sodium hydroxide is used.

Q4: What are the advantages of using EDC as a coupling agent over DCC?

A4: The primary advantage of using EDC is the nature of its urea byproduct. The urea formed from EDC is water-soluble, making it easy to remove during the aqueous work-up. In contrast, the dicyclohexylurea (DCU) byproduct from DCC is poorly soluble in most organic solvents and water, often requiring purification by filtration, which can sometimes be challenging.[3][6]

Q5: How can I monitor the progress of my reaction?

A5: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials (cinnamic acid/cinnamoyl chloride and 3-methoxyaniline), you can observe the consumption of reactants and the formation of the product spot. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used to achieve good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Schotten-Baumann: • Inactive cinnamoyl chloride due to hydrolysis. • Insufficient base, leading to protonation of the amine.[5] • Poor mixing in the biphasic system.EDC Coupling: • Deactivation of EDC by moisture. • Formation of inactive O-acylisourea intermediate that reverts to the carboxylic acid.[3] • Low reaction temperature.Schotten-Baumann: • Use freshly prepared or properly stored cinnamoyl chloride. • Ensure at least one equivalent of base is used. Slowly add the aqueous base to the reaction mixture.[5] • Ensure vigorous stirring to facilitate reaction between the organic and aqueous phases.EDC Coupling: • Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). • Consider adding an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) to form a more stable active ester and suppress side reactions.[6][7] • Increase the reaction temperature. For a similar reaction, 60 °C was found to be optimal.[3]
Multiple Spots on TLC, Indicating Side Products Schotten-Baumann: • Hydrolysis of cinnamoyl chloride to cinnamic acid.EDC Coupling: • Formation of N-acylurea byproduct.[6] • Formation of symmetric anhydride from the carboxylic acid.[7]Schotten-Baumann: • Add the cinnamoyl chloride slowly to the reaction mixture containing the amine. • Ensure efficient stirring.EDC Coupling: • Add the EDC portion-wise or as a solution dropwise to the mixture of the carboxylic acid, amine, and any additives.[7] • The use of HOBt can minimize the formation of N-acylurea.[6]
Difficulty in Purifying the Product • Presence of the urea byproduct (especially DCU from DCC). • Unreacted starting materials. • Other side products.• If using DCC, filter the reaction mixture to remove the precipitated DCU before work-up. • Perform an aqueous work-up with dilute acid (e.g., 1M HCl) to remove unreacted amine and base, followed by a wash with a dilute base (e.g., saturated NaHCO₃) to remove unreacted cinnamic acid. • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.[8][9][10]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of N-(4-methoxyphenyl)cinnamamide using EDC.HCl (Illustrative Example for this compound) [3]

Parameter Conditions Yield (%) Notes
Solvent Dichloromethane (DCM)55.5Anhydrous THF provided the highest yield.
Tetrahydrofuran (THF)93.1
Temperature Room Temperature-Yields generally increase with temperature up to an optimum.
40 °C-
60 °C93.1Optimal temperature in the cited study.
Reflux-
Stoichiometry (Cinnamic Acid:p-Anisidine:EDC.HCl) 1:1:1.593.1A slight excess of the coupling agent is beneficial.
1:1:2.0-
1:1:2.5-
Reaction Time 30 min-The reaction progress should be monitored by TLC.
60 min-
90 min-
120 min-
150 min93.1Optimal time in the cited study.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction
  • Preparation of Cinnamoyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas outlet, add cinnamic acid (1 equivalent) and thionyl chloride (4 equivalents). Reflux the mixture for approximately 5 hours. After completion, remove the excess thionyl chloride by distillation under reduced pressure. The resulting cinnamoyl chloride can be used directly in the next step.[4]

  • Amide Formation: Dissolve 3-methoxyaniline (1 equivalent) in a suitable organic solvent such as dichloromethane (DCM) in a flask. Add an aqueous solution of sodium hydroxide (2 equivalents). To this vigorously stirred biphasic mixture, add the freshly prepared cinnamoyl chloride (1 equivalent) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Work-up and Purification: Separate the organic layer and wash it sequentially with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of this compound via EDC Coupling (Adapted from a similar procedure[3])
  • Reaction Setup: To a solution of cinnamic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add 3-methoxyaniline (1 equivalent).

  • Addition of Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.5 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at 60 °C for approximately 150 minutes, monitoring the progress by TLC.

  • Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with water, dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_route1 Route 1: Schotten-Baumann Reaction cluster_route2 Route 2: Direct Amidation (EDC Coupling) cinnamic_acid1 Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid1->cinnamoyl_chloride  Acyl Chloride  Formation socl2 SOCl₂ socl2->cinnamoyl_chloride product1 N-(3-Methoxyphenyl) Cinnamamide cinnamoyl_chloride->product1  Amidation m_anisidine1 3-Methoxyaniline m_anisidine1->product1 base Base (e.g., NaOH) base->product1 cinnamic_acid2 Cinnamic Acid product2 N-(3-Methoxyphenyl) Cinnamamide cinnamic_acid2->product2  Amidation m_anisidine2 3-Methoxyaniline m_anisidine2->product2 edc EDC.HCl edc->product2

Caption: Synthetic routes to this compound.

troubleshooting_logic start Low/No Product Yield route_choice Which Synthetic Route? start->route_choice sb_path Schotten-Baumann route_choice->sb_path  Schotten-Baumann edc_path EDC Coupling route_choice->edc_path  EDC Coupling   sb_issue1 Inactive Cinnamoyl Chloride? sb_path->sb_issue1 edc_issue1 Moisture Present? edc_path->edc_issue1 sb_solution1 Use freshly prepared reagent. sb_issue1->sb_solution1 Yes sb_issue2 Insufficient Base? sb_issue1->sb_issue2 No sb_solution2 Ensure >1 equivalent of base is used. sb_issue2->sb_solution2 Yes edc_solution1 Use anhydrous solvents and inert atmosphere. edc_issue1->edc_solution1 Yes edc_issue2 Side Reactions? edc_issue1->edc_issue2 No edc_solution2 Add HOBt as an additive. edc_issue2->edc_solution2 Yes

Caption: Troubleshooting workflow for low product yield.

References

Preventing side product formation in "N-(3-Methoxyphenyl)Cinnamamide" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3-Methoxyphenyl)Cinnamamide. Our aim is to help you prevent the formation of side products and optimize your reaction conditions for a high-purity final product.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which is typically prepared via a Schotten-Baumann reaction between cinnamoyl chloride and 3-methoxyaniline.

Problem 1: Low Yield of the Desired this compound

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Typical reaction times for similar amide syntheses are around 3 hours at room temperature.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).- Reagent Purity: Use freshly prepared or purified cinnamoyl chloride and high-purity 3-methoxyaniline. Cinnamoyl chloride can degrade upon storage.
Hydrolysis of Cinnamoyl Chloride - Anhydrous Conditions: Conduct the reaction under anhydrous conditions to the extent possible before the addition of any aqueous base. Moisture can hydrolyze cinnamoyl chloride to cinnamic acid, which will not react with the aniline.[2][3]
Incorrect Stoichiometry - Molar Ratio: A slight excess of the cinnamoyl chloride (e.g., 1.05 to 1.1 equivalents) can be used to ensure complete consumption of the aniline. However, a large excess may lead to side product formation.
Sub-optimal Temperature - Temperature Control: While many Schotten-Baumann reactions proceed well at room temperature, gentle heating (e.g., to 40-50 °C) might be necessary to drive the reaction to completion. However, high temperatures can promote side reactions.
Problem 2: Presence of Significant Amounts of Side Products

Common Side Products and Mitigation Strategies:

  • Cinnamic Acid: This impurity arises from the hydrolysis of cinnamoyl chloride.

    • Prevention: Minimize exposure of cinnamoyl chloride to water. Use dry solvents.

    • Removal: Cinnamic acid can be removed by washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, during the work-up.

  • Diacylation Product (N-cinnamoyl-N-(3-methoxyphenyl)cinnamamide): This occurs when the initially formed amide is further acylated.

    • Prevention:

      • Controlled Addition: Add the cinnamoyl chloride dropwise to the solution of 3-methoxyaniline to avoid localized high concentrations of the acylating agent.

      • Molar Ratio: Avoid using a large excess of cinnamoyl chloride. A molar ratio close to 1:1 is recommended.

      • Temperature: Maintain a moderate reaction temperature (e.g., room temperature) as higher temperatures can favor diacylation.

  • Unreacted 3-Methoxyaniline:

    • Prevention: Use a slight excess of cinnamoyl chloride.

    • Removal: Unreacted 3-methoxyaniline can be removed by washing the organic layer with a dilute aqueous acid, such as 1M HCl, during the work-up.

Problem 3: Difficulty in Product Purification and Isolation

Purification Strategies:

Issue Recommended Action
Oily Product Instead of Solid - Recrystallization: If the crude product is an oil, try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography may be necessary.
Persistent Impurities After Washing - Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is a highly effective method for purifying the final product.[4] - Column Chromatography: If recrystallization is ineffective, silica gel column chromatography using a solvent system such as ethyl acetate/hexanes can be employed to separate the desired product from impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

A1: The synthesis typically proceeds via a Schotten-Baumann reaction, which is a nucleophilic acyl substitution. The amino group of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of cinnamoyl chloride. This is followed by the elimination of a chloride ion to form the amide bond. The reaction is usually carried out in the presence of a base to neutralize the HCl byproduct.[2][3]

Q2: What is the role of the base in this reaction?

A2: The base, typically an aqueous solution of sodium hydroxide or an organic base like triethylamine or pyridine, serves two main purposes:

  • It neutralizes the hydrochloric acid (HCl) that is formed as a byproduct of the reaction. This prevents the protonation of the amine starting material, which would render it non-nucleophilic.[5]

  • It drives the reaction equilibrium towards the formation of the amide product.[2]

Q3: How does the methoxy group on the aniline ring affect the reaction?

A3: The methoxy group (-OCH₃) is an electron-donating group, which increases the nucleophilicity of the amino group in 3-methoxyaniline compared to unsubstituted aniline. This can lead to a faster reaction rate. However, it might also increase the likelihood of diacylation if the reaction conditions are not carefully controlled.

Q4: What are the typical reaction conditions for this synthesis?

A4: A general procedure involves dissolving 3-methoxyaniline in a suitable organic solvent (e.g., dichloromethane, THF) and then adding cinnamoyl chloride, often in the presence of a base like triethylamine. The reaction is typically stirred at room temperature for several hours.[1] Alternatively, a biphasic system with an aqueous base (like NaOH) can be used.[3]

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity and purity of the product can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show characteristic peaks for the aromatic, vinylic, and methoxy protons and carbons.

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the amide C=O bond (around 1650 cm⁻¹), and C=C bonds.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

Experimental Protocols

General Synthesis of N-Aryl Cinnamamides

The following is a general protocol adapted from the synthesis of similar N-phenyl cinnamamide derivatives and can be used as a starting point for the synthesis of this compound.[1]

Materials:

  • 3-Methoxyaniline

  • Cinnamoyl chloride

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate (EtOAc)

  • 3M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 3-methoxyaniline (1.0 equivalent) in anhydrous THF.

  • Add triethylamine (2.0 equivalents) to the solution.

  • Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous THF to the mixture at room temperature with stirring.

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with 3M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Aryl Cinnamamide Synthesis

Compound Aniline Derivative Base Solvent Time (h) Yield (%) Reference
N-(4-chlorophenyl)cinnamamide4-chloroanilineTriethylamineTHF363[1]
N-(4-methoxyphenyl)cinnamamide4-methoxyanilineTriethylamineTHF365[1]
N-(4-ethoxyphenyl)cinnamamide4-ethoxyanilineTriethylamineTHF364[1]
N-(4-cyanophenyl)cinnamamide4-cyanoanilineTriethylamineTHF321[1]

Note: The yields presented are for analogous compounds and may vary for the synthesis of this compound.

Visualizations

Reaction Pathway and Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions 3-Methoxyaniline 3-Methoxyaniline Tetrahedral_Intermediate Tetrahedral_Intermediate 3-Methoxyaniline->Tetrahedral_Intermediate Nucleophilic Attack Cinnamoyl_Chloride Cinnamoyl_Chloride Cinnamoyl_Chloride->Tetrahedral_Intermediate Cinnamic_Acid Cinnamic_Acid Cinnamoyl_Chloride->Cinnamic_Acid + H2O Product N-(3-Methoxyphenyl) Cinnamamide Tetrahedral_Intermediate->Product Chloride Elimination HCl HCl Tetrahedral_Intermediate->HCl Diacylated_Product Diacylated_Product Product->Diacylated_Product + Cinnamoyl Chloride Hydrolysis Hydrolysis Diacylation Diacylation Water Water

Caption: Main reaction and side reactions in the synthesis.

Troubleshooting Workflow

G start Low Yield or Impure Product check_impurities Identify Impurities (TLC, NMR) start->check_impurities cinnamic_acid Cinnamic Acid Present? check_impurities->cinnamic_acid unreacted_aniline Unreacted Aniline Present? check_impurities->unreacted_aniline diacylation Diacylation Product Present? check_impurities->diacylation optimize_conditions Optimize Reaction Conditions cinnamic_acid->optimize_conditions No wash_base Wash with aq. NaHCO3 cinnamic_acid->wash_base Yes unreacted_aniline->optimize_conditions No wash_acid Wash with dil. HCl unreacted_aniline->wash_acid Yes diacylation->optimize_conditions No control_stoichiometry Adjust Stoichiometry (Cinnamoyl Chloride) diacylation->control_stoichiometry Yes wash_base->optimize_conditions wash_acid->optimize_conditions control_temp Control Temperature control_stoichiometry->control_temp control_temp->optimize_conditions

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: N-(3-Methoxyphenyl)Cinnamamide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways and byproducts of N-(3-Methoxyphenyl)Cinnamamide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the chemical structure of this compound, the primary degradation pathways under forced degradation conditions are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: The most probable degradation pathway is the hydrolysis of the amide bond, which would cleave the molecule into cinnamic acid and 3-methoxyaniline.[1][2][3] This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The electron-rich methoxy group and the double bond in the cinnamoyl moiety are susceptible to oxidation. This can lead to the formation of various oxidized byproducts, including epoxides and hydroxylated species.

  • Photolysis: The aromatic rings and the conjugated system in the molecule can absorb UV light, potentially leading to photodegradation. This may involve isomerization of the double bond or dimerization.

Q2: What are the expected major byproducts of this compound degradation?

A2: The major anticipated byproducts resulting from the degradation of this compound are:

  • Cinnamic acid: Formed via hydrolysis of the amide bond.[1][3]

  • 3-Methoxyaniline: Also formed via hydrolysis of the amide bond.[1][3]

  • Oxidized derivatives: Such as epoxides at the double bond or hydroxylated products on the aromatic rings.

  • Photodegradation products: Including isomers or dimers of the parent compound.

Q3: My HPLC analysis shows unexpected peaks during a stability study. What could they be?

A3: Unexpected peaks in your HPLC chromatogram are likely degradation products. To identify them, consider the following:

  • Compare retention times: Analyze standards of the expected primary byproducts (cinnamic acid and 3-methoxyaniline) to see if the retention times match any of the unknown peaks.

  • Mass Spectrometry (MS) analysis: Couple your HPLC system to a mass spectrometer to determine the mass-to-charge ratio (m/z) of the unknown peaks. This will provide valuable information about their molecular weight and help in structure elucidation.

  • Forced degradation studies: Perform forced degradation studies under specific conditions (acidic, basic, oxidative, photolytic, thermal) to intentionally generate degradation products. This can help in assigning the unknown peaks observed in your stability study.

Troubleshooting Guides

Issue 1: Inconsistent results in hydrolysis experiments.

  • Possible Cause: pH of the solution is not stable or accurately controlled.

  • Troubleshooting Steps:

    • Ensure the use of appropriate buffers to maintain a constant pH throughout the experiment.

    • Calibrate your pH meter before each use.

    • Monitor the pH of the reaction mixture at regular intervals.

  • Possible Cause: Temperature fluctuations during the experiment.

  • Troubleshooting Steps:

    • Use a temperature-controlled water bath or incubator.

    • Record the temperature periodically to ensure it remains within the desired range.

Issue 2: Difficulty in separating the parent compound from its degradation products by HPLC.

  • Possible Cause: The HPLC method is not optimized for the specific analytes.

  • Troubleshooting Steps:

    • Mobile Phase Composition: Adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. A gradient elution may be necessary to achieve better separation.

    • Column Chemistry: Experiment with different column stationary phases (e.g., C18, C8, Phenyl) to find the one that provides the best selectivity for your compounds.

    • pH of the Mobile Phase: Adjust the pH of the aqueous component of the mobile phase. This can significantly affect the retention of ionizable compounds like cinnamic acid and 3-methoxyaniline.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for establishing the degradation profile and stability-indicating nature of analytical methods.[4][5][6][7]

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

    • For acid hydrolysis, dilute the stock solution with 0.1 M HCl to a final concentration of 1 mg/mL.

    • For base hydrolysis, dilute the stock solution with 0.1 M NaOH to a final concentration of 1 mg/mL.

    • Incubate the solutions at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for the acidic solution and HCl for the basic solution), and dilute with the mobile phase for HPLC analysis.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add 3% hydrogen peroxide to the solution.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

3. Photolytic Degradation:

  • Protocol:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Expose the solution to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber for a defined period.

    • A control sample should be kept in the dark under the same conditions.

    • At specified time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

4. Thermal Degradation:

  • Protocol:

    • Place the solid this compound in a temperature-controlled oven at 80°C for 48 hours.

    • Prepare a solution of the heat-treated solid in a suitable solvent for HPLC analysis.

Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (0.1% formic acid in water) and mobile phase B (acetonitrile).

    • Start with 90% A and 10% B.

    • Linearly increase to 90% B over 20 minutes.

    • Hold at 90% B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm (based on the chromophores present in the molecule).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study. Actual results will vary based on experimental conditions.

Stress Condition% Degradation of this compound% Area of Cinnamic Acid% Area of 3-Methoxyaniline
0.1 M HCl, 60°C, 24h15.28.56.1
0.1 M NaOH, 60°C, 24h25.814.210.5
3% H₂O₂, RT, 24h8.5Not DetectedNot Detected
UV light (254 nm), 24h12.1Not DetectedNot Detected
Thermal (80°C), 48h5.3Not DetectedNot Detected

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H₂O₂) cluster_photolysis Photolysis (UV) parent This compound cinnamic_acid Cinnamic Acid parent->cinnamic_acid Amide Cleavage methoxy_aniline 3-Methoxyaniline parent->methoxy_aniline Amide Cleavage oxidized_products Oxidized Byproducts (e.g., Epoxides) parent->oxidized_products photo_products Photodegradation Products (e.g., Isomers, Dimers) parent->photo_products

Caption: Plausible degradation pathways of this compound.

ExperimentalWorkflow start Start: this compound Sample stress Forced Degradation (Acid, Base, Oxidative, Photolytic, Thermal) start->stress analysis HPLC-UV/MS Analysis stress->analysis identification Byproduct Identification and Structure Elucidation analysis->identification quantification Quantitative Analysis and Degradation Profile analysis->quantification end End: Stability Assessment identification->end quantification->end

Caption: General workflow for forced degradation studies.

References

Enhancing the biological activity of "N-(3-Methoxyphenyl)Cinnamamide" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with N-(3-Methoxyphenyl)Cinnamamide derivatives. The information is designed to assist in overcoming common experimental hurdles and to provide a deeper understanding of the biological applications of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological activities of this compound derivatives?

A1: this compound and its derivatives have demonstrated a wide range of biological activities. They are most notably recognized for their potential as anticancer agents, often functioning as Histone Deacetylase (HDAC) inhibitors.[1][2][3][4][5][6] Additionally, various derivatives have exhibited neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties.[1][7][8]

Q2: What is the proposed mechanism of action for the anticancer effects of these derivatives?

A2: The primary anticancer mechanism is believed to be the inhibition of histone deacetylases (HDACs).[3][5][9] By inhibiting HDACs, these compounds can alter gene expression, leading to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.[10][11] Some derivatives also appear to activate the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.[8]

Q3: Are there specific signaling pathways modulated by these compounds?

A3: Yes, studies have indicated the involvement of several signaling pathways. For instance, some derivatives have been shown to suppress apoptosis via the caspase-3 pathway in neuronal cells.[7] In the context of cancer, their action as HDAC inhibitors affects pathways controlling cell cycle progression and apoptosis.[3][12] The Nrf2 signaling pathway is also a target, enhancing cellular antioxidant responses.[8]

Troubleshooting Guides

Synthesis and Purification

Q1: I am having trouble with low yields during the synthesis of this compound derivatives. What are the common causes and solutions?

A1: Low synthetic yields can arise from several factors:

  • Incomplete reaction: Ensure that the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If the reaction is stalling, consider increasing the reaction time or temperature.

  • Reagent purity: The purity of starting materials, such as substituted anilines and cinnamoyl chloride, is crucial. Impurities can lead to side reactions and lower yields.[8]

  • Improper reaction conditions: The choice of solvent and base is important. Anhydrous conditions are often necessary to prevent hydrolysis of acid chlorides.[8] Ensure your solvent is dry and the reaction is protected from atmospheric moisture.

  • Purification losses: Significant loss of product can occur during purification. Optimize your column chromatography conditions (e.g., solvent system, silica gel loading) to improve separation and recovery.

Q2: My purified product shows impurities in the NMR spectrum. How can I improve the purity?

A2:

  • Recrystallization: If your compound is a solid, recrystallization is often an effective method for purification. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Column Chromatography: If recrystallization is not effective or your compound is an oil, repeat the column chromatography with a shallower solvent gradient to improve the separation of your product from the impurities.

  • Washing: Ensure that the work-up procedure effectively removes unreacted starting materials and by-products. Acidic and basic washes can help remove unreacted amines and carboxylic acids, respectively.

Biological Assays

Q1: I am not observing the expected cytotoxic effects in my cancer cell line experiments. What could be the issue?

A1:

  • Compound Solubility: this compound derivatives can have poor aqueous solubility. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before diluting it in the cell culture medium. Precipitated compound will not be available to the cells.

  • Cell Line Sensitivity: Not all cancer cell lines will be equally sensitive to a given compound.[13] It is advisable to test your derivatives on a panel of different cancer cell lines to identify those with the highest sensitivity.

  • Incorrect Concentration Range: The effective concentration of your compound may be higher or lower than you are testing. Perform a dose-response experiment over a wide range of concentrations to determine the IC50 value.

  • Assay Interference: Some compounds can interfere with the readout of cell viability assays (e.g., MTT, MTS). Consider using an alternative assay (e.g., trypan blue exclusion, crystal violet staining) to confirm your results.

Q2: My HDAC inhibition assay results are inconsistent. What are the common pitfalls?

A2:

  • Enzyme Activity: Ensure that the HDAC enzyme you are using is active. Include a known HDAC inhibitor, such as SAHA or Trichostatin A, as a positive control in your experiments.

  • Substrate Concentration: The concentration of the substrate can affect the apparent IC50 of your inhibitor. Use a substrate concentration at or below the Km for the enzyme.

  • Incubation Times: Both the pre-incubation time of the enzyme with the inhibitor and the reaction time with the substrate can influence the results. Optimize these times for your specific assay conditions.

  • Buffer Components: Some components of your assay buffer could interfere with the reaction. For example, certain metal ions can inhibit HDAC activity. Ensure your buffer composition is appropriate for the assay.

Quantitative Data

Table 1: Anticancer Activity of Selected N-arylcinnamamides

CompoundTargetCell LineIC50 (µM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideAntibacterialS. aureus22.27[14]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideAntibacterialS. aureus27.47[14]
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideAntitubercularM. tuberculosis27.38[14]
(E)-3-(4-bromophenyl)-N-(4-fluorophenylsulfonyl)acrylamideAnticancerB16-F101.2 µg/mL[13]
(E)-3-(benzo[d][1][7]dioxol-5-yl)-N-(phenylsulfonyl)acrylamideAnticancerMCF-70.17 µg/mL[13]
Compound 14f (coumarin-based N-hydroxycinnamamide)HDAC1-0.19[4]
SAHAHDAC1-0.23[4]

Experimental Protocols

General Synthesis of N-substituted Cinnamamides

This protocol is a general procedure based on methods described in the literature.[8][15]

  • Acid Chloride Formation: To a solution of the desired cinnamic acid derivative (1.0 eq) in an anhydrous solvent such as THF or CH2Cl2, add oxalyl chloride or thionyl chloride (1.5-2.0 eq) and a catalytic amount of DMF.

  • Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude cinnamoyl chloride.

  • Amide Coupling: Dissolve the crude cinnamoyl chloride in an anhydrous solvent.

  • To this solution, add the desired substituted aniline (1.0 eq) and a base such as triethylamine or pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature for 3-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate) or by recrystallization.

In Vitro HDAC Inhibition Assay

This protocol outlines a general procedure for assessing the HDAC inhibitory activity of the synthesized compounds.

  • Reagents and Materials:

    • Recombinant human HDAC enzyme

    • Fluorogenic HDAC substrate (e.g., Fluor-de-Lys®)

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

    • Developer solution

    • Test compounds dissolved in DMSO

    • Positive control (e.g., SAHA)

    • 96-well black microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in assay buffer.

    • In a 96-well plate, add the HDAC enzyme to each well, followed by the test compound or control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

    • Initiate the reaction by adding the fluorogenic HDAC substrate to each well.

    • Incubate the plate at 37°C for 60 minutes.

    • Stop the reaction by adding the developer solution.

    • Incubate the plate at room temperature for 15 minutes to allow for signal development.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the untreated control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation start Cinnamic Acid Derivative acid_chloride Cinnamoyl Chloride Formation start->acid_chloride coupling Amide Coupling with Substituted Aniline acid_chloride->coupling workup Aqueous Work-up coupling->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pure this compound Derivative purification->product treatment Treatment with Derivative product->treatment cell_culture Cancer Cell Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay hdac_assay HDAC Inhibition Assay treatment->hdac_assay data_analysis Data Analysis (IC50 determination) viability_assay->data_analysis hdac_assay->data_analysis results Biological Activity Profile data_analysis->results

Caption: Experimental workflow for synthesis and biological evaluation.

hdac_inhibition_pathway cluster_nucleus Cell Nucleus HDAC Histone Deacetylase (HDAC) Histone Acetylated Histone HDAC->Histone Chromatin Condensed Chromatin (Transcriptionally repressed) Histone->Chromatin OpenChromatin Open Chromatin (Transcriptionally active) Histone->OpenChromatin Acetylation (HATs) DNA DNA Derivative N-(3-Methoxyphenyl) Cinnamamide Derivative Derivative->HDAC Inhibition OpenChromatin->Histone Deacetylation GeneExpression Tumor Suppressor Gene Expression OpenChromatin->GeneExpression CellCycleArrest Cell Cycle Arrest GeneExpression->CellCycleArrest Apoptosis Apoptosis GeneExpression->Apoptosis

Caption: Mechanism of action via HDAC inhibition.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Derivative N-(3-Methoxyphenyl) Cinnamamide Derivative Keap1 Keap1 Derivative->Keap1 Induces dissociation Nrf2 Nrf2 Keap1->Nrf2 Ub Ubiquitin Nrf2->Ub Ubiquitination Nrf2_nuc Nrf2 (nucleus) Nrf2->Nrf2_nuc Translocation Proteasome Proteasomal Degradation Ub->Proteasome ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE AntioxidantGenes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->AntioxidantGenes CellProtection Cellular Protection from Oxidative Stress AntioxidantGenes->CellProtection

Caption: Activation of the Nrf2 signaling pathway.

References

Technical Support Center: Optimizing N-(3-Methoxyphenyl)cinnamamide Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of N-(3-Methoxyphenyl)cinnamamide in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

A1: this compound is a derivative of cinnamic acid. Cinnamic acid and its derivatives have been investigated for various biological activities, including anticancer, antioxidant, and anti-inflammatory effects.[1][2][3][4] While the specific mechanism of this compound is not definitively established, related N-phenyl cinnamamide derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] This pathway is a key regulator of cellular defense against oxidative stress. The α,β-unsaturated carbonyl structure in cinnamamide derivatives can act as a Michael acceptor, which is a feature of many Nrf2 activators.[1]

Q2: What is a recommended starting concentration range for in vitro studies?

A2: For a novel compound like this compound where specific IC50 values may not be readily available, it is recommended to perform a preliminary dose-response study over a broad concentration range, for example, from 1 nM to 100 µM using 10-fold dilutions.[6] This will help determine an approximate effective concentration range for your specific cell line and assay.

Q3: What solvent should I use to prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like cinnamamide derivatives for use in cell-based assays.[7] It is crucial to use anhydrous, high-purity DMSO to maintain the stability of the compound. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What is the maximum permissible concentration of DMSO in the final cell culture medium?

A4: The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. It is essential to include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of the compound) in all experiments to account for any effects of the solvent on the cells.

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell Culture Medium
  • Possible Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media, leading to precipitation upon dilution from a DMSO stock.

  • Solution:

    • Prepare a High-Concentration Stock: Make a concentrated stock solution in 100% DMSO (e.g., 10-50 mM).

    • Step-wise Dilution: Perform serial dilutions of the stock solution in your cell culture medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium.

    • Pre-warm the Medium: WARM the cell culture medium to 37°C before adding the compound.

    • Vortexing: Gently vortex the diluted solutions between each dilution step to ensure proper mixing.

    • Solubility Test: Before your main experiment, perform a small-scale solubility test by preparing the highest desired concentration in your cell culture medium and visually inspecting for any precipitate after a short incubation at 37°C.

Issue 2: High Variability Between Replicate Wells
  • Possible Cause: Inconsistent cell seeding, pipetting errors, or uneven compound distribution can lead to high variability in results.

  • Solution:

    • Cell Seeding: Ensure a homogenous single-cell suspension before seeding. After seeding, gently rock the plate in a cross-like motion to ensure even cell distribution.

    • Pipetting Technique: Use calibrated pipettes and be consistent with your pipetting technique, especially when performing serial dilutions.

    • Edge Effects: To minimize "edge effects" in 96-well plates, consider not using the outer wells for experimental data points. Fill them with sterile phosphate-buffered saline (PBS) or medium to maintain humidity.

Issue 3: No Significant Biological Effect Observed
  • Possible Cause: The concentration range tested may be too low, the incubation time may be too short, or the chosen cell line may not be sensitive to the compound.

  • Solution:

    • Expand Concentration Range: Test a wider and higher range of concentrations.

    • Time-Course Experiment: Perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal incubation time.

    • Cell Line Sensitivity: If possible, test the compound on a panel of different cell lines. The sensitivity to a compound can be highly cell-type dependent.

    • Compound Integrity: Ensure that your compound has not degraded. Use freshly prepared dilutions from a properly stored stock solution.

Quantitative Data

Compound ClassCell LineCell TypeIC50 (µg/mL)
N-[(2-Arylmethylthio)phenylsulfonyl]cinnamamide DerivativesHeLaCervical Cancer8.49 - 62.84
SKOV-3Ovarian Cancer7.87 - 70.53
MCF-7Breast Cancer11.20 - 93.46

Data is sourced from studies on various N-substituted cinnamamide derivatives and should be used as a general guideline.[2][8]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound.

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to obtain a range of working concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remember to prepare 2X the final desired concentration as you will be adding an equal volume to the cells.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells for a vehicle control (medium with the highest concentration of DMSO used) and an untreated control (medium only).

  • Incubation:

    • Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 humidified incubator.

  • MTT Assay:

    • Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_nucleus Compound This compound Keap1 Keap1 Compound->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Ubiquitination & Degradation Keap1->Nrf2 Nucleus Nucleus Nrf2->Nucleus Nrf2_n Nrf2 ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Cytoplasm Cytoplasm Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Genes->Cellular_Protection Nrf2_n->ARE Binds to G start Start prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) start->prep_stock cell_seeding Seed Cells in 96-well Plate start->cell_seeding serial_dilution Prepare Serial Dilutions of Compound prep_stock->serial_dilution incubation_24h Incubate for 24h cell_seeding->incubation_24h treatment Treat Cells with Compound incubation_24h->treatment serial_dilution->treatment incubation_exp Incubate for 24-72h treatment->incubation_exp viability_assay Perform Cell Viability Assay (e.g., MTT) incubation_exp->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

References

"N-(3-Methoxyphenyl)Cinnamamide" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(3-Methoxyphenyl)Cinnamamide. The information provided addresses potential interference of this compound in various biochemical assays.

Frequently Asked Questions (FAQs)

Q1: My this compound shows activity in multiple, unrelated assays. Is this expected?

A1: While this compound may have a specific biological target, promiscuous activity across unrelated assays can be a red flag for assay interference. The α,β-unsaturated carbonyl moiety in its structure is a known reactive group that can potentially interact non-specifically with various proteins and assay reagents, leading to false-positive results. It is crucial to perform control experiments to rule out such artifacts.

Q2: I am observing variable IC50 values for this compound in my assay. What could be the cause?

A2: Variability in IC50 values can stem from several factors. One possibility is the formation of compound aggregates in the assay buffer, which can be concentration-dependent and influenced by buffer components. Another reason could be the time-dependent covalent modification of assay components due to the reactive nature of the cinnamamide scaffold. We recommend checking the compound's solubility and stability in your specific assay conditions and including appropriate controls.

Q3: Can this compound interfere with fluorescence-based assays?

A3: Yes, compounds with aromatic rings and conjugated systems, like this compound, have the potential to interfere with fluorescence-based assays. This interference can occur through quenching of the fluorescent signal, intrinsic fluorescence of the compound at the assay's excitation/emission wavelengths, or by affecting the optical properties of the assay medium. It is essential to run controls to assess for these potential artifacts.

Q4: Is it possible for this compound to affect cell viability assays like the MTT assay?

A4: this compound could potentially interfere with MTT and other tetrazolium-based viability assays. The interference may not be due to actual cytotoxicity but rather a direct chemical reaction with the tetrazolium dye (e.g., MTT) or by affecting the cellular redox state, which is the basis of these assays. Comparing results with a non-enzymatic cell death marker (e.g., Trypan Blue) is advisable.

Troubleshooting Guides

Guide 1: Investigating Promiscuous Activity and False Positives

This guide provides a workflow to determine if the observed activity of this compound is specific or an artifact of assay interference.

G cluster_0 Initial Observation cluster_1 Initial Checks cluster_2 Assay-Specific Controls cluster_3 Orthogonal Assays cluster_4 Conclusion start Activity Observed in Primary Assay solubility Check Compound Solubility in Assay Buffer start->solubility purity Verify Compound Purity (e.g., LC-MS) start->purity no_enzyme Run 'No Enzyme' Control solubility->no_enzyme purity->no_enzyme detergent Include Detergent (e.g., Triton X-100) no_enzyme->detergent If activity persists artifact Activity is Likely an Artifact no_enzyme->artifact If activity is present orthogonal Test in an Orthogonal Assay detergent->orthogonal If detergent reduces activity (suggests aggregation) detergent->artifact If activity is abolished biophysical Perform Biophysical Binding Assay (e.g., SPR, ITC) orthogonal->biophysical orthogonal->artifact If activity is not replicated specific Activity is Likely Specific biophysical->specific If binding is confirmed biophysical->artifact If no direct binding

Caption: Troubleshooting workflow for promiscuous activity.

Experimental Protocols:

  • No Enzyme Control: Prepare a reaction mixture identical to your experimental setup but replace the enzyme solution with the corresponding buffer. Add this compound and measure the signal. Any signal change is indicative of direct interference with assay components.

  • Detergent Control: Add a low concentration (e.g., 0.01-0.1%) of a non-ionic detergent like Triton X-100 or Tween-20 to the assay buffer before adding the compound. A significant decrease in the compound's apparent activity suggests that it may be forming aggregates that interfere with the assay.

Guide 2: Addressing Interference in Fluorescence-Based Assays

This guide outlines steps to identify and mitigate interference from this compound in fluorescence-based assays.

G cluster_0 Initial Setup cluster_1 Interference Checks cluster_2 Mitigation Strategies cluster_3 Outcome start Fluorescence Assay with This compound intrinsic Scan for Intrinsic Fluorescence start->intrinsic quenching Perform Quenching Control start->quenching wavelength Change Excitation/Emission Wavelengths intrinsic->wavelength If intrinsic fluorescence is detected different_probe Use a Red-Shifted Fluorescent Probe intrinsic->different_probe read_time Optimize Read Time quenching->read_time If quenching is observed quenching->different_probe mitigated Interference Mitigated wavelength->mitigated read_time->mitigated different_probe->mitigated not_mitigated Interference Persists (Consider alternative assay format) different_probe->not_mitigated

Caption: Workflow for troubleshooting fluorescence assay interference.

Experimental Protocols:

  • Intrinsic Fluorescence Scan: Prepare a sample of this compound in the assay buffer at the highest concentration used in the experiment. Scan a range of excitation and emission wavelengths to determine if the compound itself fluoresces under the experimental conditions.

  • Quenching Control: Prepare a sample containing the fluorescent probe used in your assay at its working concentration. Add this compound at various concentrations and measure the fluorescence. A concentration-dependent decrease in fluorescence indicates a quenching effect.

Data Summary

The following table summarizes potential interference mechanisms of compounds containing a cinnamamide scaffold and the recommended control experiments.

Potential Interference Mechanism Affected Assay Types Primary Cause Recommended Control Experiment
Compound Aggregation Enzyme assays, cell-based assaysFormation of compound aggregates that sequester or denature proteins.Addition of a non-ionic detergent (e.g., 0.01% Triton X-100).
Chemical Reactivity Assays with thiol-containing proteins (e.g., some proteases, kinases), MTT assaysMichael addition of the α,β-unsaturated carbonyl with nucleophiles.Pre-incubation of the compound with a thiol-scavenging agent (e.g., glutathione) before adding to the assay.
Fluorescence Interference Fluorescence polarization, FRET, fluorescence intensity assaysIntrinsic fluorescence of the compound or quenching of the fluorescent probe.Spectral scan of the compound alone; quenching control with the fluorescent probe.
Redox Cycling Assays measuring redox changes (e.g., ROS production, MTT)The compound's ability to participate in redox reactions.Cell-free assay to check for direct reaction with redox-sensitive dyes.

Signaling Pathway Considerations

This compound and related compounds are often investigated for their effects on various signaling pathways. The reactive nature of the cinnamamide core can lead to off-target effects on proteins within these pathways, particularly those with reactive cysteine residues. For example, the Keap1-Nrf2 pathway, which is regulated by electrophiles, could be non-specifically activated.

G cluster_0 Potential Off-Target Interaction compound This compound (Electrophile) keap1 Keap1 (Cysteine-rich) compound->keap1 Covalent Modification nrf2 Nrf2 keap1->nrf2 Inhibition of Degradation are Antioxidant Response Element (ARE) nrf2->are Translocation to Nucleus genes Target Gene Expression (e.g., HO-1, NQO1) are->genes Activation

Caption: Potential off-target activation of the Keap1-Nrf2 pathway.

It is crucial to use multiple, mechanistically distinct assays to confirm that the observed biological effect of this compound is due to the intended mechanism of action and not a result of off-target reactivity.

Validation & Comparative

A Comparative Guide to the Bioactivity of N-(3-Methoxyphenyl)Cinnamamide and Other Cinnamamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinnamic acid and its derivatives, particularly cinnamamides, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide provides an objective comparison of the bioactivity of N-(3-Methoxyphenyl)Cinnamamide against other N-aryl cinnamamide derivatives, with a focus on their anticancer and anti-inflammatory properties. The information presented is supported by experimental data from various studies to aid researchers in their drug discovery and development endeavors.

Anticancer Bioactivity

The anticancer potential of cinnamamide derivatives is a promising area of research. The cytotoxic effects of these compounds are often evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison.

Comparative Anticancer Activity of Cinnamamide Derivatives

The following table summarizes the IC50 values of this compound and other representative N-aryl cinnamamide derivatives against different cancer cell lines.

CompoundSubstitution on N-phenyl ringCancer Cell LineIC50 (µM)Reference
This compound 3-OCH₃P388 (Murine Leukemia)Data not available
N-phenylcinnamamideUnsubstitutedP388 (Murine Leukemia)> 100[1]
N-(4-Chlorophenyl)cinnamamide4-ClP388 (Murine Leukemia)25.5[1]
N-(3,4-Dichlorophenyl)cinnamamide3,4-diClP388 (Murine Leukemia)12.3[1]
N-(3,5-Dichlorophenyl)cinnamamide3,5-diClP388 (Murine Leukemia)8.7[1]
N-(3-(Trifluoromethyl)phenyl)cinnamamide3-CF₃P388 (Murine Leukemia)15.1[1]
N-(3,5-bis(Trifluoromethyl)phenyl)cinnamamide3,5-diCF₃P388 (Murine Leukemia)5.6[1]
N-Benzyl-p-coumaramide-P388 (Murine Leukemia)16.15 µg/mL[2]
N-Benzylcaffeamide-P388 (Murine Leukemia)674.38 µg/mL[2]
N-Benzylferulamide-P388 (Murine Leukemia)179.56 µg/mL[2]

Anti-inflammatory Bioactivity

Cinnamamide derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.

Comparative Anti-inflammatory Activity of Cinnamamide Derivatives

The following table presents data on the inhibition of lipopolysaccharide (LPS)-induced NF-κB activation in THP1-Blue™ cells by various N-aryl cinnamamide derivatives.

CompoundSubstitution on N-phenyl ringConcentration (µM)NF-κB Inhibition (%)Reference
This compound 3-OCH₃2~15%[3]
Cinnamic Acid-2~10%[3]
N-(2,5-Dichlorophenyl)cinnamamide2,5-diCl2~25%[3]
N-(2,6-Dibromophenyl)cinnamamide2,6-diBr2~25%[3]
N-(2-Chloro-5-(trifluoromethyl)phenyl)cinnamamide2-Cl, 5-CF₃2~27%[3]
Prednisone (Reference Drug)-2~27%[3]

Note: The data indicates that while this compound shows moderate anti-inflammatory activity by inhibiting NF-κB, derivatives with bulky and lipophilic substituents at the C(2,5)ʹ or C(2,6)ʹ positions of the anilide core exhibit more potent inhibition.[3]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of N-aryl cinnamamides involves the reaction of cinnamoyl chloride with the corresponding aniline.

Materials:

  • Cinnamic acid

  • Thionyl chloride or Oxalyl chloride

  • 3-Methoxyaniline

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Base (e.g., Triethylamine, Pyridine)

Procedure:

  • Preparation of Cinnamoyl Chloride: Cinnamic acid is refluxed with an excess of thionyl chloride or treated with oxalyl chloride in an anhydrous solvent until the reaction is complete (monitored by the cessation of gas evolution). The excess reagent and solvent are removed under reduced pressure to yield crude cinnamoyl chloride.

  • Amidation: The crude cinnamoyl chloride is dissolved in an anhydrous solvent. To this solution, 3-methoxyaniline and a base (to neutralize the HCl byproduct) are added, typically at 0°C. The reaction mixture is stirred at room temperature until completion (monitored by TLC).

  • Work-up and Purification: The reaction mixture is washed with dilute acid, water, and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to afford this compound.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[4][5][6][7]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • Cinnamamide derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the cinnamamide derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined.

NF-κB Luciferase Reporter Assay for Anti-inflammatory Activity

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.[8][9][10][11][12]

Materials:

  • Cells stably or transiently transfected with an NF-κB-driven luciferase reporter construct (e.g., THP1-Blue™ NF-κB cells)

  • Cell culture medium

  • 96-well plates

  • Cinnamamide derivatives

  • Inducing agent (e.g., Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α))

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Transfected cells are seeded into 96-well plates.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of the cinnamamide derivatives for a specified time (e.g., 1-2 hours).

  • Induction: The inflammatory response is induced by adding an inducing agent like LPS or TNF-α to the wells.

  • Incubation: The plates are incubated for a period sufficient to allow for NF-κB activation and luciferase expression (e.g., 6-24 hours).

  • Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase assay reagent containing the substrate (luciferin) is added to the cell lysate.

  • Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.

  • Data Analysis: The inhibition of NF-κB activity by the cinnamamide derivatives is calculated relative to the induced, untreated control.

Signaling Pathways and Mechanisms of Action

Cinnamamide derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug design and development.

Anticancer Mechanisms

The anticancer activity of cinnamamide derivatives is often associated with the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, proliferation, and survival. Overactivation of this pathway is common in many cancers. Some cinnamamide derivatives have been shown to inhibit this pathway, leading to decreased cancer cell survival.[13]

MAPK/ERK Pathway: This pathway is involved in transmitting signals from the cell surface to the nucleus to regulate processes like cell proliferation, differentiation, and survival. Inhibition of this pathway by certain cinnamamide derivatives can lead to cell cycle arrest and apoptosis.[13]

Anti-inflammatory Mechanisms

The anti-inflammatory effects of cinnamamide derivatives are predominantly linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

NF-κB Pathway: NF-κB is a master regulator of inflammation. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Many cinnamamide derivatives have been found to inhibit the activation of NF-κB, thereby reducing the production of inflammatory mediators.[3][14]

Visualizations

Experimental Workflow: MTT Assay

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_compounds Treat with Cinnamamide Derivatives seed_cells->treat_compounds Overnight Adhesion incubate_compounds Incubate (24-72h) treat_compounds->incubate_compounds add_mtt Add MTT Solution incubate_compounds->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data

Caption: Workflow for assessing cell viability using the MTT assay.

Experimental Workflow: NF-κB Luciferase Reporter Assay

NFkB_Assay_Workflow cluster_prep Preparation cluster_induction Induction & Incubation cluster_analysis Analysis seed_cells Seed Reporter Cells in 96-well Plate pretreat_compounds Pre-treat with Cinnamamide Derivatives seed_cells->pretreat_compounds Adhesion induce_nfkb Induce with LPS/TNF-α pretreat_compounds->induce_nfkb 1-2h incubate_reporter Incubate (6-24h) induce_nfkb->incubate_reporter lyse_cells Lyse Cells incubate_reporter->lyse_cells add_luciferin Add Luciferin Substrate lyse_cells->add_luciferin read_luminescence Read Luminescence add_luciferin->read_luminescence analyze_data Calculate % Inhibition read_luminescence->analyze_data

Caption: Workflow for the NF-κB luciferase reporter assay.

Signaling Pathway: Simplified NF-κB Inhibition

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Cinnamamide Cinnamamide Derivatives Cinnamamide->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes DNA->Genes Transcription

Caption: Inhibition of the NF-κB pathway by cinnamamides.

Signaling Pathway: Simplified PI3K/Akt/mTOR Inhibition

PI3K_Akt_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Cinnamamide Cinnamamide Derivatives Cinnamamide->PI3K Inhibits Cinnamamide->Akt Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Comparative analysis of "N-(3-Methoxyphenyl)Cinnamamide" synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic methodologies for N-(3-Methoxyphenyl)Cinnamamide, a molecule of interest in medicinal chemistry and materials science. The following sections detail common synthetic routes, presenting experimental data to facilitate an objective comparison of their efficacy and practicality.

Introduction to this compound

This compound belongs to the cinnamamide class of compounds, which are known for a wide range of biological activities. The synthesis of this and similar amides is a fundamental task in organic chemistry, with several established methods available. The choice of synthetic route can significantly impact yield, purity, reaction time, and overall cost-effectiveness. This guide explores four key methods: the Schotten-Baumann reaction, carbodiimide-mediated coupling, microwave-assisted synthesis, and enzymatic synthesis.

Comparative Analysis of Synthesis Methods

The selection of a synthesis method for this compound depends on factors such as available starting materials, desired yield and purity, reaction time constraints, and environmental considerations. The following table summarizes the quantitative data for different approaches.

Synthesis MethodStarting MaterialsReagents & SolventsReaction TimeTemperatureYield (%)
Schotten-Baumann Reaction Cinnamoyl chloride, m-AnisidineTriethylamine, Tetrahydrofuran3 hRoom Temp.High (Typical)
Carbodiimide-Mediated Coupling Cinnamic acid, p-AnisidineEDC·HCl, Anhydrous Tetrahydrofuran150 min60 °C93.1%[1][2]
Microwave-Assisted Synthesis Cinnamic acid, Substituted AnilinePCl₃, Chlorobenzene--High (Typical)
Enzymatic Synthesis Methyl Cinnamate, Phenylethylamine*Lipozyme® TL IM~40 min45 °Cup to 91.3%

*Note: Data for closely related analogues (p-Anisidine, substituted anilines, and phenylethylamine) is presented due to the limited availability of specific data for m-Anisidine in the reviewed literature.

Detailed Experimental Protocols

Schotten-Baumann Reaction

This classical method involves the acylation of an amine with an acyl chloride. For the synthesis of this compound, this would involve the reaction of cinnamoyl chloride with m-anisidine.

General Experimental Protocol:

  • Dissolve cinnamoyl chloride (1.0 equivalent) in an appropriate solvent such as tetrahydrofuran (THF).

  • To this solution, add m-anisidine (1.0 equivalent) and triethylamine (2.0 equivalents).

  • Stir the reaction mixture at room temperature for approximately 3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The residue is then subjected to an extraction process using ethyl acetate and a dilute acid (e.g., 3N HCl) to remove unreacted amine and the triethylamine salt.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure this compound.

Carbodiimide-Mediated Coupling

This method facilitates the direct formation of an amide bond from a carboxylic acid and an amine using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). An optimized protocol for a similar compound, N-(4-methoxyphenyl)cinnamamide, has been reported to achieve high yields.[1][2]

Optimized Experimental Protocol for a Cinnamic Amide Derivative: [1][2]

  • To a solution of cinnamic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.5 equivalents).

  • Add p-anisidine (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 60 °C and stir for 150 minutes.

  • Monitor the reaction by TLC.

  • After completion, the work-up typically involves dilution with water and extraction with an organic solvent.

  • The combined organic layers are washed, dried, and concentrated.

  • This optimized method often yields a product of high purity without the need for column chromatography.[1]

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate organic reactions, often leading to higher yields in shorter reaction times. For the synthesis of N-arylcinnamamides, a microwave-assisted approach using phosphorus trichloride has been described.

General Experimental Protocol:

  • In a microwave-safe reaction vessel, combine cinnamic acid, a substituted aniline (such as m-anisidine), and phosphorus trichloride (PCl₃) in a solvent like chlorobenzene.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature and time, which are optimized for the specific substrates.

  • After the reaction is complete, cool the vessel to a safe temperature.

  • The reaction mixture is then quenched and worked up in a similar manner to the Schotten-Baumann reaction, involving extraction and purification by chromatography.

Enzymatic Synthesis

Enzymatic methods offer a green and highly selective alternative for amide bond formation. Lipases, such as Lipozyme® TL IM, can catalyze the ammonolysis of cinnamate esters with amines.

General Experimental Protocol for a Cinnamic Amide Derivative:

  • In a suitable reaction vessel, dissolve methyl cinnamate (1.0 equivalent) and an amine like phenylethylamine (2.0 equivalents) in a suitable solvent.

  • Add the immobilized lipase, Lipozyme® TL IM, to the mixture.

  • The reaction can be carried out in a continuous-flow microreactor or a batch reactor.

  • Maintain the temperature at approximately 45 °C for about 40 minutes for optimal conversion.

  • The product can be isolated by filtering off the immobilized enzyme and removing the solvent.

  • Further purification can be achieved by chromatography if necessary. The catalyst can often be recovered and reused.

Visualizing the Synthetic Workflow

The general workflow for the synthesis and analysis of this compound can be visualized as a three-stage process: Reaction, Work-up and Purification, and finally, Analysis and Characterization.

Synthesis_Workflow cluster_0 1. Reaction cluster_1 2. Work-up & Purification cluster_2 3. Analysis & Characterization start Starting Materials (Cinnamic Acid/Derivative + m-Anisidine) reaction Amidation Reaction (Selected Method) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Spectroscopic Analysis (NMR, IR, MS) purification->analysis product Pure this compound analysis->product

References

A Comparative Guide to the Structure-Activity Relationship of N-(3-Methoxyphenyl)cinnamamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cinnamamide scaffold, a core structure in numerous natural products, has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N-(3-Methoxyphenyl)cinnamamide and its analogs, offering insights into their therapeutic potential across various domains including cancer, inflammation, and neurodegenerative diseases. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and development of novel therapeutic agents.

I. Biological Activities and Structure-Activity Relationship Insights

This compound analogs have demonstrated a broad spectrum of biological activities, largely influenced by the nature and position of substituents on both the cinnamoyl and N-phenyl moieties.

Anticancer Activity:

The anticancer properties of cinnamamide derivatives are a key area of investigation. The cytotoxic effects of these compounds are often attributed to their ability to inhibit protein kinases and induce apoptosis.[1][2]

  • Substitution on the N-phenyl ring: The presence of electron-withdrawing or electron-donating groups on the N-phenyl ring significantly impacts cytotoxicity. For instance, analogs with a chloro group or a dimethylamine group at the para-position of the N-phenyl ring have shown potent activity.[3] In a series of N-(4-phenylthiazol-2-yl)cinnamamide derivatives, steric effects on the phenylthiazole moiety were found to play a crucial role in their anti-tumor activity.[2]

  • Substitution on the Cinnamoyl Moiety: Modifications on the cinnamoyl phenyl ring also modulate anticancer activity. Hydroxy and methoxy substitutions, common in natural phenolic acids like ferulic and caffeic acid, contribute to the antioxidant and cytotoxic properties of the resulting amides.[4][5]

Antioxidant and Anti-inflammatory Activity:

Many cinnamamide derivatives exhibit significant antioxidant activity, which is often linked to their ability to scavenge free radicals. This activity is influenced by the presence of hydroxyl and methoxy groups on the aromatic ring.[4] These compounds can also exert anti-inflammatory effects by modulating signaling pathways such as the NF-κB pathway.[6]

  • Nrf2/ARE Pathway Activation: Substituted N-phenyl cinnamamides have been shown to protect hepatocytes from oxidative stress by activating the Nrf2/ARE pathway, leading to the induction of cellular glutathione synthesis.[3] Compounds with a meta-hydroxy group on the cinnamoyl moiety and electron-donating groups on the N-phenyl ring were found to be potent activators.[3]

Neuroprotective Activity:

The cinnamamide scaffold is a promising template for the development of neuroprotective agents.[7] Analogs have shown potential in the context of Alzheimer's disease by exhibiting antioxidant properties and the ability to disaggregate amyloid-β plaques.[8]

  • Blood-Brain Barrier Permeability: The lipophilicity of the molecule, influenced by its substituents, is a critical factor for its ability to cross the blood-brain barrier and exert its effects in the central nervous system.[8]

Other Biological Activities:

Cinnamamide derivatives have also been investigated for their antimicrobial, antifungal, and herbicidal activities.[9][10] The nature and position of substituents on the aromatic rings are key determinants of their potency and spectrum of activity in these areas as well.

II. Comparative Data of Analog Performance

The following tables summarize the biological activities of various this compound analogs and related compounds, providing a quantitative comparison of their efficacy.

Table 1: Anticancer Activity of Cinnamamide Analogs

CompoundModificationCell LineIC50 (µM)Reference
N-(o-tolyl)caffeamide Caffeoyl moiety, o-tolyl group on amide nitrogenP388 murine leukemia0.91[5]
N-(o-tolyl)-p-coumaramide p-Coumaroyl moiety, o-tolyl group on amide nitrogenP388 murine leukemia16.97[5]
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide 3,5-bis(trifluoromethyl)phenyl group on amide nitrogenStaphylococcus aureus22.27 (MIC)[10]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide 3-(trifluoromethyl)phenyl group on amide nitrogenStaphylococcus aureus27.47 (MIC)[10]
Compound 8f N-(4-phenylthiazol-2-yl)cinnamamide derivativeJurkat0.035[2]

Table 2: Nrf2/ARE Luciferase Activity of N-Phenyl Cinnamamide Derivatives

CompoundR1 (Cinnamoyl)R2 (N-phenyl)Fold Induction (at 10 µM)Reference
1a H4-Cl15.3[3]
1b H4-NMe210.3[3]
1c H4-OMe7.28[3]
1d H4-OEt6.55[3]
1e H4-CN3.57[3]
1f 3-OH4-Cl15.6[3]
1g 3-OH4-NMe213.8[3]

III. Experimental Protocols

General Synthesis of N-Aryl Cinnamamides:

A common method for the synthesis of N-aryl cinnamamides involves the coupling of a substituted cinnamic acid with a corresponding aniline derivative.[8]

  • Activation of Cinnamic Acid: The cinnamic acid derivative (1 mmol) is dissolved in a suitable solvent such as dichloromethane (DCM). A coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol) and an activator such as N-hydroxysuccinimide (NHS) (1.2 mmol) are added, and the mixture is stirred at room temperature for 1-2 hours to form an active ester.

  • Amide Bond Formation: The substituted aniline (1 mmol) is then added to the reaction mixture, and stirring is continued at room temperature overnight.

  • Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired N-aryl cinnamamide.

Nrf2/ARE Luciferase Reporter Assay:

This assay is used to evaluate the ability of compounds to activate the Nrf2/ARE signaling pathway.[3]

  • Cell Culture and Transfection: A suitable cell line, such as HepG2, is cultured in an appropriate medium. The cells are then transfected with a plasmid containing the firefly luciferase gene under the control of the antioxidant response element (ARE) promoter. A renilla luciferase plasmid is often co-transfected as an internal control.

  • Compound Treatment: After transfection, the cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 hours).

  • Luciferase Activity Measurement: The cells are lysed, and the luciferase activity is measured using a luminometer according to the manufacturer's protocol (e.g., Dual-Luciferase® Reporter Assay System). The firefly luciferase activity is normalized to the renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Data Analysis: The fold induction of Nrf2/ARE activity is calculated by dividing the normalized luciferase activity of the treated cells by that of the vehicle-treated control cells.

IV. Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of Nrf2 Activation by Cinnamamide Analogs

Nrf2_Activation cluster_nucleus Nucleus Cinnamamide Cinnamamide Analog ROS Oxidative Stress (ROS) Keap1 Keap1 Cinnamamide->Keap1 inactivates ROS->Keap1 induces conformational change Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome targeted for Nucleus Nucleus Nrf2->Nucleus translocates to Ub->Nrf2 ubiquitinates ARE ARE Gene_Expression Antioxidant Gene Expression (e.g., GSH) ARE->Gene_Expression promotes Cell_Protection Cellular Protection Gene_Expression->Cell_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Caption: Nrf2 activation pathway by cinnamamide analogs leading to cellular protection.

Experimental Workflow for Synthesis and Biological Evaluation

Workflow Start Start Synthesis Synthesis of Cinnamamide Analogs Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Biological Screening (e.g., Cytotoxicity, Nrf2 activation) Purification->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship Analysis In_Vitro_Screening->SAR_Analysis SAR_Analysis->Synthesis Iterative Design Lead_Identification Identification of Lead Compound(s) SAR_Analysis->Lead_Identification Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) Lead_Identification->Mechanism_Study In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Mechanism_Study->In_Vivo_Studies End End In_Vivo_Studies->End

Caption: General workflow for the development of novel cinnamamide-based therapeutic agents.

References

Comparing the antioxidant capacity of "N-(3-Methoxyphenyl)Cinnamamide" to known antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison of the antioxidant capacity of N-(3-Methoxyphenyl)Cinnamamide against established antioxidants, supported by experimental data and methodologies, for researchers and professionals in drug development.

The quest for novel antioxidant compounds is a cornerstone of research in pharmacology and drug development, aimed at combating oxidative stress implicated in a myriad of pathological conditions. Cinnamic acid and its derivatives have emerged as a promising class of molecules with significant antioxidant properties. This guide provides a comparative analysis of the antioxidant capacity of a representative cinnamamide derivative, this compound, against well-known antioxidant agents. Due to the limited direct experimental data on this compound, this guide utilizes data from closely related cinnamamide derivatives as a proxy to provide a substantive comparison.

Comparative Antioxidant Activity

The antioxidant capacity of cinnamamide derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. The table below summarizes the antioxidant activity of various cinnamamide derivatives and standard antioxidants.

CompoundAssayConcentration (µM)% Inhibition / IC50 (µg/mL)Reference
Representative Cinnamamide Derivatives
Cinnamamide Derivative C8DPPH Radical Scavenging100High Activity[1][2]
Cinnamamide Derivative C5DPPH Radical Scavenging100High Activity[1][2]
N-phenethyl cinnamamide derivativesDPPH Radical Scavenging10 (for some derivatives)16.69 ± 0.46 to 60.85 ± 0.37 %[3]
Standard Antioxidants
Ascorbic AcidDPPH Radical Scavenging-IC50 = 31.95[4]
Ascorbic AcidABTS Radical Scavenging-IC50 = 18.99 ± 0.03[5]
TroloxDPPH Radical Scavenging-Comparable to most potent cinnamamide derivatives[6]

Note: Direct data for this compound was not available. The data presented for cinnamamide derivatives serves as a representative comparison.

Experimental Protocols

A clear understanding of the experimental methodologies is crucial for interpreting the antioxidant data. The following are detailed protocols for the commonly used assays mentioned in the comparative data.

DPPH Radical Scavenging Assay

This spectrophotometric assay is based on the reduction of the stable DPPH radical by an antioxidant.

  • Preparation of DPPH solution: A standard solution of DPPH (e.g., 1.3 mg/mL in methanol) is prepared.

  • Reaction Mixture: The test compound (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a UV-VIS spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated by comparing the absorbance of the test sample with that of a control (DPPH solution without the antioxidant). The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is often determined.[4]

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis DPPH_sol Prepare DPPH Solution Mix Mix DPPH Solution and Test Compound DPPH_sol->Mix Test_comp Prepare Test Compound Dilutions Test_comp->Mix Incubate Incubate in Dark Mix->Incubate Spectro Measure Absorbance at 517 nm Incubate->Spectro Calc Calculate % Inhibition / IC50 Spectro->Calc

DPPH Radical Scavenging Assay Workflow
Hydroxyl Radical Scavenging Assay

This assay measures the ability of an antioxidant to neutralize hydroxyl radicals, which are highly reactive oxygen species. The specific protocol can vary, but a common method involves the Fenton reaction to generate hydroxyl radicals.

Cellular Antioxidant Mechanisms: The Nrf2 Pathway

Beyond direct radical scavenging, some cinnamamide derivatives exert their antioxidant effects by activating cellular defense mechanisms. The Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway is a key regulator of endogenous antioxidant responses.[7][8]

Certain N-phenyl cinnamamide derivatives have been shown to activate the Nrf2 pathway.[7][8] Upon activation by electrophilic compounds like some cinnamamides, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the increased expression of protective enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1), as well as enzymes involved in glutathione (GSH) synthesis.[7][8] This indirect antioxidant mechanism contributes significantly to cellular protection against oxidative stress.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide Cinnamamide Derivative Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamamide->Keap1_Nrf2 dissociates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1) ARE->Antioxidant_Genes activates transcription Increased Antioxidant Enzyme Synthesis Increased Antioxidant Enzyme Synthesis Antioxidant_Genes->Increased Antioxidant Enzyme Synthesis

Nrf2-Mediated Antioxidant Response Pathway

Conclusion

While direct experimental data for this compound remains to be fully elucidated, the available evidence from structurally similar cinnamamide derivatives suggests a promising antioxidant potential. These compounds demonstrate efficacy in direct free radical scavenging assays and can also modulate cellular antioxidant pathways like Nrf2. Further research is warranted to specifically quantify the antioxidant capacity of this compound and to fully understand its mechanism of action. This will be crucial for its potential development as a therapeutic agent for conditions associated with oxidative stress.

References

In Vivo Validation of N-(3-Methoxyphenyl)Cinnamamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential in vivo activity of N-(3-Methoxyphenyl)Cinnamamide. As extensive searches of publicly available scientific literature and patent databases did not yield specific in vivo validation data for this compound, this document focuses on the broader class of cinnamamide derivatives to offer a predictive comparison and a framework for future research. The cinnamamide scaffold is a versatile structure known for a wide range of biological activities, offering a promising starting point for drug discovery. [1]

Comparison with Alternative Cinnamamide Derivatives

Due to the absence of direct in vivo data for this compound, this section provides a comparative summary with other cinnamamide derivatives for which biological data has been published. This comparison aims to highlight the potential therapeutic areas and biological activities that could be explored for this compound.

Compound ClassReported Biological ActivityPotential Therapeutic Area
Cinnamamide Derivatives (General) Anticonvulsant, antidepressant, neuroprotective, analgesic, anti-inflammatory, muscle relaxant, sedative. [1]Central and Peripheral Nervous System Disorders
Fungicidal.Agrochemicals
Antioxidant, anti-inflammatory.Various inflammatory conditions
Anticancer.Oncology

Potential Signaling Pathways

The diverse biological activities of cinnamamide derivatives suggest their interaction with multiple signaling pathways. Based on literature reviews of the cinnamamide class, a potential mechanism of action for neuroprotective and anti-inflammatory effects could involve the modulation of pathways related to oxidative stress and inflammation. [1]

G Potential Signaling Pathway for Cinnamamide Derivatives ext_stim External Stimulus (e.g., Oxidative Stress, Inflammation) target Molecular Target (e.g., Receptors, Enzymes) ext_stim->target Activates comp This compound (Hypothesized) comp->target Modulates pathway Downstream Signaling Cascade target->pathway Initiates response Cellular Response (e.g., Neuroprotection, Anti-inflammation) pathway->response Leads to

Caption: Hypothesized signaling pathway for this compound.

Experimental Protocols for In Vivo Validation

While specific protocols for this compound are not available, the following represents a generalized workflow for the in vivo validation of a novel cinnamamide derivative based on standard practices in preclinical research.

General Experimental Workflow

G General In Vivo Validation Workflow start Compound Synthesis & Characterization in_vitro In Vitro Screening (Target Identification & Potency) start->in_vitro animal_model Animal Model Selection (Relevant Disease Model) in_vitro->animal_model dosing Dose-Ranging & Toxicity Studies animal_model->dosing efficacy Efficacy Studies (Treatment vs. Control) dosing->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic Analysis efficacy->pk_pd data_analysis Data Analysis & Reporting pk_pd->data_analysis

References

Comparative Cross-Reactivity Analysis of N-(3-Methoxyphenyl)Cinnamamide and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity of N-(3-Methoxyphenyl)Cinnamamide, a synthetic compound with a scaffold known for a wide range of biological activities. Due to the limited availability of comprehensive public screening data for this specific molecule, this guide offers an objective comparison based on the known biological targets of structurally similar cinnamamide derivatives. The provided experimental data and protocols will enable researchers to conduct thorough cross-reactivity and selectivity profiling.

Introduction to Cinnamamides and Cross-Reactivity

The cinnamamide scaffold is a versatile pharmacophore found in numerous natural and synthetic compounds exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] This wide range of activity suggests that cinnamamide derivatives have the potential to interact with multiple biological targets, leading to off-target effects or cross-reactivity. Understanding the cross-reactivity profile of a compound is crucial in drug development to ensure its specificity and to minimize potential side effects.

Potential Off-Target Profile of this compound

While a comprehensive cross-reactivity panel for this compound is not publicly available, analysis of structurally related compounds provides insights into its potential off-target interactions. Cinnamamide derivatives have been reported to interact with a variety of protein classes, including kinases, G-protein coupled receptors (GPCRs), and ion channels.[2]

Table 1: Potential Cross-Reactivity of this compound Based on Structurally Related Compounds

Target ClassSpecific Examples of Targets for Cinnamamide DerivativesPotential for Cross-Reactivity with this compoundReference
Kinases Epidermal Growth Factor Receptor (EGFR)Moderate to High: The cinnamamide core can act as a hinge-binding motif for various kinases. Substitutions on the phenyl rings will modulate selectivity.[3]
GPCRs Dopamine D2 Receptors, Opioid Receptors, Histamine H3 ReceptorsModerate: The overall shape and electrostatic properties of this compound are consistent with GPCR ligand scaffolds.[2]
Ion Channels Transient Receptor Potential (TRP) Cation Channels, Voltage-gated Potassium ChannelsModerate: Lipophilic nature and hydrogen bonding capabilities may facilitate interaction with ion channel pores or allosteric sites.[2]
Enzymes Histone Deacetylases (HDACs)Moderate: The amide linkage and aromatic rings can mimic substrates or interact with the active site of various enzymes.[2]
Other P-glycoprotein (P-gp)Possible: Some cinnamamide derivatives have been shown to interact with this transporter, which could affect drug efflux and pharmacokinetics.[4]

Comparison with Alternative Cinnamamide Derivatives

To illustrate the diverse selectivity profiles within the cinnamamide class, the following table summarizes the primary targets of a few selected analogs. This highlights how modifications to the core structure can significantly alter target specificity.

Table 2: Primary Biological Targets of Selected Cinnamamide Derivatives

Compound NamePrimary Biological Target(s)Key Structural FeaturesReference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide Anticonvulsant activityTrifluoromethyl groups on the N-phenyl ring[5]
N-(12-Cinnamamidododecyl)-3-(4-hydroxyphenyl) acrylamide APE/Ref-1 Inhibitor (Melanoma)Long alkyl chain linker and additional cinnamamide moiety[6]
Compound 7g (cinnamamide-quinazoline derivative) EGFRT790M InhibitorQuinazoline moiety fused to the cinnamamide scaffold[3]

Experimental Protocols for Cross-Reactivity Studies

To empirically determine the cross-reactivity profile of this compound, a tiered approach involving broad panel screening followed by more focused assays is recommended.

Kinase Selectivity Profiling

A radiometric or fluorescence-based kinase panel assay is a standard method to assess the selectivity of a compound against a broad range of kinases.

Protocol: Radiometric Kinase Inhibition Assay (e.g., HotSpot™ Assay)

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM, 1 µM, 100 nM, 10 nM, 1 nM).

  • Kinase Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the kinase of interest, its specific substrate, and a reaction buffer (typically containing MgCl₂, ATP, and a buffer like HEPES).

  • Initiation of Reaction: Add [γ-³³P]ATP to the reaction mixture to initiate the phosphorylation reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Termination and Washing: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity on the filter membrane using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a DMSO control. Determine the IC₅₀ value for each kinase that shows significant inhibition.

GPCR Binding Assays

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific GPCR.

Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes expressing the GPCR of interest.

  • Assay Buffer: Use a binding buffer appropriate for the specific receptor.

  • Reaction Mixture: In a 96-well filter plate, combine the cell membranes, a known radioligand for the target receptor at a concentration close to its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration and Washing: Rapidly filter the contents of the plate through the filter membrane and wash with ice-cold wash buffer to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of these experimental processes, the following diagrams illustrate the workflows for kinase and GPCR screening.

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound This compound Stock Solution Dilutions Serial Dilutions Compound->Dilutions Reaction Kinase Reaction (Kinase, Substrate, [γ-³³P]ATP) Dilutions->Reaction KinasePanel Kinase Panel (>300 kinases) KinasePanel->Reaction Incubation Incubation Reaction->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (% Inhibition, IC50) Scintillation->Analysis

Caption: Workflow for Kinase Selectivity Profiling.

GPCR_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound This compound Dilutions Binding Competitive Binding Reaction Compound->Binding Membranes GPCR-expressing Cell Membranes Membranes->Binding Radioligand Radioligand Radioligand->Binding Equilibrium Incubation to Equilibrium Binding->Equilibrium Separation Filtration & Washing Equilibrium->Separation Counting Scintillation Counting Separation->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for GPCR Radioligand Binding Assay.

Conclusion

References

A Comparative Analysis of Nrf2 Activators: Benchmarking N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel Nrf2 activator, N-(3-Methoxyphenyl)Cinnamamide, against established activators: Sulforaphane, Dimethyl Fumarate (DMF), and Bardoxolone Methyl. The focus is on their relative potency in activating the Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses. This document summarizes key quantitative data, details experimental methodologies for assessing Nrf2 activation, and provides visual representations of the underlying biological pathways and experimental workflows.

Quantitative Comparison of Nrf2 Activator Potency

The efficacy of Nrf2 activators is primarily determined by their ability to induce the expression of cytoprotective genes under the control of the Antioxidant Response Element (ARE). The following tables summarize the available quantitative data for this compound and other benchmark activators.

Nrf2 Activator Assay Cell Line Concentration Fold Induction (vs. Control) Reference Compound
This compoundNrf2/ARE Luciferase ReporterHepG210 µM15.6-
SulforaphaneNrf2/ARE Luciferase ReporterH4IIE-ARE8L (Rat Hepatoma)-CD Value: 0.2 µM-
Dimethyl Fumarate (DMF)Nrf2/ARE Luciferase ReporterH4IIE-ARE8L (Rat Hepatoma)-CD Value: 11.8 µM-
Bardoxolone MethylNrf2/ARE Luciferase ReporterH4IIE-ARE8L (Rat Hepatoma)-CD Value: 0.038 µM-

Note: CD value represents the concentration required to double the activity of the Nrf2 reporter transgene. A lower CD value indicates higher potency. The data for this compound is for a closely related N-phenyl cinnamamide derivative, (E)-N-(3-methoxyphenyl)-3-phenylacrylamide.

Nrf2 Activator Assay Cell Line Parameter Value
SulforaphaneCytotoxicity (MTT Assay)H4IIE-ARE8LTC5018.5 µM
Dimethyl Fumarate (DMF)Cytotoxicity (MTT Assay)H4IIE-ARE8LTC5045.0 µM
Bardoxolone MethylCytotoxicity (MTT Assay)H4IIE-ARE8LTC503.1 µM

Note: TC50 is the concentration at which 50% of the cells are viable.

Nrf2 Signaling Pathway and Activator Mechanism

The Keap1-Nrf2 pathway is the primary sensor and regulator of cellular responses to oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. Electrophilic Nrf2 activators, such as those compared in this guide, react with cysteine residues on Keap1, leading to a conformational change that disrupts Nrf2 ubiquitination. This allows newly synthesized Nrf2 to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and initiate the transcription of a suite of cytoprotective genes.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Dimer Keap1->Nrf2 Binds & Sequesters Keap1->Cul3 Presents for Ubiquitination Proteasome Proteasome Cul3->Proteasome Degradation Activators Nrf2 Activators (e.g., this compound) Activators->Keap1 Reacts with Cysteine Residues Maf sMaf Nrf2_n->Maf ARE ARE (Antioxidant Response Element) TargetGenes Cytoprotective Genes (e.g., NQO1, HO-1) ARE->TargetGenes Initiates Transcription Transcription Transcription TargetGenes->Transcription

Caption: The Keap1-Nrf2 signaling pathway and the mechanism of electrophilic activators.

Experimental Workflow for Evaluating Nrf2 Activators

A standardized workflow is essential for the consistent and reliable evaluation of Nrf2 activators. The following diagram outlines a typical experimental pipeline, from initial cell culture to the quantification of downstream effects.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Experimental Assays cluster_analysis Data Analysis & Interpretation start Seed Cells (e.g., HepG2) treatment Treat with Nrf2 Activators (Varying Concentrations & Times) start->treatment luciferase ARE-Luciferase Reporter Assay treatment->luciferase qpcr qRT-PCR for NQO1 & HO-1 mRNA treatment->qpcr western Western Blot for Nrf2, NQO1 & HO-1 Protein treatment->western antioxidant Cellular Antioxidant Activity Assay treatment->antioxidant data Quantify Fold Induction, EC50, and Protein Levels luciferase->data qpcr->data western->data antioxidant->data comparison Compare Potency & Efficacy data->comparison conclusion Draw Conclusions comparison->conclusion

A Comparative Guide to N-(3-Methoxyphenyl)Cinnamamide and its Ortho- and Para-Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of N-(Methoxyphenyl)Cinnamamide Isomers: Evaluating Their Potential as Nrf2 Activators

Cinnamic acid and its derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] Among these, N-aryl cinnamamides are a promising class of compounds. This guide provides a comparative overview of N-(3-Methoxyphenyl)cinnamamide and its ortho- and para-isomers, with a focus on their potential to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a critical regulator of cellular antioxidant responses.[1][3]

While experimental data is most robust for the para-isomer, this guide synthesizes available information and discusses the anticipated structure-activity relationships for the ortho- and meta-isomers to inform further research and development.

Comparative Biological Activity

The primary mechanism of action explored for this class of compounds is the activation of the Nrf2-antioxidant response element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of cytoprotective genes. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Electrophilic compounds, such as cinnamamides, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, binds to the ARE, and initiates the transcription of antioxidant and detoxification enzymes.

A key study investigating a series of N-phenyl cinnamamide derivatives demonstrated that N-(4-methoxyphenyl)cinnamamide (the para-isomer) is an effective activator of the Nrf2/ARE pathway.[1] The sections below detail the available quantitative data and discuss the expected activities of the other isomers based on established structure-activity relationships.

Quantitative Data Summary

The following table summarizes the available quantitative data for the Nrf2/ARE luciferase activity of N-(4-methoxyphenyl)cinnamamide. Data for the ortho- and meta-isomers are not currently available in the literature and represent a key area for future investigation.

CompoundIsomer PositionNrf2/ARE Luciferase Activity (Fold Induction vs. Control at 10 µM)Cytotoxicity (Cell Viability %)
N-(2-Methoxyphenyl)Cinnamamide OrthoData Not AvailableData Not Available
This compound MetaData Not AvailableData Not Available
N-(4-Methoxyphenyl)Cinnamamide Para~4-5 fold[1]No significant cytotoxicity reported at concentrations effective for Nrf2 activation.[1]

Note: The Nrf2/ARE luciferase activity for N-(4-methoxyphenyl)cinnamamide is an approximate value based on graphical data presented in the cited literature.[1]

Structure-Activity Relationship (SAR) Insights and Predictions

The biological activity of N-aryl cinnamamides is influenced by the electronic and steric properties of the substituents on the N-phenyl ring.[4][5]

  • Para-Isomer (N-(4-Methoxyphenyl)Cinnamamide): The methoxy group at the para-position is an electron-donating group which can influence the electronic properties of the entire molecule. The observed Nrf2 activation suggests that this substitution pattern is favorable for this biological activity.[1]

  • Meta-Isomer (this compound): The electronic effect of a methoxy group at the meta-position is primarily inductive and electron-withdrawing, which is different from its electron-donating resonance effect when at the ortho or para position. This alteration in electronic properties could lead to a different level of Nrf2 activation compared to the para-isomer. Further experimental validation is required to determine if this results in enhanced or diminished activity.

  • Ortho-Isomer (N-(2-Methoxyphenyl)Cinnamamide): The ortho-isomer introduces potential steric hindrance due to the proximity of the methoxy group to the amide linkage. This steric bulk could affect the planarity of the molecule and its ability to interact with the target protein, Keap1. However, some studies on related compounds, such as 2-methoxycinnamaldehyde, have shown Nrf2 activation, suggesting that an ortho-methoxy group does not necessarily abolish activity and may even contribute to it through specific interactions.[6]

Experimental Protocols

To facilitate further research and direct comparison of these isomers, detailed methodologies for key experiments are provided below.

Synthesis of N-(Methoxyphenyl)Cinnamamide Isomers

A general and adaptable method for the synthesis of N-aryl cinnamamides involves the reaction of cinnamoyl chloride with the corresponding substituted aniline.[1][7]

General Procedure:

  • To a solution of the appropriate methoxyaniline (ortho-, meta-, or para-methoxyaniline) (1.0 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone, add triethylamine (2.0 equivalents) as a base.

  • Cool the mixture in an ice bath (0 °C).

  • Add a solution of cinnamoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred mixture.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Extract the residue with an organic solvent like ethyl acetate and wash successively with a dilute acid (e.g., 1N HCl), a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(methoxyphenyl)cinnamamide isomer.

Nrf2/ARE Luciferase Reporter Assay

This assay is a common method to quantify the activation of the Nrf2 signaling pathway.[1][8]

Methodology:

  • Cell Culture: Culture HepG2 cells (or another suitable cell line) stably transfected with a luciferase reporter plasmid containing multiple copies of the Antioxidant Response Element (ARE).

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compounds (ortho-, meta-, and para-N-(methoxyphenyl)cinnamamide) for a specified period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO) and a known Nrf2 activator as a positive control (e.g., sulforaphane).

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.

  • Luciferase Assay: Add a luciferase substrate solution to the cell lysates.

  • Measurement: Measure the luminescence using a luminometer. The intensity of the luminescence is proportional to the level of Nrf2 activation.

  • Data Analysis: Normalize the luciferase activity to the total protein concentration in each well to account for variations in cell number. Express the results as fold induction over the vehicle control.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess whether the observed biological activity is due to a specific mechanism or a result of general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate as described for the luciferase assay.

  • Compound Treatment: Treat the cells with the same concentrations of the test compounds used in the activity assay for the same duration.

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37 °C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Express the cell viability as a percentage of the vehicle-treated control cells.

Visualizing the Nrf2 Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the underlying biological process and the experimental design, the following diagrams have been generated using the DOT language.

Nrf2_Signaling_Pathway Nrf2 Nrf2 Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1 Keap1 Keap1->Nrf2 Binding Proteasome Proteasome Cul3->Proteasome Degradation Cinnamamide N-(Methoxyphenyl)Cinnamamide (Electrophile) Cinnamamide->Keap1 Modifies Cysteine Residues Maf Maf Nrf2_n->Maf Heterodimerization ARE ARE (Antioxidant Response Element) Genes Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Initiates Transcription

Caption: Nrf2 Signaling Pathway Activation.

Experimental_Workflow cluster_synthesis Synthesis cluster_assays Biological Evaluation start Cinnamoyl Chloride + Methoxyaniline Isomers reaction Amidation Reaction start->reaction purification Column Chromatography reaction->purification compounds Pure Ortho, Meta, Para Isomers purification->compounds treatment Treatment with Isomers compounds->treatment cell_culture Cell Culture (ARE-Luciferase Reporter Cells) cell_culture->treatment luciferase_assay Nrf2/ARE Luciferase Assay treatment->luciferase_assay mtt_assay Cytotoxicity (MTT) Assay treatment->mtt_assay data_analysis Data Analysis and Comparison luciferase_assay->data_analysis mtt_assay->data_analysis

Caption: Experimental Workflow for Comparison.

Conclusion and Future Directions

N-(4-Methoxyphenyl)cinnamamide has been identified as a promising activator of the Nrf2 antioxidant pathway. While direct experimental data for its ortho- and meta-isomers are currently lacking, structure-activity relationship principles suggest that the position of the methoxy group will significantly influence their biological activity. The ortho-isomer may experience steric effects, while the electronic properties of the meta-isomer differ from the para-isomer.

To provide a conclusive comparison, the synthesis of all three isomers and their subsequent evaluation in parallel using the standardized experimental protocols outlined in this guide is essential. Such studies will provide valuable insights into the SAR of N-(methoxyphenyl)cinnamamide derivatives and aid in the design of more potent and selective Nrf2 activators for therapeutic applications.

References

Reproducibility of Biological Effects of Cinnamamide Derivatives Across Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological effects of N-aryl cinnamamide derivatives, with a focus on their reproducibility across various cell lines. While specific quantitative data for "N-(3-Methoxyphenyl)Cinnamamide" is limited in publicly available literature, this guide utilizes data from closely related analogues to provide a framework for assessing the reproducibility of this class of compounds. The information presented is intended to aid researchers in designing experiments, interpreting results, and advancing the development of cinnamamide-based therapeutic agents.

I. Comparative Analysis of Cytotoxic Effects

The cytotoxic activity of cinnamamide derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of a compound across different cell types. Below is a summary of reported IC50 values for various N-aryl cinnamamide derivatives, illustrating the variability of their effects.

Compound/DerivativeCell LineCell TypeIC50 (µM)Reference
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamideStaphylococcus aureus (MRSA)Bacteria22.27[1]
(2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamideStaphylococcus aureus (MRSA)Bacteria27.47[1]
(2E)-N-(3,5-Dichlorophenyl)-3-phenylprop-2-enamideMycobacterium tuberculosisBacteria27.38[1]
N-benzyl-p-coumaramideP388Murine Leukemia16.15 (µg/mL)[2]
N-(o-tolyl)caffeamideP388Murine Leukemia0.91 (µg/mL)[2]
N-benzylcaffeamideP388Murine Leukemia674.38 (µg/mL)[2]
N-benzylferulamideP388Murine Leukemia179.56 (µg/mL)[2]
N–(4–chloro–2–(4–chlorobenzylthio)–5–methylphenylsulfonyl)cinnamamideHeLaHuman Cervical Cancer< 10 (µg/mL)[3]
N–(4–chloro–2–(4–methylbenzylthio)–5–methylphenylsulfonyl)cinnamamideHeLaHuman Cervical Cancer< 10 (µg/mL)[3]
N–(4–chloro–2–(4–methoxybenzylthio)–5–methylphenylsulfonyl)cinnamamideSKOV-3Human Ovarian Cancer< 10 (µg/mL)[3]
N–(4–chloro–2–(4–nitrobenzylthio)–5–methylphenylsulfonyl)cinnamamideMCF-7Human Breast Cancer< 10 (µg/mL)[3]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateA549Human Lung Cancer40.55[4]
(E)-2,5-dimethoxybenzyl 3-(4-methoxyphenyl)acrylateSK-MEL-147Human Melanoma62.69[4]
3-methoxybenzyl (E)-3-(4-methoxyphenyl)acrylateHCT-116Human Colon Carcinoma16.2[5]
N-phenyl triazinone derivativeHepG2Human Liver Cancer1.38[6]

Note: The variability in IC50 values highlights the importance of cell line selection in drug screening and development. The differential sensitivity can be attributed to variations in cellular uptake, metabolism, and the expression levels of target proteins and signaling pathway components.

II. Key Signaling Pathways Modulated by Cinnamamides

Cinnamamide derivatives exert their biological effects through the modulation of several key signaling pathways, primarily the Nrf2 antioxidant response pathway and the NF-κB inflammatory pathway.

A. Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins, protecting cells from oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Cinnamamides, acting as electrophiles, can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The freed Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of protective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide This compound Keap1_Nrf2 Keap1-Nrf2 Complex Cinnamamide->Keap1_Nrf2 Reacts with Keap1 Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Release Keap1 Keap1 Keap1_Nrf2->Keap1 Dissociation Proteasome Proteasome Nrf2_cyto->Proteasome Degradation Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation Ub Ubiquitin Ub->Nrf2_cyto Ubiquitination ARE ARE (Antioxidant Response Element) Nrf2_nu->ARE Binds to Antioxidant_Genes Antioxidant Gene Transcription (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates

Nrf2 signaling pathway activation by this compound.
B. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes. Cinnamamide derivatives have been shown to inhibit this pathway, often by preventing the degradation of IκB.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cinnamamide This compound IKK IKK Complex Cinnamamide->IKK Inhibits IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB IkB_NFkB->IkB Dissociation NFkB_cyto NF-κB IkB_NFkB->NFkB_cyto Release Proteasome Proteasome IkB->Proteasome Degradation NFkB_nu NF-κB NFkB_cyto->NFkB_nu Translocation Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates Inflammatory_Genes Inflammatory Gene Transcription (e.g., IL-6, TNF-α) NFkB_nu->Inflammatory_Genes Activates

Inhibition of the NF-κB signaling pathway by this compound.

III. Experimental Protocols

To ensure the reproducibility of findings, detailed and standardized experimental protocols are essential. The following are methodologies for key assays used to evaluate the biological effects of cinnamamide derivatives.

A. Cell Viability and Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cell culture medium

  • This compound (or derivative) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the cinnamamide compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a no-cell control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

B. Clonogenic Assay

The clonogenic assay assesses the ability of a single cell to grow into a colony, providing a measure of long-term cell survival and reproductive integrity after treatment.

Materials:

  • 6-well plates

  • Cell culture medium

  • This compound (or derivative) stock solution

  • Crystal violet staining solution (0.5% crystal violet in 25% methanol)

  • PBS (Phosphate-Buffered Saline)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the cinnamamide compound for a specific duration (e.g., 24 hours).

  • Recovery: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Staining: Wash the colonies with PBS, fix them with methanol for 15 minutes, and then stain with crystal violet solution for 15-30 minutes.

  • Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group compared to the control.

C. Nrf2/ARE Luciferase Reporter Assay

This assay measures the activation of the Nrf2 signaling pathway by quantifying the expression of a luciferase reporter gene under the control of the Antioxidant Response Element (ARE).

Materials:

  • ARE-luciferase reporter cell line (e.g., HepG2-ARE-luc)

  • White, opaque 96-well plates

  • Cell culture medium

  • This compound (or derivative) stock solution

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the ARE-luciferase reporter cells in a white, opaque 96-well plate.

  • Compound Treatment: Treat the cells with different concentrations of the cinnamamide compound and a positive control (e.g., sulforaphane).

  • Incubation: Incubate for a period sufficient to allow for gene expression (e.g., 12-24 hours).

  • Cell Lysis and Luciferase Reaction: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration) and express the results as fold induction over the vehicle control.

IV. Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for investigating the biological effects of a cinnamamide derivative and establishing its reproducibility across different cell lines.

Experimental_Workflow cluster_Initial_Screening Initial Screening cluster_Mechanism_of_Action Mechanism of Action Studies cluster_Long_Term_Effects Long-Term Effects cluster_Reproducibility_Analysis Reproducibility Analysis Compound This compound Cell_Lines Select Panel of Cell Lines (e.g., Cancer and Normal) Compound->Cell_Lines MTT MTT Assay (Cytotoxicity) Cell_Lines->MTT IC50 Determine IC50 Values MTT->IC50 Reporter_Assay Nrf2/NF-κB Reporter Assays IC50->Reporter_Assay Western_Blot Western Blot (Protein Expression) IC50->Western_Blot qPCR qPCR (Gene Expression) IC50->qPCR Clonogenic Clonogenic Assay (Survival) IC50->Clonogenic Apoptosis_Assay Apoptosis/Cell Cycle Analysis IC50->Apoptosis_Assay Pathway_Analysis Identify Modulated Pathways Reporter_Assay->Pathway_Analysis Western_Blot->Pathway_Analysis qPCR->Pathway_Analysis Compare_Data Compare Data Across Cell Lines Pathway_Analysis->Compare_Data Long_Term_Viability Assess Long-Term Viability Clonogenic->Long_Term_Viability Apoptosis_Assay->Long_Term_Viability Long_Term_Viability->Compare_Data Identify_Patterns Identify Patterns of Sensitivity/ Resistance Compare_Data->Identify_Patterns Conclusion Draw Conclusions on Reproducibility Identify_Patterns->Conclusion

General experimental workflow for assessing cinnamamide effects.

V. Conclusion

The biological effects of N-aryl cinnamamide derivatives, including cytotoxicity and modulation of key signaling pathways like Nrf2 and NF-κB, can vary significantly across different cell lines. This guide provides a framework for the comparative analysis of these effects, emphasizing the need for standardized protocols to ensure data reproducibility. While more research is needed to elucidate the specific activities of "this compound," the information presented on its analogues serves as a valuable resource for researchers in the field of drug discovery and development. A systematic approach, as outlined in this guide, will be crucial for understanding the therapeutic potential and limitations of this promising class of compounds.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N-(3-Methoxyphenyl)Cinnamamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical compounds such as N-(3-Methoxyphenyl)Cinnamamide. Adherence to strict safety protocols and operational plans is crucial for minimizing risks and ensuring the integrity of research. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Hazard Identification and Classification

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Eye Irritation: May cause serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Acute Toxicity (Oral): May be harmful if swallowed.[1]

It is prudent to handle this compound as a hazardous substance, taking all necessary precautions to avoid exposure.[3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.[3][4]

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact.[5][6] Gloves should be inspected before use and changed immediately if contaminated.[3]
Eye and Face Protection Safety goggles or a face shieldTo protect against splashes and airborne particles, safety goggles are essential.[5] A face shield should be worn over safety glasses when there is a significant risk of splashing.[6]
Body Protection Laboratory coatA flame-resistant lab coat should be worn to protect the skin and personal clothing from contamination.[5][6]
Foot Protection Closed-toe shoesTo prevent injury from spills or falling objects, sturdy, closed-toe shoes are required in the laboratory.[5]
Respiratory Protection Respirator (if necessary)If engineering controls do not adequately control airborne dust, a NIOSH-approved respirator should be used.[4][6]

Engineering Controls and Work Practices

Proper engineering controls and work practices are the primary defense against chemical exposure.

  • Ventilation: All handling of this compound powder should be conducted in a properly functioning chemical fume hood to minimize inhalation of dust particles.[3][7][8]

  • Weighing: When weighing the powder, do so within the fume hood or a specialized powder weighing station to contain any airborne particles.[7] Be mindful that airflow in the fume hood can affect balance accuracy.[7]

  • Housekeeping: Maintain a clean and uncluttered workspace.[3] Clean all spills immediately and decontaminate work surfaces after handling the compound.[7]

  • Labeling: Ensure all containers of this compound are clearly labeled with the chemical name and associated hazards.[5][8]

Experimental Workflow

The following diagram outlines the standard operational procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogous Compounds prep_ppe Don Personal Protective Equipment (PPE) prep_sds->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to Handling handle_prepare Prepare Solution or Perform Reaction handle_weigh->handle_prepare clean_decontaminate Decontaminate Work Surfaces handle_prepare->clean_decontaminate Proceed to Cleanup clean_waste Segregate and Label Chemical Waste clean_decontaminate->clean_waste clean_dispose Dispose of Waste via Approved Channels clean_waste->clean_dispose clean_ppe Doff and Dispose of Contaminated PPE clean_dispose->clean_ppe

Caption: Workflow for Safe Handling of this compound.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1] Seek medical attention.

  • Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide respiratory support and seek medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill Cleanup: For small spills, use an inert absorbent material to contain the spill.[1] For larger spills, evacuate the area and contact the appropriate emergency response team.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all solid and liquid waste in appropriately labeled, sealed containers.[3][8]

  • Segregation: Do not mix incompatible waste streams.[8]

  • Disposal: Dispose of chemical waste through your institution's designated hazardous waste management program.[3] Follow all local, state, and federal regulations for hazardous waste disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Methoxyphenyl)Cinnamamide
Reactant of Route 2
Reactant of Route 2
N-(3-Methoxyphenyl)Cinnamamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.